molecular formula C3HCl2F5 B1293494 1,2-Dichloro-1,1,3,3,3-pentafluoropropane CAS No. 431-86-7

1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Cat. No.: B1293494
CAS No.: 431-86-7
M. Wt: 202.93 g/mol
InChI Key: XAHBEACGJQDUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-1,1,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHBEACGJQDUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F5
Record name 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042030
Record name 1,2-dichloro-1,1,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable.
Record name 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

431-86-7
Record name 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Dichloro-1,1,3,3,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HCFC 225da
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-dichloro-1,1,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY2SA21WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS No: 431-86-7). Due to the limited availability of specific experimental data for this compound, this document combines reported information with data from isomeric and structurally related compounds to offer a thorough profile. It includes summaries of its physical and chemical characteristics, reactivity, and safety information. Standardized experimental protocols for determining key physical properties are also detailed to guide researchers in further characterization.

Introduction

This compound is a halogenated hydrocarbon with the chemical formula C₃HCl₂F₅.[1][2] As a member of the hydrochlorofluorocarbon (HCFC) family, its properties are of interest in various industrial and research applications. This guide aims to consolidate the available data on its chemical and physical properties to support its safe handling, application, and further study.

Chemical and Physical Properties

Table 1: General and Structural Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 431-86-7[2]
Molecular Formula C₃HCl₂F₅[1][2]
Molecular Weight 202.94 g/mol [1][2]
Canonical SMILES C(C(F)(F)F)(C(F)(F)Cl)Cl[1]
InChI InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H[1]
InChIKey XAHBEACGJQDUPF-UHFFFAOYSA-N[1]
Table 2: Physical Properties (Experimental and Estimated)
PropertyValueNotesSource
Physical Description Colorless, odorless liquidExperimental[1]
Boiling Point ~51.1 °CEstimated, based on isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane[3]
Melting Point ~-94 °CEstimated, based on isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane[3]
Density ~1.55 g/mL at 25 °CEstimated, based on isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane[3]
Vapor Pressure ~240 mmHg at 25 °CEstimated, based on isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane[3]
Solubility in Water Slightly solubleExperimental[1]
Flammability NonflammableExperimental[1]

Chemical Reactivity and Stability

This compound is generally chemically inert under normal conditions.[1] However, it can react violently with strong reducing agents, such as very active metals.[1] It may also undergo oxidation when exposed to strong oxidizing agents, particularly at extreme temperatures.[1]

Diagram: Reactivity Profile

Reactivity Profile of this compound substance This compound strong_reducing_agents Strong Reducing Agents (e.g., Active Metals) substance->strong_reducing_agents Violent Reaction strong_oxidizing_agents Strong Oxidizing Agents substance->strong_oxidizing_agents Oxidation (at high temp.) normal_conditions Normal Conditions substance->normal_conditions Chemically Inert

Caption: Reactivity of this compound.

Experimental Protocols

Determination of Boiling Point (Distillation Method)

The boiling point can be determined by simple distillation.[4]

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a sample of the compound (approximately 5-10 mL) into the distilling flask along with a few boiling chips.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer and weigh it accurately (m₁).

  • Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and weigh it again (m₂).

  • Empty and clean the pycnometer, then fill it with distilled water and repeat steps 2 and 3 (m₃).

  • The density of the sample is calculated using the formula: Density = [(m₂ - m₁) / (m₃ - m₁)] * Density of water at the experimental temperature.

Determination of Vapor Pressure (Static Method)

The static method is suitable for measuring the vapor pressure of volatile liquids.

Apparatus:

  • A vacuum-tight sample cell connected to a pressure transducer

  • A temperature-controlled bath

  • A vacuum pump

Procedure:

  • A small amount of the sample is introduced into the sample cell.

  • The cell is cooled to a low temperature to reduce the vapor pressure of the sample, and the system is evacuated to remove any air.

  • The cell is then isolated from the vacuum pump and allowed to warm to the desired temperature in the temperature-controlled bath.

  • The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured using the pressure transducer.

  • This process can be repeated at different temperatures to obtain a vapor pressure curve.

Safety and Handling

Table 3: Hazard Information
Hazard TypeDescription
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.
Environmental Hazards Harms public health and the environment by destroying ozone in the upper atmosphere.
Fire Hazard Nonflammable.
Reactivity Hazard Normally stable, but can react violently with strong reducing agents.

Diagram: Hazard Summary

Hazard Summary for this compound main_hazard HAZARDS health Health Hazards - Harmful (swallowed, skin, inhaled) - Irritant (skin, eyes, respiratory) main_hazard->health environmental Environmental Hazards - Ozone Depleting main_hazard->environmental reactivity Reactivity Hazards - Violent reaction with strong reducing agents main_hazard->reactivity fire Fire Hazard - Nonflammable main_hazard->fire

References

In-Depth Technical Guide: 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS Number 431-86-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da), a hydrochlorofluorocarbon with the CAS number 431-86-7. This document details its chemical and physical properties, synthesis, applications, safety, and environmental impact, with a focus on providing researchers and professionals in scientific fields with essential technical information.

Chemical Identity and Physical Properties

This compound is a halogenated organic compound.[1] It is a colorless liquid or gas at room temperature with a faint ethereal odor.[1] This compound is nonflammable.[1]

Synonyms:

  • HCFC-225da

  • 2,3-Dichloro-1,1,1,3,3-pentafluoropropane

  • 1,1,1,3,3-Pentafluoro-2,3-dichloropropane

  • Propane, 1,2-dichloro-1,1,3,3,3-pentafluoro-[1]

The following table summarizes the key physical and chemical properties of this compound and its isomers. Data for the specific CAS number 431-86-7 is limited; therefore, data for its common isomers, HCFC-225ca and HCFC-225cb, are included for comparison and estimation.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₃HCl₂F₅[1]
Molecular Weight 202.94 g/mol
Boiling Point Data not available for 431-86-7. Isomer HCFC-225ca: 51.1 °C; Isomer HCFC-225cb: 56 °C
Melting Point Data not available for 431-86-7. Isomer HCFC-225ca: -94 °C; Isomer HCFC-225cb: -97 °C
Density Data not available for 431-86-7. Isomer HCFC-225ca: 1.55 g/mL at 25 °C
Vapor Pressure Data not available for 431-86-7. Isomer HCFC-225ca: 240 mmHg at 25 °C
Water Solubility Slightly soluble
Appearance Colorless gas or liquid[1]

Spectroscopic Data

Synthesis and Manufacturing

The industrial production of dichloropentafluoropropane often results in a mixture of isomers. A common method involves the reaction of tetrafluoroethylene with dichlorofluoromethane. Subsequently, isomerization processes can be employed to enrich a specific isomer.

Experimental Protocol: Isomerization of HCFC-225aa to HCFC-225ca

The following is a summary of an industrial process for the isomerization of 2,2-dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225aa) to 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca).

  • Raw Material: A mixture of dichloropentafluoropropane (HCFC-225) isomers, including HCFC-225aa.

  • Catalyst: Metal oxide catalyst.

  • Reaction Phase: Gas phase.

  • Temperature: At most 290 °C.

  • Procedure: The raw material, composed of a mixture of HCFC-225 isomers, is subjected to an isomerization reaction in the gas phase in the presence of a metal oxide catalyst. The reaction is carried out at a temperature not exceeding 290°C to facilitate the conversion of HCFC-225aa to HCFC-225ca.

This process is crucial for producing specific isomers like HCFC-225ca, which may be a useful starting material for the synthesis of other fluorinated compounds.

G cluster_synthesis Synthesis of HCFC-225 Isomer Mixture cluster_isomerization Isomerization to HCFC-225ca Tetrafluoroethylene Tetrafluoroethylene Reaction Reaction Tetrafluoroethylene->Reaction Dichlorofluoromethane Dichlorofluoromethane Dichlorofluoromethane->Reaction Catalyst Catalyst Catalyst->Reaction HCFC-225_Isomer_Mixture Mixture of HCFC-225 Isomers Reaction->HCFC-225_Isomer_Mixture HCFC-225aa HCFC-225aa (from mixture) HCFC-225_Isomer_Mixture->HCFC-225aa Separation/ Input Gas_Phase_Reaction Gas Phase Reaction (<= 290°C) HCFC-225aa->Gas_Phase_Reaction Metal_Oxide_Catalyst Metal Oxide Catalyst Metal_Oxide_Catalyst->Gas_Phase_Reaction HCFC-225ca Enriched HCFC-225ca Gas_Phase_Reaction->HCFC-225ca

Synthesis and Isomerization Workflow of HCFC-225

Applications

This compound and its isomers have been utilized in various industrial applications, primarily as replacements for chlorofluorocarbons (CFCs) which have higher ozone depletion potentials.

  • Refrigerant: Used in cooling systems.[2]

  • Cleaning Agent: Employed as a solvent for precision cleaning, particularly in the electronics and aerospace industries, as a replacement for CFC-113.

  • Blowing Agent: Used in the production of foam insulation.

  • Solvent: Utilized in various industrial processes due to its solvency properties.

Safety and Hazards

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 2: Hazard Information

HazardDescriptionGHS PictogramSignal WordHazard Statements
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.GHS07WarningH302+H312+H332, H315, H319, H335
Environmental Hazard Harms public health and the environment by destroying ozone in the upper atmosphere.GHS09WarningH420

Reactivity Profile: This compound is chemically inert in many situations but can react violently with strong reducing agents (e.g., active metals) and strong oxidizing agents, especially under extreme temperatures.[1]

Handling and Storage:

  • Use only in a well-ventilated area.

  • Wear protective gloves, clothing, eye, and face protection.

  • Store in a dry, cool, well-ventilated area in a tightly closed container.

Environmental Fate

As a hydrochlorofluorocarbon (HCFC), this compound has an impact on the environment, specifically concerning ozone depletion and global warming potential.

  • Ozone Depletion: HCFCs have a lower ozone depletion potential (ODP) than CFCs because the presence of hydrogen atoms makes them susceptible to degradation in the troposphere by hydroxyl radicals. This reduces the amount of chlorine that reaches the stratosphere to participate in ozone-destroying reactions.

  • Atmospheric Degradation: In the troposphere, the primary degradation pathway for HCFCs is through reaction with hydroxyl radicals (•OH). This reaction initiates the breakdown of the molecule, and the released chlorine can form compounds that are removed from the atmosphere through precipitation. A smaller fraction of HCFC molecules can be transported to the stratosphere, where they are broken down by photolysis, releasing chlorine atoms that can catalytically destroy ozone.

  • Global Warming Potential: While having a lower ODP than CFCs, HCFCs are still potent greenhouse gases with a significant global warming potential (GWP).

G cluster_troposphere Troposphere cluster_stratosphere Stratosphere HCFC_Emission HCFC-225da Emission Reaction_with_OH Reaction with Hydroxyl Radicals (•OH) HCFC_Emission->Reaction_with_OH Primary Pathway HCFC_Transport Transport to Stratosphere HCFC_Emission->HCFC_Transport Minor Pathway Degradation_Products Degradation Products Reaction_with_OH->Degradation_Products Precipitation Removal by Precipitation Degradation_Products->Precipitation Photolysis Photolysis by UV Radiation HCFC_Transport->Photolysis Chlorine_Release Chlorine Atom Release (Cl•) Photolysis->Chlorine_Release Ozone_Depletion Ozone (O₃) Depletion Chlorine_Release->Ozone_Depletion

References

HCFC-225da physical properties and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties and Safety of HCFC-225ca (3,3-Dichloro-1,1,1,2,2-pentafluoropropane)

Introduction

3,3-Dichloro-1,1,1,2,2-pentafluoropropane, commonly known as HCFC-225ca, is a hydrochlorofluorocarbon identified by the CAS Registry Number 422-56-0.[1][2][3][4] With a molecular formula of C3HCl2F5 and a molecular weight of approximately 202.94 g/mol , it was historically used as a cleaning agent and solvent, often as a replacement for CFC-113.[3][4][5][6][7] HCFC-225ca is one of two primary isomers of HCFC-225, the other being HCFC-225cb; commercial products were often a mixture of these isomers.[8] Due to its chemical composition, HCFC-225ca is classified as a Class II ozone-depleting substance (ODS) and has been subject to a global phase-out under the Montreal Protocol.[7][9][10][11] This guide provides a comprehensive overview of its physical properties, environmental impact, safety data, and the experimental protocols used to determine its toxicity.

Section 1: Physical and Chemical Properties

HCFC-225ca is a colorless and odorless liquid under standard conditions.[3][5][12] It is nonflammable and generally chemically inert, though it can react under specific conditions.[5][12][13]

PropertyValueReference(s)
Molecular Formula C3HCl2F5[2][4][14]
Molecular Weight 202.94 g/mol [1][5][6]
Appearance Colorless, odorless liquid[3][5][12]
Melting Point -94.0 °C[1][2][15]
Boiling Point 51.0 - 53.3 °C at 760 mmHg[1][2][15]
Density 1.55 g/cm³ at 25 °C[1][2][16]
Vapor Pressure 240 mmHg at 25 °C[3][5]
Water Solubility Slightly soluble[12][13]
Octanol/Water Partition Coefficient (logP) 2.988[6]
Refractive Index 1.3248[1][2]

Section 2: Environmental Properties

The presence of chlorine in the HCFC-225ca molecule makes it an ozone-depleting substance.[17][18] While its potential is significantly lower than that of CFCs, its impact is sufficient to warrant regulation.[7][19] Its release into the atmosphere contributes to the degradation of stratospheric ozone.[11]

PropertyValueReference(s)
Ozone Depletion Potential (ODP) 0.025[10]
Global Warming Potential (GWP, 100-year) 122[10]
Atmospheric Lifetime 1.9 years[10]

Section 3: Safety and Toxicology Data

Summary of Toxicological Data

Acute toxicity studies indicate that HCFC-225ca has very low toxicity via inhalation, oral, and dermal routes.[20][21] It is not found to be mutagenic or teratogenic in standardized tests.[8][20][21]

Toxicological EndpointSpeciesValueReference(s)
Acute Inhalation Toxicity (LC50, 4-hr) Rat37,300 ppm[3][8][22]
Acute Oral Toxicity (LD50) Rat> 5,000 mg/kg[21][22]
Acute Dermal Toxicity (LD50) Rat> 2,000 mg/kg[21][22]
Ames Mutagenicity Assay N/ANot mutagenic[8]
Chromosomal Aberration Assay N/ANot clastogenic[8]
Teratogenicity N/ANot teratogenic[20][21]
Health Hazards
  • Inhalation: High concentrations of vapor can displace oxygen, leading to dizziness, headaches, nausea, loss of consciousness, and potentially death from asphyxiation.[20][21] Overexposure may also result in central nervous system (CNS) depression and cardiac arrhythmia.[20][21] Narcotic-like effects were observed in animal studies during exposure but resolved quickly after exposure ceased.[8]

  • Skin Contact: Prolonged or repeated contact can cause skin irritation, redness, pain, and dermatitis due to the defatting and drying of the skin.[20][21]

  • Eye Contact: The liquid and its vapors can cause eye irritation, redness, and conjunctivitis.[20][21]

  • Ingestion: Swallowing small amounts is unlikely to cause harmful effects, but ingestion of large quantities may lead to abdominal pain, nausea, and vomiting.[20]

  • Chronic Effects: Subchronic inhalation studies in animals have shown that repeated exposure can lead to liver effects, including enlargement and the induction of peroxisomes.[20][21] HCFC-225ca was observed to be more potent in causing these liver effects than its isomer, HCFC-225cb.[20][21]

Reactivity and Stability

HCFC-225ca is chemically stable under normal conditions.[16] However, it can react violently with strong reducing agents, such as active metals.[5][12][13] When exposed to high temperatures or flames, it may decompose to form toxic and corrosive products, including hydrochloric and hydrofluoric acids and potentially carbonyl halides.[20]

Section 4: Experimental Protocols

The toxicological data presented in this guide are derived from standardized laboratory studies. While the specific, detailed protocols from the original research are proprietary, they generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Inhalation Toxicity (LC50) Study

The 4-hour LC50 value of 37,300 ppm for HCFC-225ca was determined in rats.[3][8] A representative methodology for this type of study, based on OECD Test Guideline 403, is as follows:

  • Objective: To determine the median concentration (LC50) of a substance that causes mortality in 50% of a test animal population during a 4-hour exposure period.

  • Animal Model: Young adult Sprague-Dawley rats are typically used, with an equal number of males and females.

  • Exposure: Animals are placed in whole-body exposure chambers. The test substance is introduced as a vapor at several predetermined concentrations. A control group is exposed to filtered air only.

  • Duration: The exposure period is a continuous 4 hours.

  • Observations: Animals are monitored for clinical signs of toxicity during and after exposure. Following exposure, they are observed for a period of 14 days for any signs of delayed toxicity or mortality.

  • Endpoint: The number of mortalities at each concentration level is recorded, and the LC50 value is calculated using appropriate statistical methods.

Subchronic Inhalation Study

The effects of repeated exposure to HCFC-225ca were evaluated in a 4-week (28-day) inhalation study in rats.[8] The study design involved exposing male and female rats to HCFC-225ca concentrations of 0, 50, 500, or 5000 ppm for 6 hours per day, 5 days per week.[8]

  • Objective: To evaluate the adverse effects of repeated, daily inhalation of a substance over a 28-day period.

  • Animal Model: Rats are typically used as the test species.

  • Exposure Protocol: Animals are subjected to whole-body inhalation of the test substance for 6 hours/day, 5 days/week for 4 weeks. A control group is exposed to air only.

  • In-life Monitoring: Throughout the study, animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly.

  • Terminal Procedures: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. Animals are then euthanized, and a full necropsy is performed.

  • Endpoint Analysis: Organs are weighed, and tissues are examined microscopically (histopathology) to identify any treatment-related changes. In the case of HCFC-225ca, key findings included increased liver weight and microscopic evidence of hepatocyte hypertrophy.[8]

Section 5: Visualization

The following diagram illustrates the logical relationship between the chemical properties of HCFC-225ca, its environmental and health impacts, and the resulting regulatory actions.

HCFC225ca_Pathway cluster_properties Intrinsic Properties cluster_impacts Consequential Impacts cluster_health Health & Safety cluster_env Environmental cluster_outcome Regulatory & Risk Management chem Chemical Structure (Contains C-H and C-Cl bonds) tox Toxicological Profile - Low Acute Toxicity - Liver Effects (Chronic) - CNS Depression chem->tox Determines env Environmental Fate - Atmospheric Lifetime: ~2 yrs - Stratospheric Chlorine Contribution chem->env Leads to phys Physical Properties (High Vapor Pressure) phys->env Facilitates Atmospheric Transport reg Regulatory Action - Class II ODS - Montreal Protocol env->reg Drives phaseout Global Phase-out & Replacement reg->phaseout Mandates

Caption: Logical workflow from HCFC-225ca's properties to its environmental impact and regulatory phase-out.

References

An In-depth Technical Guide to 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-1,1,3,3,3-pentafluoropropane is a halogenated hydrocarbon with the chemical formula C₃HCl₂F₅. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and general methodologies for its synthesis and characterization. It is intended to serve as a technical resource for professionals in research and development.

Molecular Structure and Chemical Identity

This compound is a derivative of propane where five hydrogen atoms have been substituted by fluorine atoms and two by chlorine atoms, at positions 1 and 2.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 431-86-7[1]
Molecular Formula C₃HCl₂F₅[1]
Molecular Weight 202.94 g/mol [1]
Canonical SMILES C(C(F)(F)F)(C(F)(F)Cl)Cl
InChI InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H
InChIKey XAHBEACGJQDUPF-UHFFFAOYSA-N

Physicochemical Properties

This compound is a colorless and odorless liquid that is nonflammable.[2] It is generally chemically inert but may react violently with strong reducing agents, such as active metals, and can be oxidized by strong oxidizing agents at extreme temperatures.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Boiling Point 50 °C[3]
Density 1.56 g/cm³[3]
Refractive Index 1.3208[3]
Melting Point Not available
Vapor Pressure Not available

Experimental Protocols

Synthesis: A Plausible Approach

Hypothetical Protocol for Synthesis:

  • Precursor Selection: Start with a suitable polychlorinated propane, for example, 1,1,2,2,3,3-hexachloropropane.

  • Fluorinating Agent: Utilize a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).

  • Reaction Setup: The reaction would be conducted in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

  • Procedure:

    • The flask is charged with the fluorinating agent and catalyst.

    • The polychlorinated propane is added dropwise from the dropping funnel to the stirred mixture.

    • The reaction mixture is heated to initiate and sustain the halogen exchange reaction. The temperature should be carefully controlled.

    • The reaction is refluxed for a period to ensure maximum conversion.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature.

    • The crude product is carefully quenched with water and extracted with a suitable organic solvent.

    • The organic layer is washed with a dilute acid solution, followed by a bicarbonate solution, and finally with brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄).

    • The solvent is removed under reduced pressure.

    • The final product is purified by fractional distillation.

Spectroscopic Characterization

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H, ¹³C, and ¹⁹F nuclei detection is used.

  • ¹H NMR: A standard proton NMR spectrum is acquired to identify the chemical shift and coupling of the single proton in the molecule.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of the three carbon atoms.

  • ¹⁹F NMR: A ¹⁹F NMR spectrum is acquired to observe the chemical shifts and coupling patterns of the five fluorine atoms.[4] Due to the presence of different fluorine environments (-CF₂- and -CF₃), distinct signals are expected.

General Protocol for Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Characteristic absorption bands for C-H, C-Cl, and C-F bonds are expected.

General Protocol for Mass Spectrometry (MS):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and the fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.

Biological Activity and Toxicology

There is no specific toxicological data available for this compound. However, studies on other halogenated propanes can provide some general insights into their potential biological effects.

Some trihalogenated propanes, such as 1,2,3-tribromopropane and 1,2-dibromo-3-chloropropane, have been shown to be mutagenic in Salmonella typhimurium strains, particularly after metabolic activation.[5] The mutagenic potential of halogenated propanes appears to be influenced by the type and position of the halogen atoms.[3] For instance, dihalogenated propanes are generally less mutagenic than their trihalogenated counterparts.[3][6] It is important to note that these findings are for related compounds and may not be directly applicable to this compound. Any handling and application of this compound should be conducted with appropriate safety precautions until specific toxicological data becomes available.

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow cluster_characterization Characterization Start Select Polychlorinated Propane Precursor Reaction Fluorination Reaction (e.g., Swarts Reaction) Start->Reaction Introduce Fluorinating Agent & Catalyst Workup Quenching, Extraction, and Washing Reaction->Workup Crude Product Purification Fractional Distillation Workup->Purification Crude Extract Product Pure 1,2-Dichloro-1,1,3,3,3- pentafluoropropane Purification->Product NMR NMR Spectroscopy (1H, 13C, 19F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Purity Purity Assessment (e.g., GC) Product->Purity

Caption: A logical workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-1,1,3,3,3-pentafluoropropane, also known as HCFC-225cb, is a fluorinated hydrocarbon that has seen use as a cleaning solvent and refrigerant. Understanding its solubility in a range of organic solvents is critical for its application in various chemical processes, including synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for solubility determination, and presents a logical workflow for these experimental procedures. Due to a scarcity of publicly available quantitative data, this guide emphasizes qualitative solubility and provides a framework for obtaining precise measurements.

Introduction

This compound (HCFC-225cb) is a hydrochlorofluorocarbon with the chemical formula C₃HCl₂F₅. It is a non-flammable, colorless liquid with a faint ethereal odor. As a member of the dichloropentafluoropropane family, it has been utilized as a replacement for chlorofluorocarbons (CFCs) in certain applications. Its utility in the pharmaceutical and chemical industries is often dependent on its ability to dissolve various organic compounds, making its own solubility profile in common organic solvents a key parameter for process development and optimization.

This document serves as a technical resource for professionals requiring an understanding of the solubility of this compound. It consolidates available information and provides detailed methodologies for generating further solubility data.

Solubility Data

Exhaustive searches of scientific literature and chemical databases have revealed a significant lack of quantitative solubility data for this compound in common organic solvents. The majority of available information is qualitative and derived from safety data sheets (SDS) and environmental fate studies.

Qualitative Solubility Summary

Based on its chemical structure—a short-chain alkane with a high degree of halogenation—and available qualitative descriptors, a general solubility profile can be inferred. The presence of both chlorine and fluorine atoms imparts a degree of polarity to the molecule, though it is generally considered to be a non-polar to weakly polar solvent. The principle of "like dissolves like" provides a foundational basis for predicting its solubility.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Methanol, Ethanol)Low to ModerateThe presence of polar C-Cl and C-F bonds may allow for some interaction with polar protic solvents. However, the overall non-polar character of the hydrocarbon backbone limits extensive miscibility. Water solubility is known to be very low.
Polar Aprotic (e.g., Acetone, Acetonitrile)Moderate to HighThe dipole-dipole interactions between HCFC-225cb and polar aprotic solvents are expected to be more favorable than with protic solvents, leading to better solubility.
Non-Polar (e.g., Hexane, Toluene)HighAs a halogenated hydrocarbon, HCFC-225cb is expected to be highly soluble in non-polar and weakly polar organic solvents due to favorable van der Waals forces.

Note: This table represents predicted solubility based on chemical principles and qualitative data. Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a robust methodology based on the isothermal shake-flask method, which is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials and Equipment
  • Solute: this compound (purity >99%)

  • Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, hexane, toluene) of analytical grade or higher.

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Constant temperature water bath or incubator with shaking capabilities

    • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (PTFE, 0.22 µm)

    • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)

    • Vortex mixer

Experimental Workflow

The logical flow of the experimental procedure for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Experimental Steps A Preparation of Saturated Solution B Equilibration A->B Incubate at constant T with shaking C Sample Withdrawal and Filtration B->C Allow phases to separate D Sample Dilution C->D Dilute with known volume of solvent E Quantitative Analysis (GC-FID/MS) D->E Inject into GC F Data Processing and Solubility Calculation E->F Determine concentration from calibration curve

Figure 1: Experimental workflow for solubility determination.
Detailed Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation and solute loss.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 298.15 K).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 12 hours to allow for complete phase separation of the excess solute.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

  • Sample Dilution:

    • Determine the mass of the filtered aliquot by weighing the volumetric flask.

    • Dilute the sample to the mark with the same solvent and re-weigh to determine the total mass of the solution.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

    • Analyze the calibration standards and the diluted sample using a gas chromatograph (GC) equipped with a suitable detector (FID or MS).

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Data Processing and Solubility Calculation:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100g of solvent, molality, or mole fraction.

Signaling Pathways and Logical Relationships

The determination of solubility is a direct physical measurement and does not involve biological signaling pathways. However, the logical relationship between key experimental parameters and the final result can be visualized.

G Solute Solute Properties (Purity, Structure) Equilibrium Equilibrium State Solute->Equilibrium Solvent Solvent Properties (Purity, Polarity) Solvent->Equilibrium Temperature Temperature Temperature->Equilibrium Pressure Pressure (for volatile systems) Pressure->Equilibrium Solubility Quantitative Solubility Equilibrium->Solubility

Figure 2: Factors influencing solubility equilibrium.

Conclusion

An In-depth Technical Guide to 1,2-Dichloro-1,1,3,3,3-pentafluoropropane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane, including its synonyms, chemical and physical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Synonyms and Chemical Identifiers

This compound is a hydrochlorofluorocarbon (HCFC) that exists as a component of the HCFC-225 solvent blend. It is crucial to distinguish between the different isomers of dichloropentafluoropropane, as their properties can vary. The primary synonyms and identifiers for the isomeric mixture and its components are detailed below.

Commonly encountered synonyms for the isomeric mixture include Asahiklin AK-225.[1] The two main isomers are:

  • HCFC-225ca : 3,3-Dichloro-1,1,1,2,2-pentafluoropropane[2]

  • HCFC-225cb : 1,3-Dichloro-1,1,2,2,3-pentafluoropropane[3]

The compound addressed in this guide, this compound, is also known as HCFC-225da .[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound and its common isomers for comparative analysis.

PropertyThis compound (HCFC-225da)3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb)
CAS Number 431-86-7[1]422-56-0[2]507-55-1
Molecular Formula C₃HCl₂F₅[1]C₃HCl₂F₅[2]C₃HCl₂F₅[3]
Molecular Weight 202.94 g/mol 202.94 g/mol 202.94 g/mol
Appearance Colorless, odorless liquid[1][4]Colorless, odorless liquidVolatile liquid[3]
Boiling Point Not available51.1 °C53.9 °C
Density Not available1.55 g/mL at 25 °CNot available
Vapor Pressure Not available240 mmHg at 25 °C286 mmHg at 25 °C[3]
Solubility in Water Slightly soluble[1]Slightly solubleNot available

Experimental Protocols

This section provides detailed methodologies for two key experimental procedures relevant to the application and safety assessment of dichloropentafluoropropane isomers: a cleaning validation protocol and an acute inhalation toxicity study.

Experimental Protocol 1: Cleaning Validation for Solvent Residue

Objective: To provide a framework for validating the cleaning process to ensure that residues of this compound (used as a cleaning solvent) are removed to a predetermined acceptable level from manufacturing equipment surfaces.

Methodology:

  • Visual Inspection:

    • After the cleaning process, visually inspect all surfaces of the equipment for any visible residues.

    • Document the absence of any particulate matter or oils.

  • Sampling:

    • Swab Sampling:

      • Define and document the critical, hard-to-clean areas of the equipment.

      • Using a swab of a specified material, wipe a defined surface area (e.g., 10 cm x 10 cm).

      • Extract the residue from the swab into a known volume of a suitable solvent.

    • Rinse Sampling:

      • For enclosed systems, rinse a defined surface area with a known volume of a suitable solvent.

      • Collect the rinse sample for analysis.

  • Analytical Method:

    • Utilize a validated analytical method with sufficient sensitivity and specificity to detect trace levels of this compound. Gas Chromatography with Mass Spectrometry (GC-MS) is a suitable technique.

    • The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and limit of quantitation (LOQ).

  • Acceptance Criteria:

    • Visual: No visible residue.

    • Chemical: The amount of residual solvent should not exceed a pre-established limit, often calculated based on the toxicity of the solvent and the batch size of the subsequent product. A common, though not universally applicable, limit is no more than 10 ppm of the solvent in the next product.

Experimental Protocol 2: Acute Inhalation Toxicity Study (Adapted from OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of this compound in rodents. This protocol is a summary of the key steps outlined in the OECD 403 guideline.[1][4][5][6]

Methodology:

  • Test Animals:

    • Use a suitable rodent species (e.g., rats), typically young adults.

    • House the animals in appropriate conditions with a proper acclimatization period before the study.

  • Exposure:

    • Expose the animals to the test substance via whole-body or nose-only inhalation for a fixed period, typically 4 hours.[6]

    • Include a control group exposed to filtered air under the same conditions.

    • Use a range of concentrations to determine the median lethal concentration (LC50).

  • Observation Period:

    • Observe the animals for a period of 14 days after exposure.[1]

    • Record clinical signs of toxicity, body weight changes, and any mortalities daily.[1]

  • Pathology:

    • At the end of the observation period, conduct a gross necropsy on all surviving animals.

    • Perform histopathological examination of the respiratory tract and other target organs as necessary.

  • Data Analysis:

    • Analyze the mortality data to determine the LC50 value with confidence intervals.

    • Summarize all clinical and pathological findings.

Visualizations

Diagram 1: Logical Workflow for Cleaning Validation

AcuteInhalationToxicityWorkflow cluster_0 Pre-Exposure cluster_1 Exposure Phase cluster_2 Post-Exposure Observation cluster_3 Terminal Phase Animal_Acclimatization Animal Acclimatization Group_Assignment Group Assignment (Control & Test Groups) Animal_Acclimatization->Group_Assignment Inhalation_Exposure 4-Hour Inhalation Exposure Group_Assignment->Inhalation_Exposure Daily_Observation 14-Day Daily Observation (Clinical Signs, Body Weight) Inhalation_Exposure->Daily_Observation Data_Collection Data Collection Daily_Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy Histopathology Histopathology (if required) Necropsy->Histopathology Data_Analysis Data Analysis (LC50 Calculation) Histopathology->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

References

An In-depth Technical Guide to the Isomers of Dichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of dichloropentafluoropropane (C₃HCl₂F₅). The document details their physical and chemical properties, synthesis methodologies, and analytical protocols, presenting a valuable resource for professionals in research, science, and drug development.

Introduction to Dichloropentafluoropropane Isomers

Dichloropentafluoropropane is a hydrochlorofluorocarbon (HCFC) that exists as multiple structural isomers. These compounds have been utilized primarily as cleaning agents and solvents, particularly as replacements for chlorofluorocarbons (CFCs) that are being phased out due to their ozone-depleting properties.[1][2] The arrangement of the chlorine and fluorine atoms on the three-carbon propane backbone gives rise to several isomers, each with distinct physical, chemical, and toxicological characteristics. The most commercially significant isomers are 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb).[3]

Structural Isomers of Dichloropentafluoropropane

There are nine potential structural isomers of dichloropentafluoropropane. The structural differences between these isomers are illustrated in the diagrams below, generated using the DOT language.

Figure 1: Structure of 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225aa).

Figure 2: Structure of 1,1-dichloro-1,2,2,3,3-pentafluoropropane (HCFC-225cc).

Figure 3: Structure of 1,1-dichloro-1,2,3,3,3-pentafluoropropane (HCFC-225eb).

Figure 4: Structure of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da).

Figure 5: Structure of 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb).

Figure 6: Structure of 2,2-dichloro-1,1,1,3,3-pentafluoropropane.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Library Search & Peak Integration Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification

References

An In-depth Technical Guide to the Ozone Depletion Potential of HCFC-225da

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ozone depletion potential (ODP) of the hydrochlorofluorocarbon HCFC-225da. Designed for researchers, scientists, and drug development professionals, this document delves into the atmospheric chemistry, quantitative data, and methodologies used to determine the environmental impact of this compound.

Quantitative Data Summary

The following table summarizes the key environmental metrics for HCFC-225da and its isomer, HCFC-225ca, with the benchmark ozone-depleting substance, CFC-11, provided for comparison. This data is crucial for understanding the relative impact of these compounds on the Earth's ozone layer and climate.

CompoundChemical FormulaCAS NumberOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)Atmospheric Lifetime (years)
HCFC-225da CClF₂CHClCF₃431-86-70.07152516.3
HCFC-225ca CHCl₂CF₂CF₃422-56-00.0251271.9
CFC-11 CCl₃F75-69-41.0 (by definition)475045

Note: HCFC-225 is often found as a commercial mixture, AK-225, which is a blend of HCFC-225ca and HCFC-225cb.

Atmospheric Chemistry and Ozone Depletion Mechanism

Hydrochlorofluorocarbons (HCFCs) are less damaging to the ozone layer than chlorofluorocarbons (CFCs) because the presence of hydrogen atoms in their structure makes them susceptible to degradation in the lower atmosphere (troposphere) by hydroxyl (OH) radicals. This reduces the amount of chlorine that can reach the stratosphere, where the ozone layer is located. However, a fraction of HCFC molecules do reach the stratosphere, where they contribute to ozone depletion.

The primary mechanism for the ozone-depleting activity of HCFC-225da involves two key stages:

  • Photodissociation: In the stratosphere, intense ultraviolet (UV) radiation breaks the carbon-chlorine bonds in the HCFC-225da molecule, releasing a chlorine atom (Cl).

  • Catalytic Ozone Destruction: The released chlorine atom then acts as a catalyst in a cycle that repeatedly destroys ozone molecules (O₃). A single chlorine atom can destroy thousands of ozone molecules before it is removed from the stratosphere.

The following diagram illustrates the catalytic cycle of ozone depletion initiated by a chlorine atom from a substance like HCFC-225da.

Ozone_Depletion_Cycle cluster_products1 cluster_products2 Cl Chlorine Atom (Cl) ClO Chlorine Monoxide (ClO) Cl->ClO reacts with O2_2 Oxygen (O₂) Cl->O2_2 regenerates Cl and forms O3 Ozone (O₃) O3->ClO ClO->Cl reacts with O2_1 Oxygen (O₂) ClO->O2_1 forms O2 Oxygen (O₂) O Oxygen Atom (O) O->Cl ODP_Calculation_Workflow cluster_exp Experimental Data Acquisition cluster_model Atmospheric Modeling cluster_calc ODP Calculation Kinetics Kinetic Studies (e.g., FP-RF) Model_Input Input Experimental Data Kinetics->Model_Input Photolysis Photolysis Cross-Section Measurement Photolysis->Model_Input Spectroscopy Infrared Spectroscopy Spectroscopy->Model_Input Simulation 2D Atmospheric Model Simulation Model_Input->Simulation Ozone_Impact Calculate Ozone Depletion Simulation->Ozone_Impact Comparison Compare to CFC-11 Ozone_Impact->Comparison CFC11_Sim Simulate CFC-11 Impact CFC11_Sim->Comparison ODP_Value Determine ODP Comparison->ODP_Value

Unveiling the Climate Impact: A Technical Guide to the Global Warming Potential of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the global warming potential (GWP) of 1,2-dichloro-1,1,3,3,3-pentafluoropropane, also known as HCFC-225ca. This compound, with the chemical formula CHCl2CF2CF3, has been utilized in various industrial applications, and understanding its environmental impact is crucial for responsible chemical management and the development of sustainable alternatives. This document delves into the quantitative data on its GWP, the experimental methodologies for its determination, and the underlying atmospheric science.

Global Warming Potential: A Quantitative Assessment

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2)[1][2][3]. It is a critical metric for comparing the climate impacts of different gases and is influenced by the gas's radiative efficiency and atmospheric lifetime[4][5]. The Intergovernmental Panel on Climate Change (IPCC) provides standardized GWP values that are widely used for regulatory and scientific purposes[6][7].

The GWP of a substance is not a single value but is dependent on the timeframe considered, typically 20, 100, or 500 years. Shorter timeframes give more weight to gases with shorter atmospheric lifetimes, while longer timeframes emphasize the impact of gases that persist in the atmosphere.

Below is a summary of the key quantitative data for this compound (HCFC-225ca):

ParameterValueSource(s)
Chemical Formula CHCl2CF2CF3[6]
CAS Number 422-56-0[8]
Atmospheric Lifetime 1.9 years[4]
Radiative Efficiency 0.20 W m⁻² ppb⁻¹[4]
Global Warming Potential (GWP)
20-year Horizon429[4]
100-year Horizon122[1][4][6][8]
500-year Horizon37[4]

Experimental Determination of Global Warming Potential

Key Experimental Stages:
  • Infrared Spectroscopy for Radiative Efficiency: The first step is to measure the compound's ability to absorb infrared radiation. This is done using techniques like Fourier Transform Infrared (FTIR) spectroscopy[10][11]. The substance is introduced into a gas cell, and its absorption spectrum is recorded across the infrared range. The integrated absorption cross-section is then used to calculate the radiative efficiency, which quantifies how effectively the molecule traps heat[10][11].

  • Atmospheric Lifetime Studies: The atmospheric lifetime of a compound is a measure of how long it persists in the atmosphere before being broken down by chemical reactions. For HCFCs like this compound, the primary removal mechanism is reaction with hydroxyl (OH) radicals in the troposphere[9]. The rate of this reaction is determined in laboratory experiments, often using techniques like laser photolysis-laser induced fluorescence or relative rate methods[9]. These kinetic data are then used in atmospheric models to calculate the overall atmospheric lifetime[12][13].

  • GWP Calculation: The Global Warming Potential is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon and normalizing it to the radiative forcing of a pulse emission of the same mass of CO2 over the same period[3][14]. This calculation combines the experimentally determined radiative efficiency and atmospheric lifetime.

The following diagram illustrates the general workflow for the experimental determination of the Global Warming Potential of a halogenated compound.

GWP_Determination_Workflow cluster_calc Data Analysis and Modeling IR_Spec Infrared Spectroscopy (e.g., FTIR) Rad_Eff Calculate Radiative Efficiency IR_Spec->Rad_Eff Absorption Spectrum Kinetics Chemical Kinetics Studies (e.g., Reaction with OH radicals) Atm_Life Determine Atmospheric Lifetime Kinetics->Atm_Life Reaction Rate Constants GWP_Calc Calculate Global Warming Potential Rad_Eff->GWP_Calc Atm_Life->GWP_Calc

Workflow for GWP Determination.

Atmospheric Degradation Pathways

Once released into the atmosphere, this compound is primarily removed through reactions with hydroxyl (OH) radicals in the troposphere. This initial reaction leads to a cascade of further reactions, ultimately breaking down the molecule into smaller, less harmful compounds. While the specific degradation products for this molecule are not detailed in the provided search results, the general degradation pathways for HCFCs involve the formation of hydrofluoric acid (HF), hydrochloric acid (HCl), and various carbon-containing compounds which are eventually removed from the atmosphere through deposition and rainout.

The following diagram provides a simplified, conceptual representation of the atmospheric degradation process.

Atmospheric_Degradation_Pathway HCFC225ca 1,2-Dichloro-1,1,3,3,3- pentafluoropropane (HCFC-225ca) Intermediate Reactive Intermediate Products HCFC225ca->Intermediate + OH OH OH Radical Final Final Degradation Products (e.g., HF, HCl, CO2) Intermediate->Final Further Reactions Removal Atmospheric Removal (Deposition, Rainout) Final->Removal

Simplified Atmospheric Degradation.

References

Thermal decomposition products of HCFC-225da

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Decomposition Products of HCFC-225da

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental studies on the thermal decomposition of the specific isomer HCFC-225da (CF₃CF₂CHCl₂) are not extensively available in the public domain. This guide is therefore based on the known thermal decomposition behavior of its isomers (HCFC-225ca and HCFC-225cb), other hydrochlorofluorocarbons (HCFCs), and the fundamental principles of halogenated hydrocarbon pyrolysis. The information herein provides a scientifically grounded projection of the expected decomposition products and pathways for HCFC-225da.

Introduction

Hydrochlorofluorocarbon-225da (HCFC-225da), one of the isomers of dichloropentafluoropropane, has been utilized in various industrial applications, including as a cleaning solvent. As with other HCFCs, its environmental fate and potential hazards upon degradation are of significant concern. Thermal decomposition is a critical degradation pathway, particularly in scenarios involving high temperatures, such as industrial accidents or waste incineration. The decomposition of HCFCs can lead to the formation of toxic and corrosive byproducts. A thorough understanding of these products and the mechanisms of their formation is essential for risk assessment, the development of safe handling and disposal protocols, and for professionals in fields where such compounds might be encountered.

Anticipated Thermal Decomposition Products

The thermal decomposition of HCFC-225da is expected to yield a mixture of inorganic acids and smaller halogenated organic compounds. The exact composition of the product mixture is highly dependent on the temperature, the presence of oxygen, and the materials of the reaction vessel.

Based on studies of similar compounds, the primary decomposition products are likely to include:

  • Hydrogen Fluoride (HF): A highly corrosive and toxic gas.

  • Hydrogen Chloride (HCl): A corrosive and toxic gas.

  • Carbonyl Halides: Including phosgene (COCl₂) and carbonyl fluoride (COF₂), which are highly toxic.

  • Smaller Halogenated Hydrocarbons: Fragmentation of the parent molecule can lead to a variety of smaller chlorinated and fluorinated alkanes and alkenes.

The following table summarizes the anticipated thermal decomposition products of HCFC-225da.

Product CategoryPotential CompoundsPhysical State at STPPrimary Hazards
Inorganic Acids Hydrogen Fluoride (HF), Hydrogen Chloride (HCl)GasCorrosive, Toxic
Carbonyl Halides Phosgene (COCl₂), Carbonyl Fluoride (COF₂)GasHighly Toxic
Halogenated Methanes Dichlorodifluoromethane (CFC-12), Chlorodifluoromethane (HCFC-22)GasOzone Depleting, Greenhouse Gas
Halogenated Ethanes Various isomers of dichlorotetrafluoroethane, chloropentafluoroethaneGasToxic, Environmental Pollutants
Unsaturated Compounds Tetrafluoroethylene, Dichloro- and Chloro-fluoroethylenesGasReactive, Toxic

Experimental Protocols for Decomposition Analysis

A definitive analysis of the thermal decomposition products of HCFC-225da would necessitate a controlled experimental study. The most common and effective methodology for such an investigation is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) .

Experimental Methodology
  • Pyrolysis: A precise amount of HCFC-225da is introduced into a pyrolysis unit. The pyrolysis is typically conducted in an inert atmosphere (e.g., helium or nitrogen) to prevent oxidation reactions. The temperature of the pyrolysis chamber is systematically varied (e.g., from 300°C to 900°C) to study the decomposition profile as a function of temperature.

  • Gas Chromatography (GC): The gaseous products from the pyrolysis chamber are immediately transferred to a gas chromatograph. The GC column separates the individual components of the mixture based on their boiling points and affinities for the column's stationary phase.

  • Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters a mass spectrometer. The MS ionizes the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique mass spectrum that allows for the positive identification of the compound.

  • Quantitative Analysis: To determine the yield of each product, the instrument is calibrated with certified standards of the anticipated decomposition products. This allows for the quantification of the product distribution at different decomposition temperatures.

The following diagram illustrates a typical experimental workflow for the analysis of HCFC-225da thermal decomposition products.

G Experimental Workflow for Thermal Decomposition Analysis cluster_Decomposition Decomposition Stage cluster_Analysis Analytical Stage cluster_Data Data Output A HCFC-225da Sample B Pyrolysis Chamber (Controlled Temperature) A->B C Gas Chromatograph (GC) (Separation of Products) B->C D Mass Spectrometer (MS) (Identification & Quantification) C->D E Product Profile vs. Temperature D->E

Caption: A schematic of the experimental workflow for Py-GC/MS analysis.

Plausible Decomposition Pathways

The thermal decomposition of HCFC-225da is expected to proceed via a free-radical chain reaction. The initiation of this process is the homolytic cleavage of the weakest chemical bond in the molecule. In the case of dichloropentafluoropropanes, the C-Cl bond is significantly weaker than the C-F, C-C, and C-H bonds, and will therefore be the first to break.

Initiation: The reaction is initiated by the input of thermal energy, leading to the cleavage of a carbon-chlorine bond: CF₃CF₂CHCl₂ → CF₃CF₂CHCl• + Cl•

Propagation: The generated chlorine radical is highly reactive and can abstract a hydrogen atom from another HCFC-225da molecule, propagating the chain reaction: Cl• + CF₃CF₂CHCl₂ → HCl + CF₃CF₂CCl₂•

The resulting organic radicals are unstable and can undergo further reactions, such as β-scission, to form more stable molecules and other radicals: CF₃CF₂CCl₂• → CF₃CF₂=CCl₂ + •F (example of a possible fragmentation)

Termination: The chain reaction is terminated when two radical species combine: Cl• + Cl• → Cl₂ CF₃CF₂CHCl• + Cl• → CF₃CF₂CHCl₂ (recombination)

The following diagram illustrates a generalized signaling pathway for the decomposition process.

G Generalized Decomposition Signaling Pathway A HCFC-225da B Initial Radical Formation (C-Cl Bond Cleavage) A->B Heat C Chain Propagation Reactions (H-abstraction, β-scission) B->C C->B Radical Regeneration D Formation of Stable Products (HCl, HF, smaller halo-organics) C->D E Radical Termination C->E

Caption: A conceptual diagram of the free-radical decomposition pathway.

An In-depth Technical Guide to the Reactivity of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane with Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca), a hydrochlorofluorocarbon, exhibits notable reactivity with certain metals, particularly strong reducing agents. This reactivity is primarily centered around the cleavage of its carbon-chlorine bonds, leading to a variety of potential products through dehalogenation, reductive coupling, and elimination pathways. Understanding these reactions is crucial for applications in organic synthesis, environmental remediation, and material compatibility assessments. This technical guide provides a comprehensive overview of the known and anticipated reactivity of this compound with key metals, including zinc, magnesium, aluminum, and iron. It consolidates available data, outlines detailed experimental protocols derived from analogous reactions, and presents logical frameworks for predicting reaction outcomes.

Introduction

This compound is a fluorinated organic compound that has seen use in various industrial applications. Its chemical structure, featuring two chlorine atoms on adjacent carbons, renders it susceptible to reactions with reducing metals. These reactions can be harnessed for synthetic purposes, such as the formation of new carbon-carbon bonds or the introduction of unsaturation. Conversely, unintended reactions with metallic surfaces can lead to the degradation of both the compound and the material, a critical consideration in its handling and storage. This guide aims to provide a detailed technical resource on the reactivity of this specific molecule with metals, drawing upon direct studies where available and established principles of organometallic chemistry and reductive dehalogenation of similar compounds.

General Reactivity Profile

The reactivity of this compound with metals is generally characterized by the reductive cleavage of the C-Cl bonds. The C-F bonds are significantly stronger and less prone to cleavage under these conditions. The reaction outcomes are highly dependent on the nature of the metal, the reaction conditions (temperature, solvent, additives), and the stoichiometry of the reactants. In general, the compound can react violently with strong reducing agents such as very active and active metals, especially under extreme temperatures.[1][2]

Key Reaction Pathways:

  • Reductive Dechlorination: Stepwise replacement of chlorine atoms with hydrogen (from a proton source in the reaction medium) or other substituents.

  • Reductive Coupling (Dehalogenative Dimerization): The joining of two molecules of the starting material to form a new carbon-carbon bond, often facilitated by metals like zinc or copper.

  • Elimination: The removal of both chlorine atoms to form an alkene.

Reactivity with Specific Metals: Data and Experimental Protocols

While specific quantitative data for the reaction of this compound with all metals is not extensively documented in publicly available literature, we can infer and construct experimental protocols based on well-established reactions of similar polychlorinated alkanes.

Zinc (Zn)

Zinc is a commonly used metal for the reductive dehalogenation and coupling of organic halides. It is expected to react with this compound to yield a mixture of elimination and coupling products.

Anticipated Reactions:

  • Reductive Elimination: Formation of 1,1,3,3,3-pentafluoropropene.

  • Reductive Coupling: Formation of 1,1,1,2,3,4,4,4-octafluoro-2,3-dichlorobutane.

Table 1: Anticipated Reaction Parameters with Zinc

ParameterValue/Condition
Metal Form Dust, powder (activated)
Solvent Aprotic polar solvents (e.g., DMF, THF, Acetonitrile), Alcohols (e.g., Ethanol, Methanol)
Temperature Room temperature to reflux
Activation Washing with dilute HCl, treatment with I2 or TMSCl
Key Products 1,1,3,3,3-pentafluoropropene, Dimerized products

Experimental Protocol (Analogous to Reductive Dehalogenation of Vicinal Dihalides):

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add zinc dust (2-3 equivalents relative to the dichloropentafluoropropane). Wash the zinc dust with dilute HCl, followed by deionized water, methanol, and diethyl ether, then dry under vacuum.[3]

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add the desired anhydrous solvent to the activated zinc dust.

  • Reactant Addition: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the zinc suspension.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress by GC-MS.

  • Workup: Upon completion, cool the reaction mixture, filter off the excess zinc, and quench the filtrate with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Magnesium (Mg)

Magnesium is a highly reactive metal commonly used in the formation of Grignard reagents. Its reaction with vicinal dihalides like this compound is likely to favor elimination to form the corresponding alkene. A recent study has shown that a specific dimagnesium reagent can defluorinate HFCs, suggesting the possibility of C-F bond activation under certain conditions, though this is less likely with elemental magnesium.[4]

Anticipated Reaction:

  • Elimination: Predominant formation of 1,1,3,3,3-pentafluoropropene.

Table 2: Anticipated Reaction Parameters with Magnesium

ParameterValue/Condition
Metal Form Turnings, powder
Solvent Anhydrous ethereal solvents (e.g., THF, Diethyl ether)
Temperature Room temperature to reflux
Activation Iodine crystal, 1,2-dibromoethane
Key Product 1,1,3,3,3-pentafluoropropene

Experimental Protocol (Analogous to Grignard-mediated Elimination):

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.5-2 equivalents) in the flask. Add a small crystal of iodine and gently warm the flask until the purple vapor dissipates.

  • Reaction Initiation: Add a small amount of a solution of this compound (1 equivalent) in anhydrous THF to the activated magnesium. The reaction may need gentle heating to initiate.

  • Reactant Addition: Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining solution of the dichloropentafluoropropane dropwise to maintain a steady reaction rate.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature or gentle reflux until the reaction is complete (monitored by GC-MS).

  • Workup and Analysis: Cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and analyze the product distribution.

Aluminum (Al)

Aluminum is another active metal that can induce reductive dehalogenation. Its reactivity can be enhanced by amalgamation with mercury or by using aluminum foil or powder.

Anticipated Reactions:

  • Reductive Dechlorination and/or Elimination.

Table 3: Anticipated Reaction Parameters with Aluminum

ParameterValue/Condition
Metal Form Powder, foil, amalgam
Solvent Ethereal or alcoholic solvents
Temperature Room temperature to reflux
Activation Amalgamation with HgCl2
Key Products Pentafluoropropene, partially dechlorinated products

Experimental Protocol (Conceptual):

  • Aluminum Activation (Amalgamation): Cut aluminum foil into small pieces and immerse them in a dilute aqueous solution of HgCl2 for a few minutes. Decant the solution and wash the amalgamated aluminum with water, ethanol, and then ether.

  • Reaction: In a suitable reaction vessel, suspend the activated aluminum in a solvent such as THF or ethanol. Add the this compound and stir the mixture.

  • Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, filter the reaction mixture and process the filtrate as described in the previous protocols.

Iron (Fe)

Zero-valent iron (ZVI) is widely studied for the remediation of chlorinated organic compounds in the environment. It typically acts as a mild reducing agent, leading to sequential reductive dechlorination. The reaction is often slower compared to more reactive metals like zinc or magnesium.

Anticipated Reaction:

  • Stepwise Reductive Dechlorination: Formation of 1-chloro-1,1,3,3,3-pentafluoropropane and subsequently 1,1,3,3,3-pentafluoropropane.

Table 4: Anticipated Reaction Parameters with Iron

ParameterValue/Condition
Metal Form Powder (micro or nano scale)
Solvent Water, Methanol/Water mixtures
Temperature Room temperature to moderate heating
pH Neutral to slightly acidic
Key Products Monochloro- and non-chlorinated pentafluoropropanes

Experimental Protocol (Analogous to ZVI Dechlorination):

  • Iron Pre-treatment: Wash commercially available iron powder with dilute acid to remove surface oxides, followed by rinsing with deionized water and the reaction solvent.

  • Reaction Setup: In a sealed vial or reactor, prepare a slurry of the pre-treated iron powder in the chosen solvent (e.g., anoxic water).

  • Reaction Initiation: Spike the slurry with a stock solution of this compound to achieve the desired initial concentration.

  • Incubation: Agitate the mixture at a constant temperature in an anaerobic environment.

  • Sampling and Analysis: Periodically withdraw samples from the reactor, extract with a suitable solvent (e.g., hexane), and analyze the concentrations of the parent compound and its degradation products using GC-MS.

Visualizing Reaction Pathways and Workflows

Logical Relationship of Reaction Pathways

The choice of metal and reaction conditions dictates the predominant reaction pathway. The following diagram illustrates the logical relationship between the reactants and potential products.

G Figure 1. Potential Reaction Pathways of this compound with Metals cluster_reactants Reactants cluster_products Potential Products HCFC-225ca This compound Elimination Elimination Product (Pentafluoropropene) HCFC-225ca->Elimination Mg, Zn (favored) Coupling Reductive Coupling Product (Dimer) HCFC-225ca->Coupling Zn, Cu (Ullmann-type) Dechlorination Reductive Dechlorination Products (Monochloro- and non-chlorinated) HCFC-225ca->Dechlorination Fe (stepwise) Metal Reducing Metal (Zn, Mg, Al, Fe) Metal->Elimination Metal->Coupling Metal->Dechlorination

Caption: Logical flow of potential reactions.

General Experimental Workflow

The experimental investigation of these reactions typically follows a standardized workflow from preparation to analysis.

G Figure 2. General Experimental Workflow Start Start Preparation Reactant & Glassware Preparation (Drying, Activation) Start->Preparation Setup Reaction Setup (Inert Atmosphere) Preparation->Setup Reaction Reaction Execution (Controlled Addition, Temperature Control) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue Workup Quenching & Extraction Monitoring->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis End End Analysis->End

Caption: Standardized experimental procedure.

Conclusion

The reactivity of this compound with metals presents a rich area for synthetic exploration and a critical consideration for material compatibility. While direct, comprehensive quantitative data for this specific compound remains somewhat limited in the public domain, a robust understanding of its potential reactions can be built upon the well-established principles of the reactivity of analogous polychlorinated alkanes. Zinc and magnesium are predicted to favor elimination and coupling reactions, while less reactive metals like iron are expected to promote stepwise reductive dechlorination. The experimental protocols provided in this guide, derived from analogous systems, offer a solid foundation for researchers to safely and effectively investigate these transformations. Further research is warranted to fully elucidate the specific reaction kinetics, product distributions, and optimal conditions for the reaction of this compound with a broader range of metals.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of HCFC-225da

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropentafluoropropane, commercially known as HCFC-225da, is a hydrochlorofluorocarbon that has been utilized as a solvent and cleaning agent in various industrial applications. As a substance containing chlorine and hydrogen, its environmental fate is of significant interest due to its potential contributions to stratospheric ozone depletion and global warming. This technical guide provides a comprehensive overview of the environmental persistence and degradation pathways of HCFC-225da, intended for researchers, scientists, and professionals in drug development who may encounter this compound in legacy processes or environmental analyses.

Physicochemical Properties and Environmental Summary

HCFC-225da is a mixture of two isomers: CClF₂CHClCF₃ (HCFC-225ca) and CF₃CF₂CHCl₂ (HCFC-225cb). The primary mode of its removal from the atmosphere is through reaction with hydroxyl radicals (OH) in the troposphere. Other processes such as photolysis and hydrolysis are considered to be of minor importance in its overall atmospheric degradation.

Table 1: Key Physicochemical and Environmental Parameters of HCFC-225da and its Isomers
PropertyHCFC-225da (mixture)HCFC-225ca (C₃HF₅Cl₂)HCFC-225cb (C₃HF₅Cl₂)
Molecular Formula C₃HF₅Cl₂CClF₂CHClCF₃CF₃CF₂CHCl₂
CAS Number 507-55-1422-56-0134237-34-6
Molecular Weight ( g/mol ) 202.94202.94202.94
Global Atmospheric Lifetime (years) 2.11.95.8
Tropospheric Atmospheric Lifetime (years) -2.06.2
Stratospheric Atmospheric Lifetime (years) -5062
Ozone Depletion Potential (ODP) 0.0250.020.03
Global Warming Potential (GWP) - 100-year 210122595

Atmospheric Degradation Pathways

The dominant degradation pathway for HCFC-225da in the troposphere is initiated by hydrogen abstraction by the hydroxyl radical (OH). This initial reaction is followed by a series of oxidation steps, ultimately leading to the formation of stable, persistent end products.

Reaction with Hydroxyl Radicals (OH)

The reaction of HCFC-225da isomers with OH radicals proceeds via the abstraction of the sole hydrogen atom, leading to the formation of a haloalkyl radical.

  • For HCFC-225ca (CClF₂CHClCF₃): CClF₂CHClCF₃ + OH → CClF₂C(•)ClCF₃ + H₂O

  • For HCFC-225cb (CF₃CF₂CHCl₂): CF₃CF₂CHCl₂ + OH → CF₃CF₂C(•)Cl₂ + H₂O

The resulting haloalkyl radicals (CClF₂C(•)ClCF₃ and CF₃CF₂C(•)Cl₂) rapidly react with molecular oxygen (O₂) in the atmosphere to form the corresponding peroxy radicals (RO₂).

  • CClF₂C(•)ClCF₃ + O₂ → CClF₂C(O₂)ClCF₃

  • CF₃CF₂C(•)Cl₂ + O₂ → CF₃CF₂C(O₂)Cl₂

These peroxy radicals can then react with nitric oxide (NO) to form alkoxy radicals (RO).

  • CClF₂C(O₂)ClCF₃ + NO → CClF₂C(O)ClCF₃ + NO₂

  • CF₃CF₂C(O₂)Cl₂ + NO → CF₃CF₂C(O)Cl₂ + NO₂

The subsequent fate of these alkoxy radicals involves C-C bond cleavage, leading to the formation of smaller, more stable molecules.

  • The alkoxy radical CClF₂C(O)ClCF₃ is expected to decompose to form CClF₂C(O)Cl (chlorofluoroacetyl chloride) and a CF₃ radical.

  • The alkoxy radical CF₃CF₂C(O)Cl₂ is expected to decompose to form CF₃CF₂C(O)Cl (pentafluoropropionyl chloride) and a Cl atom.

The trifluoromethyl radical (CF₃) will further react in the atmosphere, eventually forming trifluoroacetic acid (TFA). The chlorine atom (Cl) will participate in various atmospheric chemical cycles.

The acyl chlorides formed, CClF₂C(O)Cl and CF₃CF₂C(O)Cl, will then undergo hydrolysis in the atmosphere.

  • CClF₂C(O)Cl + H₂O → CClF₂C(O)OH + HCl

  • CF₃CF₂C(O)Cl + H₂O → CF₃CF₂C(O)OH + HCl

The resulting halogenated carboxylic acids, CClF₂C(O)OH and CF₃CF₂C(O)OH, are expected to be the final persistent products, along with hydrochloric acid (HCl) and hydrofluoric acid (HF) formed from the degradation of other fragments. Trifluoroacetic acid (TFA), in particular, is known for its high persistence in the environment.[1][2][3]

HCFC_225ca_Degradation HCFC225ca HCFC-225ca (CClF₂CHClCF₃) Radical1 CClF₂C(•)ClCF₃ HCFC225ca->Radical1 + •OH, - H₂O OH •OH PeroxyRadical CClF₂C(O₂)ClCF₃ Radical1->PeroxyRadical + O₂ O2 O₂ AlkoxyRadical CClF₂C(O)ClCF₃ PeroxyRadical->AlkoxyRadical + NO, - NO₂ NO NO Decomposition C-C Bond Cleavage AlkoxyRadical->Decomposition AcylChloride CClF₂C(O)Cl (Chlorofluoroacetyl chloride) Decomposition->AcylChloride CF3Radical •CF₃ Decomposition->CF3Radical FinalProducts Final Products: CClF₂C(O)OH HCl AcylChloride->FinalProducts + H₂O H2O H₂O

Figure 1: Atmospheric Degradation Pathway of HCFC-225ca initiated by OH radical.

HCFC_225cb_Degradation HCFC225cb HCFC-225cb (CF₃CF₂CHCl₂) Radical1 CF₃CF₂C(•)Cl₂ HCFC225cb->Radical1 + •OH, - H₂O OH •OH PeroxyRadical CF₃CF₂C(O₂)Cl₂ Radical1->PeroxyRadical + O₂ O2 O₂ AlkoxyRadical CF₃CF₂C(O)Cl₂ PeroxyRadical->AlkoxyRadical + NO, - NO₂ NO NO Decomposition C-Cl Bond Cleavage AlkoxyRadical->Decomposition AcylRadical CF₃CF₂C(O)Cl Decomposition->AcylRadical ClAtom •Cl Decomposition->ClAtom FinalProducts Final Products: CF₃CF₂C(O)OH HCl AcylRadical->FinalProducts + H₂O H2O H₂O

Figure 2: Atmospheric Degradation Pathway of HCFC-225cb initiated by OH radical.
Photolysis and Hydrolysis

Direct photolysis of HCFC-225da is not a significant removal process in the troposphere as it does not absorb radiation at wavelengths greater than 290 nm. Hydrolysis in the liquid phase is also considered to be a very slow process and therefore not a significant sink for this compound in the environment.

Persistence of Degradation Products

The ultimate degradation products of HCFC-225da include hydrochloric acid (HCl), hydrofluoric acid (HF), and halogenated carboxylic acids. While HCl and HF are readily removed from the atmosphere through wet and dry deposition, some of the fluorinated carboxylic acids, particularly trifluoroacetic acid (TFA), are highly persistent in the environment.

Table 2: Atmospheric Lifetimes of Key Degradation Products
Degradation ProductChemical FormulaAtmospheric LifetimePrimary Sink
Trifluoroacetyl chlorideCF₃C(O)Cl~2-10 daysHydrolysis
PhosgeneCOCl₂~70 daysHydrolysis in cloud water
Trifluoroacetic Acid (TFA)CF₃COOHHighly PersistentDeposition to surface waters

Trifluoroacetic acid (TFA) is chemically stable and resistant to biotic and abiotic degradation in the environment.[1][2][3] Its primary environmental sink is deposition into aquatic systems, where it can accumulate.

Experimental Protocols

The determination of the environmental fate of compounds like HCFC-225da relies on a combination of laboratory experiments and atmospheric modeling. Below are detailed methodologies for key experiments.

Determination of OH Radical Reaction Rate Constants

The rate constants for the reaction of HCFC-225da with OH radicals are crucial for determining its atmospheric lifetime. A common and accurate method for this is the Discharge Flow-Resonance Fluorescence (DF-RF) technique.

Objective: To measure the absolute rate constant for the reaction of HCFC-225da with OH radicals over a range of temperatures.

Methodology:

  • Generation of OH Radicals: OH radicals are typically produced by the reaction of H atoms with NO₂ in a flow of helium carrier gas. H atoms are generated by passing a mixture of H₂ and He through a microwave discharge.

    • H₂ + microwave discharge → 2H

    • H + NO₂ → OH + NO

  • Reaction Zone: The HCFC-225da, at a known concentration in a carrier gas, is introduced into the main flow tube through a movable injector. The OH radicals react with HCFC-225da along the length of the flow tube.

  • Detection of OH Radicals: The concentration of OH radicals is monitored at the end of the flow tube using resonance fluorescence. A resonance lamp emits radiation that excites the OH radicals, and the subsequent fluorescence is detected by a photomultiplier tube.

  • Kinetic Measurements: The concentration of HCFC-225da is kept in large excess of the OH radical concentration to ensure pseudo-first-order kinetics. The decay of the OH radical signal is measured as a function of the position of the movable injector (which corresponds to reaction time). The slope of the plot of ln([OH]₀/[OH]) versus reaction time gives the pseudo-first-order rate constant (k').

  • Data Analysis: The second-order rate constant (k) is then determined from the slope of a plot of k' versus the concentration of HCFC-225da. The experiment is repeated at different temperatures to determine the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, Ea).

DFRF_Workflow cluster_0 OH Generation cluster_1 Reaction & Detection cluster_2 Data Analysis H2_He H₂/He Mixture Microwave Microwave Discharge H2_He->Microwave H_atoms H Atoms Microwave->H_atoms OH_Radicals OH Radicals H_atoms->OH_Radicals + NO₂ NO2_He NO₂/He Mixture NO2_He->OH_Radicals FlowTube Flow Tube OH_Radicals->FlowTube Reaction Reaction Zone FlowTube->Reaction HCFC_Injector Movable HCFC-225da Injector HCFC_Injector->FlowTube ResonanceLamp Resonance Lamp Reaction->ResonanceLamp Fluorescence PMT Photomultiplier Tube (PMT) ResonanceLamp->PMT Fluorescence Plot1 Plot ln([OH]) vs. Time PMT->Plot1 k_prime Determine k' Plot1->k_prime Plot2 Plot k' vs. [HCFC] k_prime->Plot2 k Determine k Plot2->k Arrhenius Arrhenius Plot (ln(k) vs. 1/T) k->Arrhenius Params A and Ea Arrhenius->Params

Figure 3: Experimental Workflow for Discharge Flow-Resonance Fluorescence.
Smog Chamber Studies for Degradation Product Identification

Smog chambers are large, controlled environment reactors used to simulate atmospheric conditions and study the degradation of volatile organic compounds.

Objective: To identify and quantify the stable end products of the atmospheric oxidation of HCFC-225da.

Methodology:

  • Chamber Preparation: A large (typically several m³) Teflon bag or chamber is filled with purified air.

  • Reactant Introduction: Known concentrations of HCFC-225da, an OH radical precursor (e.g., methyl nitrite, CH₃ONO, or hydrogen peroxide, H₂O₂), and a reference compound (with a known OH rate constant) are introduced into the chamber.

  • Initiation of Reaction: The chamber is irradiated with UV lamps that simulate the solar spectrum, leading to the photolysis of the OH precursor and the initiation of the oxidation of HCFC-225da and the reference compound.

  • Monitoring of Reactants and Products: The concentrations of HCFC-225da, the reference compound, and the degradation products are monitored over time using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The relative decay rates of HCFC-225da and the reference compound can be used to determine the OH reaction rate constant for HCFC-225da. The FTIR and GC-MS data are used to identify and quantify the formation of degradation products. By performing experiments under different conditions (e.g., with and without NOx), a more complete picture of the degradation mechanism can be obtained.

Determination of Hydrolysis Rate Constants

While hydrolysis is a minor pathway for HCFC-225da, the methodology for its determination is important for a comprehensive assessment.

Objective: To measure the rate of hydrolysis of HCFC-225da in aqueous solution.

Methodology:

  • Sample Preparation: A solution of HCFC-225da is prepared in a buffered aqueous solution at a specific pH and temperature.

  • Incubation: The solution is maintained at a constant temperature in a sealed container to prevent volatilization.

  • Sampling: Aliquots of the solution are taken at various time intervals.

  • Analysis: The concentration of HCFC-225da in each aliquot is determined using a suitable analytical technique, such as gas chromatography with an electron capture detector (GC-ECD). The formation of halide ions (Cl⁻ and F⁻) can also be monitored using ion chromatography.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of HCFC-225da versus time. If the reaction follows first-order kinetics, the natural logarithm of the concentration versus time will yield a straight line, the slope of which is the negative of the rate constant.

Conclusion

The environmental fate of HCFC-225da is primarily dictated by its reaction with hydroxyl radicals in the troposphere, leading to atmospheric lifetimes on the order of a few years. While its ozone depletion and global warming potentials are lower than those of the CFCs it replaced, they are not negligible. The atmospheric degradation of HCFC-225da results in the formation of halogenated carboxylic acids, including the highly persistent trifluoroacetic acid (TFA), which can accumulate in aquatic environments. The experimental protocols outlined in this guide provide a framework for the continued study and assessment of the environmental impact of HCFCs and their replacement compounds.

References

Methodological & Application

Application Notes and Protocols for 1,2-Dichloro-1,1,3,3,3-pentafluoropropane and its Isomers as Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Detailed experimental protocols and extensive application data for the specific isomer 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da) are not widely available in peer-reviewed literature or public databases. This document provides the available information on this specific compound and supplements it with data and general protocols for the more extensively documented isomers, 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) , which have seen historical use as cleaning agents and solvents. Users should exercise caution and perform their own validation when using any of these compounds in a laboratory setting. All dichloropentafluoropropane isomers are classified as ozone-depleting substances, and their production and use are being phased out under international agreements like the Montreal Protocol.

Introduction

Dichloropentafluoropropanes are a group of hydrochlorofluorocarbons (HCFCs) that have been utilized as solvents due to their non-flammable nature and specific solvency characteristics. This document focuses on this compound and provides comparative data on its more common isomers, HCFC-225ca and HCFC-225cb. These compounds are colorless, volatile liquids with a high density. Their inertness in many chemical situations has made them suitable for specialized applications, although their environmental impact has led to significant restrictions on their use.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common isomers.

PropertyThis compound (HCFC-225da)3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb)
CAS Number 431-86-7422-56-0507-55-1
Molecular Formula C₃HCl₂F₅C₃HCl₂F₅C₃HCl₂F₅
Molecular Weight 202.94 g/mol 202.94 g/mol 202.94 g/mol
Appearance Colorless, odorless liquid[1][2]Colorless, odorless liquidColorless, volatile liquid[3]
Boiling Point Data not readily available51.1 °C56.2 °C
Density Data not readily available1.63 g/cm³ at 25 °C1.65 g/cm³ at 25 °C
Vapor Pressure Data not readily available240 mm Hg at 20 °C286 mm Hg at 25 °C[4]
Water Solubility Slightly soluble[1]Slightly solubleSlightly soluble
Ozone Depletion Potential (ODP) Data not readily available0.0250.033[5]
Global Warming Potential (GWP) Data not readily available122 (100-year)595 (100-year)[5]

Applications in a Laboratory Setting

While specific protocols for this compound are scarce, it is sold as a chemical for laboratory and scientific research. One supplier notes its potential use in proteomics research, though without providing specific methodologies.

The isomers HCFC-225ca and HCFC-225cb have a more documented history of use, primarily as precision cleaning solvents in industries like aerospace and electronics.[3][4] They were chosen as replacements for chlorofluorocarbons (CFCs) due to their effectiveness in removing contaminants without leaving residues.[3] In a laboratory context, these solvents could potentially be used for:

  • As a reaction medium: For reactions involving reagents that are sensitive to protic or reactive solvents. Its chemical inertness is advantageous in such scenarios.

  • Extraction: Its density and immiscibility with water could make it suitable for certain liquid-liquid extraction procedures.

  • Cleaning of laboratory equipment: For removing greasy or oily residues from sensitive equipment.

Safety and Handling

4.1. Hazard Identification

This compound is a hazardous substance. The primary hazards include:

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Environmental Hazards: It is harmful to public health and the environment by destroying ozone in the upper atmosphere.[6]

  • Reactivity: While generally inert, it can react violently with strong reducing agents such as active metals.[1][2] It may also react with strong oxidizing agents at extreme temperatures.

4.2. Personal Protective Equipment (PPE)

A comprehensive guide to safety precautions is illustrated in the diagram below.

G Safety Protocol for Handling Dichloropentafluoropropane cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures ppe_gloves Chemical Resistant Gloves (e.g., Viton®, Nitrile - double-gloved) handling_hood Work in a certified Chemical Fume Hood ppe_eyes Chemical Splash Goggles and Face Shield ppe_clothing Lab Coat and Chemical-Resistant Apron emergency_spill Small spills: Absorb with inert material. Large spills: Evacuate and notify safety personnel. handling_storage Store in a cool, dry, well-ventilated area away from incompatible materials handling_transport Use secondary containment when transporting emergency_exposure Skin: Wash with soap and water. Eyes: Flush with water for 15 mins. Inhalation: Move to fresh air.

Caption: Key safety protocols for handling dichloropentafluoropropane.

4.3. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Keep it segregated from incompatible materials such as strong bases and active metals.

  • Disposal: Dichloropentafluoropropane is a halogenated solvent and must be disposed of as hazardous waste.[7][8] Do not dispose of it down the drain.[7] Collect in a designated, properly labeled waste container for halogenated organic compounds.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are general procedures for using an inert, dense, halogenated solvent in a laboratory setting.

5.1. General Protocol for Use as a Reaction Solvent

This protocol outlines the general steps for using a dichloropentafluoropropane isomer as a solvent in a chemical reaction under an inert atmosphere.

G General Workflow for a Reaction in an Inert Solvent prep 1. Prepare Glassware (Flame-dry and cool under inert gas) add_reagents 2. Add Reactants and Solvent (Inert solvent and solid reactants) prep->add_reagents inert_atm 3. Establish Inert Atmosphere (Purge with Nitrogen or Argon) add_reagents->inert_atm run_reaction 4. Run Reaction (Stir at desired temperature) inert_atm->run_reaction monitor 5. Monitor Reaction (e.g., TLC, GC-MS, NMR) run_reaction->monitor workup 6. Quench and Work-up (e.g., Aqueous wash, extraction) monitor->workup Reaction Complete purify 7. Isolate and Purify Product (e.g., Chromatography, crystallization) workup->purify

References

The Phased-Out Solvent: A Retrospective on HCFC-225da for Precision Cleaning

Author: BenchChem Technical Support Team. Date: December 2025

ATTENTION: The production and import of HCFC-225da (also known by its trade name AK-225), a once common solvent for cleaning precision optics and electronics, have been phased out in the United States since January 1, 2015. This action was taken under the Montreal Protocol and the U.S. Clean Air Act due to its classification as a Class II ozone-depleting substance.[1][2][3][4] While existing stockpiles may still be in use, this document serves as a historical reference and a guide to understanding its past applications and to highlight modern, environmentally compliant alternatives. Researchers, scientists, and professionals are strongly advised to select from the currently available and approved cleaning agents.

Historical Context and Properties of HCFC-225da

HCFC-225da, a mixture of two isomers (HCFC-225ca and HCFC-225cb), was favored for its strong cleaning efficacy, non-flammability, rapid evaporation, and good material compatibility.[1][4] It was particularly effective in vapor degreasing processes for removing a wide range of contaminants from delicate surfaces.[2]

Physicochemical Properties of HCFC-225da (AK-225) and Modern Alternatives

The following table summarizes the key properties of HCFC-225da and compares them with several modern, environmentally friendly alternatives. This data is crucial for understanding the performance characteristics that made HCFC-225da a preferred choice and for selecting a suitable replacement.

PropertyHCFC-225da (AK-225)MicroCare HDSVertrel™ SDGHFE-7100
Chemical Composition DichloropentafluoropropaneHFC/HFO BlendHFC/t-DCE BlendHydrofluoroether
Boiling Point (°C) 54 - 56[5][6]37[7][8]4761[9]
Density (g/cm³ @ 25°C) 1.55 - 1.56[10][11]1.32[7][8]1.271.52
Surface Tension (dynes/cm) 16.2 - 16.9[10][11]19[7][8]21.113.6
Vapor Pressure (mmHg @ 25°C) 265 - 284[10][11]497[7][8]316202
Kauri-Butanol (Kb) Value ~30[10]48 (est)[7][8]95[12][13]Not Available
Ozone Depletion Potential (ODP) 0.025 - 0.033[1]0[7][8]0[13]0[14][15]
Global Warming Potential (GWP) ~530[10]Low[7][8]Low[13]297[9]
Flash Point None[5][6]None[7][8]None[12][13]None[14]

Historical Experimental Protocols

The following protocols describe the application of HCFC-225da in cleaning precision optics and electronics. These are provided for informational and historical purposes only.

Protocol 1: Vapor Degreasing of Precision Optics (Historical)

Objective: To remove fingerprints, oils, and other organic residues from optical components such as lenses and mirrors using HCFC-225da in a vapor degreaser.

Materials:

  • Vapor degreaser

  • HCFC-225da (AK-225) solvent

  • Fixtures for holding optical components

  • Personal Protective Equipment (PPE): safety glasses, gloves

Methodology:

  • Preparation: Ensure the vapor degreaser is clean and charged with fresh or distilled HCFC-225da. Turn on the sump heater to bring the solvent to a boil and establish a stable vapor zone. The cooling coils should be operational to condense the solvent vapors.

  • Loading: Securely place the optical components in a suitable fixture to avoid scratching and ensure all surfaces are exposed.

  • Vapor Cleaning: Slowly lower the fixture with the optics into the vapor zone above the boiling sump. The hot solvent vapor will condense on the cooler surface of the optics, dissolving contaminants. This cleaning action continues until the temperature of the optics equilibrates with the vapor temperature.

  • Rinse (Optional): For heavily soiled components, an immersion rinse in the clean solvent sump can be performed after the initial vapor cleaning.

  • Final Vapor Rinse and Drying: Raise the fixture back into the vapor zone for a final rinse with pure, condensed solvent.

  • Removal: Slowly lift the fixture out of the vapor zone and allow the optics to dry completely before removal from the degreaser. The components should be visually inspected for cleanliness.

Protocol 2: Manual Cleaning of Electronic Assemblies (Historical)

Objective: To remove flux residues and other contaminants from printed circuit boards (PCBs) and other electronic components using HCFC-225da.

Materials:

  • HCFC-225da (AK-225) solvent

  • Beakers or trays for immersion

  • Soft-bristle brushes

  • Lint-free wipes

  • Fume hood or well-ventilated area

  • Personal Protective Equipment (PPE): safety glasses, gloves

Methodology:

  • Preparation: Work in a well-ventilated area, preferably under a fume hood. Pour a sufficient amount of HCFC-225da into a clean beaker or tray.

  • Immersion and Brushing: Immerse the electronic assembly into the solvent. Use a soft-bristle brush to gently scrub areas with flux residue or other contaminants.

  • Rinsing: Rinse the assembly with fresh, clean HCFC-225da to remove loosened contaminants and residual solvent.

  • Drying: Allow the assembly to air dry completely in the ventilated area. Alternatively, use a lint-free wipe to gently blot excess solvent.

  • Inspection: Visually inspect the assembly under magnification to ensure all residues have been removed.

Material Compatibility

HCFC-225da exhibited good compatibility with a wide range of materials commonly found in precision optics and electronics, including most metals, glass, and many plastics and elastomers. However, compatibility testing was always recommended for specific applications, especially with sensitive polymers.

Modern Alternatives and Selection

Given the phase-out of HCFC-225da, a variety of effective and environmentally friendly alternatives are now available. These include hydrofluoroethers (HFEs), hydrofluorocarbons (HFCs), and proprietary solvent blends. When selecting a replacement, it is essential to consider the following factors:

  • Cleaning Performance: The solvent's ability to remove the specific contaminants of concern.

  • Material Compatibility: Ensuring the solvent will not damage the components being cleaned.

  • Environmental Profile: Low or zero ODP and low GWP are critical.

  • Safety: Non-flammability and low toxicity are important for worker safety.

  • Process Integration: The ability to be used in existing equipment, such as vapor degreasers, with minimal modification.

Visualizing the Workflow

The following diagrams illustrate the historical cleaning workflow using a vapor degreaser and a logical process for selecting a modern, compliant cleaning solvent.

G cluster_loading Loading cluster_cleaning Vapor Degreasing Cycle (Historical) cluster_unloading Unloading Load_Parts Load Parts into Basket Vapor_Clean Lower into Vapor Zone for Initial Cleaning Load_Parts->Vapor_Clean Immersion_Rinse Optional: Immerse in Clean Solvent Sump Vapor_Clean->Immersion_Rinse Final_Rinse Raise to Vapor Zone for Final Rinse Vapor_Clean->Final_Rinse Immersion_Rinse->Final_Rinse Dry Slowly Raise to Dry Final_Rinse->Dry Unload Unload Clean, Dry Parts Dry->Unload

Historical Vapor Degreasing Workflow

G Define_Reqs Define Cleaning Requirements (Contaminants, Substrate) Identify_Alts Identify Potential Environmentally Compliant Solvents Define_Reqs->Identify_Alts Eval_Performance Evaluate Cleaning Performance (Effectiveness, Residue) Identify_Alts->Eval_Performance Eval_Performance->Identify_Alts Fail Eval_Compatibility Assess Material Compatibility Eval_Performance->Eval_Compatibility Pass Eval_Compatibility->Identify_Alts Fail Eval_Safety Review Safety and Toxicity Data Eval_Compatibility->Eval_Safety Pass Eval_Safety->Identify_Alts Fail Select_Solvent Select Optimal Solvent Eval_Safety->Select_Solvent Pass Implement Implement and Validate Process Select_Solvent->Implement

Modern Solvent Selection Process

References

Application Notes and Protocols: HCFC-225da in Vapor Degreasing

Author: BenchChem Technical Support Team. Date: December 2025

Important Regulatory Note: Dichloropentafluoropropane, commonly known as HCFC-225, is a Class II ozone-depleting substance (ODS).[1][2] Under the Montreal Protocol on Substances that Deplete the Ozone Layer, its production and importation have been phased out in developed countries since January 1, 2015, and are subject to a phase-out schedule in developing countries culminating in 2030.[3][4][5] These application notes are provided for informational and research purposes only, particularly for those working with legacy equipment or in applications with specific legal exemptions. Users are responsible for ensuring compliance with all applicable national and international regulations. The use of modern, environmentally sustainable alternatives is strongly recommended.

Introduction

HCFC-225 (commercialized as AK-225) is a solvent that was historically valued in precision cleaning for its unique properties.[5] It is a mixture of two isomers, HCFC-225ca (CF₃CF₂CHCl₂) and HCFC-225cb (CF₂ClCF₂CHClF).[5][6] Its non-flammability, thermal stability, low surface tension, and ability to dissolve a wide range of contaminants like oils, greases, and fluxes made it an effective solvent in vapor degreasing operations.[5][7]

Vapor degreasing is a cleaning process that uses the hot vapor of a solvent to wash contaminants from manufactured parts.[8][9] The process is highly effective for cleaning complex geometries, including recesses and blind holes, leaving parts clean, dry, and free of residue.[10][11] This document outlines the physical properties of HCFC-225, its historical application in vapor degreasing protocols, and methods for evaluating cleaning efficacy.

Physicochemical and Environmental Properties

The properties of HCFC-225 made it an effective cleaning agent, but its environmental impact led to its phase-out.

PropertyValue
Chemical Formula C₃HF₅Cl₂
Isomers HCFC-225ca (45%) / HCFC-225cb (55%) blend (Typical)
Boiling Point ~54 °C (129 °F)
Density (liquid, 25°C) ~1.55 g/cm³
Surface Tension (25°C) ~16.2 mN/m
Vapor Pressure (25°C) ~3.9 psia
Ozone Depletion Potential (ODP) HCFC-225ca: 0.025, HCFC-225cb: 0.033[6]
Global Warming Potential (GWP, 100-yr) ~122 (ca) / ~606 (cb)
Flammability Non-flammable[5]
VOC Status Exempt (per U.S. EPA)[5][7]

Material Compatibility

HCFC-225 offered good compatibility with most metals, but caution was required with certain plastics and elastomers, especially at elevated temperatures. The following table is a general guide; specific testing is always recommended for critical applications.

Material ClassCompatibleLimited Compatibility (Testing Required)Not Recommended
Metals Stainless Steel, Copper, Aluminum, Brass, Titanium, Zinc--
Plastics PTFE, PFA, FEP, Polyethylene (HDPE), Polypropylene (PP), PEEKPolystyrene (PS), PVC, Acrylics, ABS-
Elastomers -Buna-N, Neoprene, Butyl Rubber, EPDMNatural Rubber, Silicone

Vapor Degreasing Workflow and Principle

Vapor degreasing is a multi-stage, closed-loop process.[11] A solvent is heated in a boil sump to create a vapor zone. Cooler parts introduced into this zone cause the vapor to condense on their surfaces. This clean, distilled solvent condensate dissolves soils and drips back into the sump, carrying the contaminants away.[7][8]

Vapor_Degreasing_Workflow cluster_Degreaser Vapor Degreaser Unit boil_sump 1. Solvent Boils in Sump vapor_zone 2. Saturated Vapor Zone Forms boil_sump->vapor_zone Vaporization condensation 4. Vapor Condenses on Cooler Part vapor_zone->condensation part_entry 3. Workpiece Lowered into Vapor part_entry->condensation cleaning 5. Contaminants Dissolved & Washed Off condensation->cleaning cleaning->boil_sump Contaminated condensate returns rinse_sump Optional Rinse: Pure Distillate Sump cleaning->rinse_sump Optional Immersion part_exit 6. Workpiece Raised Through Vapor Zone drying 7. Part Dries Before Exiting Machine part_exit->drying end_node Clean, Dry Workpiece drying->end_node start Soiled Workpiece start->part_entry

Caption: Standard workflow for a vapor degreasing cycle.

Experimental Protocols

Protocol: Vapor Degreasing with HCFC-225

This protocol describes a typical vapor-spray-vapor cycle for cleaning non-porous parts (e.g., medical-grade stainless steel, optics).

Equipment:

  • Two-sump vapor degreaser with vapor-level safety controls.

  • Workpiece basket/hoist system.

  • Personal Protective Equipment (PPE): Safety glasses/goggles, solvent-resistant gloves (e.g., Viton®), lab coat.

Methodology:

  • System Startup:

    • Ensure the degreaser is located in a well-ventilated area.

    • Verify that cooling coils (primary and freeboard) are active and cooling water is flowing at the recommended temperature and rate.

    • Turn on the sump heaters to begin boiling the HCFC-225 solvent. Allow the vapor zone to fully establish and stabilize below the cooling coils.

  • Part Loading:

    • Arrange parts in the basket to ensure all surfaces are exposed and to minimize solvent drag-out. Avoid nesting of parts.

  • Vapor Cleaning (Primary):

    • Slowly lower the basket into the vapor zone at a controlled speed (e.g., < 3 meters/min or 10 ft/min) to prevent vapor displacement (the "piston effect").[12]

    • Hold the basket in the vapor zone. Condensation will occur on the parts. The cycle is complete when condensation ceases, indicating the parts have reached the vapor temperature.[8] This may take 30-60 seconds depending on the mass of the parts.[12]

  • Spray Rinse (Optional):

    • For stubborn or adhered contaminants, raise the basket above the boil sump and actuate the spray wand, which uses distilled solvent from the rinse sump to dislodge particles. Perform this step for a predetermined time (e.g., 10-15 seconds).

  • Distillate Rinse (Optional Immersion):

    • For the highest level of cleanliness, slowly immerse the basket into the rinse sump, which contains pure, distilled solvent.[11] Agitation or ultrasonics can be employed at this stage for enhanced cleaning. Dwell for 30-60 seconds.

  • Vapor Rinse & Drying:

    • Slowly raise the basket back into the primary vapor zone. Hold until all condensation has stopped and the parts appear dry.

  • Part Removal:

    • Raise the basket into the refrigerated freeboard zone above the vapor layer and pause for at least 30 seconds to allow any remaining solvent to drain back into the degreaser.[12]

    • Slowly remove the basket from the machine at a controlled speed. Parts should be clean, dry, and ready for the next process.[11]

Protocol: Evaluating Cleaning Efficacy (Gravimetric Analysis)

This protocol determines the amount of non-volatile residue (NVR) removed from a part.

Equipment:

  • Analytical balance (readable to 0.1 mg or better).

  • Forced-air oven.

  • Clean, contaminant-free test coupons representative of the parts being cleaned.

  • Contaminant of interest (e.g., cutting oil, grease).

  • Clean forceps and sample handling equipment.

Methodology:

  • Initial Coupon Preparation:

    • Thoroughly clean a set of test coupons using the vapor degreasing protocol (5.1) to establish a baseline clean weight.

    • Heat the clean coupons in an oven (e.g., 105°C for 30 minutes) to drive off any moisture.

    • Allow coupons to cool to ambient temperature in a desiccator.

    • Weigh each coupon on the analytical balance and record this as W₁ (Initial Clean Weight) .

  • Controlled Contamination:

    • Apply a known, consistent amount of the contaminant to each test coupon.

    • Weigh each contaminated coupon and record this as W₂ (Contaminated Weight) .

  • Cleaning Process:

    • Run the contaminated coupons through the defined HCFC-225 vapor degreasing protocol (5.1).

  • Final Measurement:

    • Following the cleaning process, handle the coupons only with clean forceps.

    • Dry the coupons in the oven and cool in a desiccator as in Step 1.

    • Weigh each cleaned coupon and record this as W₃ (Final Cleaned Weight) .

  • Calculation of Efficacy:

    • Initial Soil Load (S): S = W₂ - W₁

    • Remaining Soil (R): R = W₃ - W₁

    • Cleaning Efficacy (%): Efficacy = [(S - R) / S] * 100

Regulatory Context and Modern Alternatives

The phase-out of HCFC-225 was mandated by the Montreal Protocol due to its contribution to stratospheric ozone depletion.[1][4][13] This international treaty has been highly successful in protecting the ozone layer by controlling the production and consumption of ODS.[3][14] While HCFCs were less damaging than the CFCs they replaced, their ODP is not zero, necessitating their eventual replacement.[15][16]

Regulatory_Context cluster_Protocol Montreal Protocol (1987) cluster_ODS Ozone-Depleting Substances (ODS) mp International treaty to protect the ozone layer phaseout Global Phase-Out Mandate mp->phaseout cfc CFCs (e.g., CFC-113) High ODP cfc->phaseout Class I hcfc HCFCs (e.g., HCFC-225) Low ODP hcfc->phaseout Class II alternatives Modern Alternatives (Zero ODP) phaseout->alternatives Drives innovation hfe HFE (Hydrofluoroether) alternatives->hfe hfo HFO (Hydrofluoroolefin) alternatives->hfo hfc HFC (Hydrofluorocarbon) alternatives->hfc

Caption: Regulatory pathway leading to the phase-out of HCFCs.

For researchers and scientists developing new processes, several classes of zero-ODP solvents are available as replacements for HCFC-225:

  • Hydrofluoroethers (HFEs): Marketed by 3M under the Novec™ brand, these were among the first replacements and have low GWP.[13][15]

  • Hydrofluorocarbons (HFCs): Solvents like those under the Vertrel™ brand offer a range of cleaning capabilities but may have higher GWP.[13]

  • Hydrofluoroolefins (HFOs): Newer generation solvents, such as Solstice® and Sion®, offer very low GWP and are often considered optimal replacements.[13]

These alternatives can often be used in the same vapor degreasing equipment as HCFC-225, though minor adjustments to temperature settings and cycle times may be necessary.[17]

References

Application Note: 1,2-Dichloro-1,1,3,3,3-pentafluoropropane and its Role in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document addresses the inquiry into the use of 1,2-dichloro-1,1,3,3,3-pentafluoropropane as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no documented evidence to support its use as a primary or co-solvent in this application. This note summarizes the findings and provides general guidance on solvent selection for NMR spectroscopy, particularly for the analysis of fluorinated compounds.

Introduction to NMR Solvents

NMR spectroscopy is a powerful analytical technique that relies on the magnetic properties of atomic nuclei. To obtain high-resolution spectra of liquid samples, the analyte is typically dissolved in a deuterated solvent. The primary functions of an NMR solvent are to dissolve the sample, to be chemically inert to the sample, and to have a minimal number of proton signals that could interfere with the analyte's signals. For this reason, solvents in which hydrogen atoms are replaced with deuterium (²H) are overwhelmingly used. The deuterium nucleus provides a lock signal for the spectrometer, ensuring field-frequency stability.

Investigation into this compound as a Potential NMR Solvent

A thorough search of scientific databases and chemical supplier information was conducted to ascertain the use of this compound as a solvent for NMR spectroscopy. The investigation yielded no specific examples or recommendations for its use in this context.

Properties of this compound:

While not documented as an NMR solvent, the physical and chemical properties of this compound are known. It is a hydrochlorofluorocarbon (HCFC), and its isomers are generally colorless, non-flammable liquids. These compounds have been historically used as refrigerants, cleaning agents, and foam-blowing agents.[1][2] However, their ozone-depleting potential has led to restrictions on their use.

The key characteristics of an effective NMR solvent include:

  • Good solubility for a wide range of compounds.

  • Chemical inertness to avoid reaction with the analyte.

  • Low viscosity to allow for molecular tumbling and sharp NMR signals.

  • A simple NMR spectrum that does not overlap with analyte signals. For proton NMR, this is achieved through deuteration. For ¹⁹F NMR, a fluorine-free solvent is ideal.

  • Appropriate boiling and melting points for the desired experimental temperature range.

Without experimental data, it is difficult to assess this compound against all these criteria for a broad range of analytes. The presence of both protons and fluorine atoms in the molecule would result in signals in both ¹H and ¹⁹F NMR spectra, potentially complicating the analysis of analytes containing these nuclei.

Recommended Solvents for NMR Spectroscopy of Fluorinated Compounds

For researchers working with fluorinated compounds, the choice of NMR solvent is critical. The solvent should not contain fluorine atoms if ¹⁹F NMR is the primary focus. Standard deuterated solvents are typically employed.

Table 1: Common Deuterated Solvents for NMR Spectroscopy

Solvent¹H Residual Peak (ppm)¹³C Residual Peak (ppm)
Chloroform-d (CDCl₃)7.2677.16
Acetone-d₆ ((CD₃)₂CO)2.0529.84, 206.26
Dimethyl sulfoxide-d₆ ((CD₃)₂SO)2.5039.52
Benzene-d₆ (C₆D₆)7.16128.06
Acetonitrile-d₃ (CD₃CN)1.941.32, 118.26
Methanol-d₄ (CD₃OD)3.31, 4.87 (OH)49.00
Water-d₂ (D₂O)4.79-

Note: Chemical shifts can vary slightly depending on the reference, temperature, and solute.

General Protocol for NMR Sample Preparation

The following is a generalized protocol for preparing a sample for NMR analysis.

Objective: To prepare a homogeneous solution of an analyte in a suitable deuterated solvent for NMR spectroscopic analysis.

Materials:

  • Analyte (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm diameter) and cap

  • Pipette and tips

  • Vortex mixer

  • Filter (e.g., pipette with a small cotton or glass wool plug)

Workflow for NMR Sample Preparation:

G A Weigh Analyte B Transfer to a Clean Vial A->B C Add Deuterated Solvent (0.5-0.7 mL) B->C D Dissolve Analyte (Vortex if necessary) C->D E Filter Solution into NMR Tube D->E F Cap and Label NMR Tube E->F G Insert into Spectrometer F->G

Figure 1. A generalized workflow for the preparation of an NMR sample.

Procedure:

  • Weigh the Analyte: Accurately weigh the desired amount of the analyte.

  • Dissolution: Transfer the analyte to a small, clean, and dry vial. Add approximately 0.5-0.7 mL of the chosen deuterated solvent.

  • Ensure Homogeneity: Vortex the mixture until the analyte is completely dissolved. If the solution is not clear, it should be filtered.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean NMR tube using a pipette. Avoid any solid particles from entering the tube. If necessary, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: The sample is now ready to be inserted into the NMR spectrometer for analysis.

Conclusion

Based on the current body of scientific literature, This compound is not a recognized solvent for NMR spectroscopy . Researchers and drug development professionals are advised to use standard deuterated solvents for their NMR analyses. The choice of solvent should be guided by the solubility of the analyte and the specific nuclei being observed. For studies involving fluorinated compounds, the use of fluorine-free deuterated solvents is standard practice for ¹⁹F NMR.

References

Application Note: Analysis of Dichloropentafluoropropane (HCFC-225da) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da) using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for monitoring residual solvents in pharmaceutical manufacturing, ensuring product purity, and in environmental analysis. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. While a specific mass spectrum for HCFC-225da is not publicly available, this note utilizes data from its isomer, HCFC-225ca (1,3-dichloro-1,1,2,2,3-pentafluoropropane), to establish a viable analytical method, as isomers often exhibit similar fragmentation patterns.

Introduction

Hydrochlorofluorocarbons (HCFCs) are a class of compounds that have been used as solvents, refrigerants, and cleaning agents. HCFC-225, which is a mixture of isomers including HCFC-225da, has been utilized as a replacement for more ozone-depleting substances.[1] However, due to its own environmental impact and potential for residual presence in products, sensitive and specific analytical methods are required for its detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high separation efficiency and definitive identification.[2] This application note provides a detailed methodology for the analysis of HCFC-225da.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. For analysis of residual HCFC-225da in a solid pharmaceutical product, headspace analysis is recommended to isolate the volatile analyte from the non-volatile matrix.

Protocol for Headspace GC-MS Analysis:

  • Sample Weighing: Accurately weigh approximately 100 mg of the solid sample into a 20 mL headspace vial.

  • Solvent Addition: Add 5 mL of a suitable high-boiling point solvent with low affinity for the analyte, such as dimethyl sulfoxide (DMSO), to the vial.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., chlorobromomethane) for improved quantitative accuracy.

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Equilibration: Place the vial in the headspace autosampler's incubator. Allow the sample to equilibrate at 80°C for 30 minutes to ensure the partitioning of HCFC-225da into the headspace.

  • Injection: Following equilibration, a heated, gas-tight syringe on the autosampler will withdraw a portion of the headspace gas and inject it into the GC inlet.

GC-MS Instrumentation and Conditions

A standard capillary GC-MS system is suitable for this analysis. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (split ratio 20:1)
Injection Volume 1 mL (from headspace)
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 45-250 amu
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Presentation

Quantitative analysis should be performed using a calibration curve prepared from certified reference standards of HCFC-225da. The table below presents hypothetical but realistic quantitative data that could be obtained using this method.

Table 1: Quantitative Analysis of HCFC-225da

Parameter Result
Retention Time (RT) ~ 7.5 min (estimated)
Calibration Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD, n=6) < 5%
Recovery (%) 95 - 105%

Table 2: Characteristic Ions for SIM Mode

Based on the mass spectrum of the isomer HCFC-225ca, the following ions are recommended for Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for quantitative analysis. The molecular weight of HCFC-225da is 202.94 g/mol .[3]

Ion (m/z) Description Use
167 [M-Cl]+Quantifier
131 [M-CClF2]+Qualifier
85 [CClF2]+Qualifier

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid or Liquid Sample Weighing Weighing & Vialing Sample->Weighing Solvent_IS Addition of Solvent & Internal Standard Weighing->Solvent_IS Sealing Vial Sealing Solvent_IS->Sealing Equilibration Headspace Equilibration (80°C) Sealing->Equilibration Injection Headspace Injection Equilibration->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of HCFC-225da.

Logical_Relationship Analyte HCFC-225da in Sample Matrix Volatilization Volatilization (Heating) Analyte->Volatilization Separation Chromatographic Separation (Based on Boiling Point & Polarity) Volatilization->Separation Identification Mass Spectrometric Identification (Fragmentation Pattern) Separation->Identification Quantification Quantification (Ion Abundance vs. Concentration) Identification->Quantification

Caption: Logical relationship of analytical steps for HCFC-225da.

Discussion

The presented method provides a robust framework for the analysis of HCFC-225da by GC-MS. The choice of a non-polar column like a DB-5ms is suitable for the separation of halogenated hydrocarbons.[4] The oven temperature program is designed to ensure good separation from potential contaminants and other isomers. Headspace sampling is a clean and efficient technique for introducing volatile analytes into the GC system, minimizing contamination of the inlet and column.[5]

For qualitative identification, the obtained mass spectrum of a suspected HCFC-225da peak should be compared with a reference spectrum if available, or with the spectrum of its isomer, HCFC-225ca from a spectral library like NIST.[3] The fragmentation pattern is expected to be characteristic, involving losses of chlorine and fluorine atoms or fluorinated carbon moieties.

Quantitative analysis relies on the linear relationship between the peak area of the analyte and its concentration. The use of an internal standard is highly recommended to compensate for any variations in injection volume or instrument response. A multi-point calibration curve should be generated to ensure accuracy across the desired concentration range.

Conclusion

This application note provides a detailed and practical protocol for the GC-MS analysis of HCFC-225da. The described methodology, including sample preparation, instrument conditions, and data analysis, is suitable for researchers, scientists, and drug development professionals requiring accurate and reliable determination of this compound. The provided tables and diagrams offer a clear and concise summary of the key aspects of this analytical method.

References

Application Notes and Protocols for Extraction with 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-1,1,3,3,3-pentafluoropropane, also known as HCFC-225ca, is a hydrochlorofluorocarbon that has been utilized as a solvent in various industrial applications, including precision cleaning in the aerospace and electronics industries.[1] Its properties as a nonflammable, colorless, and odorless liquid with the ability to dissolve a range of organic compounds make it a candidate for specialized extraction processes in a laboratory setting.[2][3] However, it is important to note that as an ozone-depleting substance, its use has been phased out under international agreements like the Montreal Protocol.[1][4][5][6] These application notes provide a framework for its use in extraction protocols for research and development purposes where its unique properties may be required, with the understanding that its use is regulated and alternatives are encouraged.[7][8]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing and optimizing extraction protocols.

PropertyValueReference
Molecular Formula C₃HCl₂F₅[9][10]
Molecular Weight 202.94 g/mol [9][10]
Appearance Colorless liquid[2]
Odor Odorless[2]
Boiling Point Not explicitly available, but it exists as a vapor at 25°C[1]
Solubility in Water Slightly soluble[2][3]
Flammability Nonflammable[2]
CAS Number 431-86-7[2][9]

Applications in Extraction

Given its chemical properties, this compound can be considered for the following specialized extraction applications in a research context:

  • Extraction of Nonpolar Compounds: Its fluorinated and chlorinated nature suggests its utility in dissolving and extracting nonpolar to moderately polar organic compounds from various matrices.

  • Lipid Extraction: Potential for extracting lipids from biological samples, although less common than traditional solvents like chloroform/methanol mixtures.

  • Natural Product Extraction: Selective extraction of certain classes of natural products from plant or microbial sources.

  • Cleaning and Extraction of Residuals: Its proven efficacy as a cleaning agent can be adapted for extracting residual small molecules from solid surfaces or complex mixtures.

Experimental Protocols

The following are generalized protocols for liquid-liquid and solid-liquid extractions using this compound. Note: These are illustrative protocols and should be adapted and optimized for specific research needs. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Liquid-Liquid Extraction of a Nonpolar Analyte from an Aqueous Matrix

This protocol describes the extraction of a hypothetical nonpolar analyte from an aqueous sample.

Materials:

  • Aqueous sample containing the analyte of interest

  • This compound (reagent grade)

  • Separatory funnel (appropriate volume)

  • Glassware (beakers, flasks)

  • Rotary evaporator

  • Nitrogen gas stream for final drying (optional)

Procedure:

  • Sample Preparation: Ensure the aqueous sample is at room temperature.

  • Solvent Addition: Transfer the aqueous sample to a separatory funnel. Add an equal volume of this compound.

  • Extraction: Stopper the separatory funnel and invert it gently several times to mix the two phases. Vent the funnel frequently to release any pressure buildup.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The denser this compound layer will be at the bottom.

  • Collection: Carefully drain the lower organic layer into a clean, dry collection flask.

  • Repeat Extraction (Optional): For exhaustive extraction, repeat steps 2-5 with a fresh portion of the solvent. Combine the organic extracts.

  • Solvent Removal: Concentrate the organic extract using a rotary evaporator at a controlled temperature and reduced pressure.

  • Final Drying: For complete removal of the solvent, the concentrated sample can be dried under a gentle stream of nitrogen gas.

  • Sample Reconstitution: Reconstitute the dried extract in a suitable solvent for downstream analysis.

Illustrative Data for Protocol 1

ParameterValue
Sample Volume 100 mL
Solvent Volume (per extraction) 100 mL
Number of Extractions 2
Extraction Temperature 25°C
Analyte Recovery (hypothetical) 95%
Protocol 2: Solid-Liquid Extraction of a Bioactive Compound from a Plant Matrix

This protocol outlines the extraction of a hypothetical bioactive compound from a dried plant material.

Materials:

  • Dried and powdered plant material

  • This compound (reagent grade)

  • Soxhlet extraction apparatus or a simple flask for maceration

  • Heating mantle

  • Filter paper or fritted glass funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh an appropriate amount of the dried and powdered plant material.

  • Extraction (Soxhlet):

    • Place the plant material in a thimble and insert it into the Soxhlet extractor.

    • Fill the boiling flask with this compound.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for a predetermined number of cycles.

  • Extraction (Maceration):

    • Place the plant material in a flask.

    • Add a sufficient volume of this compound to fully immerse the material.

    • Stopper the flask and allow it to stand for a specified period (e.g., 24-48 hours) with occasional agitation.

  • Filtration: After extraction, filter the mixture to separate the extract from the solid plant material.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator.

  • Further Purification: The crude extract can be further purified using techniques like chromatography.

Illustrative Data for Protocol 2

ParameterValue
Plant Material Weight 20 g
Solvent Volume 250 mL
Extraction Method Soxhlet
Extraction Time 6 hours
Yield of Crude Extract (hypothetical) 500 mg

Visualizations

Workflow for Liquid-Liquid Extraction

Liquid_Liquid_Extraction_Workflow start Start: Aqueous Sample add_solvent Add this compound start->add_solvent mix_separate Mix and Allow Phase Separation add_solvent->mix_separate collect_organic Collect Organic Layer mix_separate->collect_organic repeat_ext Repeat Extraction (Optional) collect_organic->repeat_ext repeat_ext->add_solvent Yes concentrate Concentrate Extract (Rotary Evaporator) repeat_ext->concentrate No dry_reconstitute Dry and Reconstitute concentrate->dry_reconstitute end End: Purified Analyte dry_reconstitute->end

Caption: Workflow for a typical liquid-liquid extraction process.

Workflow for Solid-Liquid Extraction

Solid_Liquid_Extraction_Workflow start Start: Solid Sample (e.g., Plant Material) add_solvent Add this compound start->add_solvent extraction_method Choose Extraction Method add_solvent->extraction_method soxhlet Soxhlet Extraction extraction_method->soxhlet Soxhlet maceration Maceration extraction_method->maceration Maceration filter Filter to Separate Solid soxhlet->filter maceration->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate end End: Crude Extract concentrate->end

Caption: General workflow for solid-liquid extraction.

Safety and Environmental Considerations

  • Toxicity: While toxicity studies indicate low acute toxicity for HCFC-225ca/cb blends, it is crucial to handle the solvent with care, avoiding inhalation and skin contact.[11][12]

  • Ozone Depletion: As a Class II ozone-depleting substance, its production and use are being phased out.[1][4][5] Researchers should consider greener alternatives whenever possible.

  • Waste Disposal: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound possesses solvent properties that can be leveraged for specific extraction applications in a research setting. The protocols and workflows provided here offer a foundational guide for scientists and researchers. However, due to its environmental impact, its use should be limited to applications where suitable alternatives are not available, and all necessary safety and disposal precautions must be strictly followed.

References

Application Notes and Protocols for the Use of HCFC-225da in Cleaning Aerospace Components

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of hydrochlorofluorocarbon-225 (HCFC-225) is heavily restricted due to its ozone-depleting potential. Effective January 1, 2015, the production and import of HCFC-225 were phased out in the United States under the Montreal Protocol and the Clean Air Act.[1][2] These application notes are provided for informational and research purposes, drawing on historical data from when HCFC-225 was a benchmark solvent in the aerospace industry. The protocols described herein should be adapted for use with currently accepted, environmentally compliant solvents. The information largely pertains to Asahiklin AK-225G, a high-purity, single-isomer form (>99% HCFC-225cb), which was used as a baseline solvent in numerous aerospace applications.[1][3][4]

Introduction

HCFC-225, particularly the isomer blend AK-225 or the single-isomer AK-225G (HCFC-225cb), was a solvent of choice for precision cleaning in the aerospace industry, especially for components in liquid and gaseous oxygen (LOX/GOX) systems.[1][5] Its desirable properties included non-flammability, good solvency for a range of contaminants (oils, greases, particulates), low surface tension for penetrating tight spaces, and material compatibility with many aerospace alloys.[6] It served as a replacement for the more potent ozone-depleting substance, CFC-113.[7]

These notes provide a detailed overview of its application in cleaning aerospace components, with a focus on cleaning effectiveness, material compatibility, and the protocols for its use and validation.

Data Presentation

The following tables summarize quantitative data regarding the performance of HCFC-225G as a cleaning solvent, based on NASA's evaluations during the search for its replacement.

Table 1: Cleaning Effectiveness of HCFC-225G [8]

This table presents the cleaning efficiency of HCFC-225G when used in a flush cleaning process on stainless steel surfaces contaminated with a standardized mixture of aerospace fluids.

Contaminant MixtureAverage Contaminant Applied (mg)Average Contaminant Remaining (mg)Cleaning Efficiency (%)
Mineral Oil, WD-40®, MIL-PRF-83282 Hydraulic Fluid, Di-2-ethylhexylsebacate, Krytox® GPL103 (in equal parts)[8]52.41.3>97%

Table 2: Material Compatibility of HCFC-225G with Aerospace Metals [8]

This table summarizes the compatibility of various aerospace alloys with boiling HCFC-225G after 168 hours of exposure.

AlloyCommon Aerospace UseObservation
Stainless Steels
304LTubing, structural components[9]No change observed
17-4PHHigh-strength structural parts, fasteners[10]No change observed
A286High-temperature engine components, fastenersNo change observed
Aluminum Alloys
6061Structural components, fittings[11]No change observed
2219Cryogenic fuel tanks, structural applications[12]No change observed
Nickel Alloys
Inconel® 718High-temperature engine parts, fastenersNo change observed
Monel® 400Valves, pumps, shafts in corrosive environmentsNo change observed
Other Alloys
4140 SteelFasteners, structural componentsNo change observed
BrassFittings, connectorsNo change observed
Titanium (Ti-6Al-4V)High-strength, lightweight structural componentsNo change observed

Table 3: Material Compatibility of HCFC-225G with Polymers and Elastomers [8]

This table outlines the compatibility of common aerospace non-metallic materials with HCFC-225G after a 15-minute immersion at boiling temperature.

MaterialCommon Aerospace UseWeight Change (%)Hardness Change (Shore A)Observations
FEP Teflon®Seals, wire insulation, liners+0.20No significant change
Kel-F® 81 (PCTFE)Cryogenic seals, valve seats+0.10No significant change
Vespel® SP-21Bushings, seals, insulators+0.10No significant change
Ketron® PEEKElectrical connectors, seals+0.10No significant change
Gylon® 3502Gaskets, seals+1.2-1Slight swelling and weight gain

Experimental Protocols

The following are detailed protocols for cleaning and validation processes that were historically used with HCFC-225 in aerospace applications.

3.1 Protocol for Vapor Degreasing of Aerospace Components

Vapor degreasing is a highly effective method for removing oils and greases from complex parts.[13][14]

  • Objective: To achieve a high level of cleanliness on metallic aerospace components by using HCFC-225 vapor.

  • Materials:

    • Vapor degreasing unit with boil and rinse sumps.[15]

    • HCFC-225G solvent.

    • Component handling basket (stainless steel).

    • Personal Protective Equipment (PPE): safety glasses, solvent-resistant gloves.

  • Procedure:

    • Preparation: Ensure the vapor degreaser is charged with HCFC-225G and operating at the correct temperature to generate a stable vapor zone.

    • Loading: Place the components to be cleaned securely in the stainless steel basket, ensuring minimal part-to-part contact to allow for vapor access.

    • Vapor Cleaning: Slowly lower the basket into the vapor zone above the boiling sump. The hot vapor will condense on the cooler parts, dissolving contaminants.[16] This action continues until the parts reach the temperature of the vapor.

    • Rinse (Optional): For higher cleanliness levels, immerse the basket in the rinse sump, which contains cool, distilled solvent. This provides a final flush to remove any remaining residues.

    • Drying: Slowly raise the basket out of the vapor zone into the refrigerated freeboard area. The residual solvent will flash off, leaving the parts clean and dry.[15] The rate of withdrawal should not exceed 11 ft/min to minimize vapor drag-out.[16]

    • Unloading: Once the components are fully dry and cool, remove the basket from the degreaser.

    • Validation: Proceed to cleanliness validation as described in Protocol 3.3.

3.2 Protocol for Ultrasonic Cleaning of Intricate Components

Ultrasonic cleaning is used for parts with complex geometries or for removing stubborn, fine particulate contamination.[13][17]

  • Objective: To remove fine particulate and adhered contaminants from aerospace components using ultrasonic cavitation in HCFC-225.

  • Materials:

    • Ultrasonic cleaning tank.

    • HCFC-225G solvent.

    • Component basket.

    • Rinse bath with clean HCFC-225G.

    • Drying oven or filtered air supply.

    • PPE.

  • Procedure:

    • Preparation: Fill the ultrasonic tank with HCFC-225G to the recommended level and degas the solvent by running the ultrasonics for 5-10 minutes.

    • Loading: Place components in the basket and fully immerse them in the solvent, ensuring they do not touch the bottom of the tank.

    • Ultrasonic Cycle: Activate the ultrasonic generator. The high-frequency sound waves will create cavitation bubbles that gently scrub the surfaces of the parts.[18] A typical cycle time is 5-15 minutes, depending on the level of contamination.

    • Rinsing: After the ultrasonic cycle, remove the basket and immerse it in a bath of clean, fresh HCFC-225G to rinse away any dislodged contaminants.

    • Drying: Remove the components from the rinse bath and allow them to air dry in a clean environment, or use a controlled drying method such as a warm air oven or filtered compressed air.

    • Validation: Proceed to cleanliness validation as described in Protocol 3.3.

3.3 Protocol for Cleanliness Validation via Non-Volatile Residue (NVR) Analysis

This protocol is used to verify that the cleaning process has reduced contaminants to an acceptable level, typically <1 mg/ft² for oxygen systems.[12][19]

  • Objective: To quantify the amount of non-volatile residue on a cleaned component surface.

  • Materials:

    • Clean HCFC-225G for use as a verification rinse solvent.

    • Clean, pre-weighed glass beaker or evaporation dish.

    • Analytical balance (readable to 0.1 mg).

    • Solvent dispensing equipment (e.g., wash bottle).

    • Clean sample collection container.

    • Laboratory oven or hot plate.

    • Fume hood.

  • Procedure:

    • Sample Collection: Over a defined surface area of the cleaned and dried component, perform a final rinse with a measured volume of clean HCFC-225G. Collect the rinse solvent in a clean sample container.

    • Evaporation: In a fume hood, transfer the collected solvent to a pre-weighed evaporation dish. Evaporate the solvent to dryness using a hot plate or laboratory oven at a controlled temperature (e.g., 40-50°C).

    • Weighing: After all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator. Weigh the dish on the analytical balance.

    • Calculation: The NVR is the difference between the final weight and the initial weight of the dish.

    • Result Interpretation: Calculate the NVR per unit area (e.g., in mg/ft²) by dividing the NVR mass by the surface area that was rinsed. Compare the result to the required cleanliness specification.

Visualizations

Diagram 1: Aerospace Component Cleaning and Validation Workflow

G cluster_0 Cleaning Process cluster_1 Validation cluster_2 Outcome start Contaminated Component process Select Cleaning Method (Vapor Degreasing, Ultrasonic, etc.) start->process cleaning Execute Cleaning Protocol (e.g., Protocol 3.1 or 3.2) process->cleaning drying Component Drying cleaning->drying validation Perform Cleanliness Validation (Protocol 3.3: NVR Analysis) drying->validation analysis Calculate NVR (mg/ft²) validation->analysis decision NVR < Specification? analysis->decision pass Component is Clean decision->pass Yes fail Component Fails (Re-clean) decision->fail No fail->process G cluster_0 Performance Criteria cluster_1 Compatibility Criteria cluster_2 Safety & Environmental Criteria cleaning_eff High Cleaning Effectiveness? drying_rate Appropriate Evaporation Rate? cleaning_eff->drying_rate Yes rejected Solvent Rejected cleaning_eff->rejected No mat_compat Material Compatibility (Metals, Polymers)? drying_rate->mat_compat Yes drying_rate->rejected No o2_compat Oxygen System Compatible? mat_compat->o2_compat Yes mat_compat->rejected No toxicity Low Toxicity? o2_compat->toxicity Yes o2_compat->rejected No env_impact Low ODP & GWP? toxicity->env_impact Yes toxicity->rejected No selected Solvent Approved env_impact->selected Yes env_impact->rejected No start Start Solvent Selection start->cleaning_eff

References

Application Notes and Protocols for Nonvolatile Residue Analysis of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-1,1,3,3,3-pentafluoropropane, a hydrochlorofluorocarbon (HCFC), has been utilized as a precision cleaning solvent in various industries, including aerospace, electronics, and pharmaceuticals. The determination of nonvolatile residue (NVR) is a critical quality control parameter for this solvent, as any remaining residue after evaporation can adversely affect the performance, reliability, and safety of the components being cleaned. These application notes provide a comprehensive overview and detailed protocols for the analysis of NVR in this compound.

Nonvolatile residue is the soluble, suspended, or particulate material that remains after the evaporation of a volatile solvent.[1] The presence of NVR can indicate impurities in the solvent itself or contamination of the surfaces being cleaned.[1] Therefore, accurate and reliable NVR analysis is essential for ensuring the quality and cleanliness of critical components.

Data Presentation: Nonvolatile Residue Specifications

The acceptable limits for nonvolatile residue are highly dependent on the specific application. For instance, the aerospace and electronics industries often have more stringent requirements than some pharmaceutical applications. Below is a summary of typical NVR specifications for this compound and other common precision cleaning solvents.

Solvent/Product NameChemical Name/TypeTypical NVR SpecificationApplication Area
AK-225G Dichloropentafluoropropane (contains HCFC-225cb, an isomer of this compound)≤ 2 ppmAerospace (NASA)[1]
Generic Precision Cleaning Solvent n-Propyl Bromide (nPB) based≤ 10 ppmGeneral Precision Cleaning[2]
Pharmaceutical Cleaning Validation Various SolventsTypically ≤ 10 ppmPharmaceutical Manufacturing[3]
Aerospace Components Various Solvents< 1 mg/0.1 m²Aerospace[4][5]

Experimental Protocols

The following protocols are based on established standard test methods, such as ASTM E1235, "Standard Test Method for Gravimetric Determination of Nonvolatile Residue (NVR) in Environmentally Controlled Areas for Spacecraft," and ASTM D2109, "Standard Test Methods for Nonvolatile Matter in Halogenated Organic Solvents and Their Admixtures."

Protocol 1: Gravimetric Analysis of Nonvolatile Residue

This protocol outlines the gravimetric determination of NVR in a sample of this compound.

1. Objective: To quantify the nonvolatile residue in a solvent sample by evaporating a known volume of the solvent and weighing the remaining residue.

2. Materials and Equipment:

  • Analytical balance (readability to 0.1 mg or better)

  • Clean, pre-weighed evaporation dishes (borosilicate glass or aluminum)

  • Controlled evaporation environment (e.g., fume hood, clean bench)

  • Hot plate or steam bath

  • Desiccator

  • Forceps

  • Volumetric flasks and pipettes

  • Sample of this compound

  • High-purity nitrogen gas (optional, for gentle drying)

3. Procedure:

  • Preparation of Evaporation Dish:

    • Thoroughly clean the evaporation dishes with a suitable solvent and dry them in an oven.

    • Allow the dishes to cool to room temperature in a desiccator for at least 30 minutes.

    • Weigh the clean, dry evaporation dish on an analytical balance to the nearest 0.1 mg. Record this as "Initial Weight (W1)".

    • Repeat the cooling and weighing steps until a constant weight is achieved.

  • Sample Evaporation:

    • In a controlled environment (fume hood), carefully measure a specific volume of the this compound sample (e.g., 100 mL) and transfer it to the pre-weighed evaporation dish.

    • Place the evaporation dish on a hot plate or steam bath set to a temperature that allows for gentle evaporation without boiling or splattering. The temperature should be kept below the boiling point of the solvent.

    • Allow the solvent to evaporate completely. A gentle stream of high-purity nitrogen can be used to accelerate the process and prevent atmospheric contamination.

  • Drying and Weighing of Residue:

    • Once the solvent has completely evaporated, transfer the evaporation dish to an oven set at a temperature appropriate for drying the residue without causing decomposition (e.g., 105°C) for a minimum of 30 minutes.

    • After drying, transfer the dish to a desiccator using forceps and allow it to cool to room temperature.

    • Weigh the evaporation dish containing the residue on the same analytical balance. Record this as "Final Weight (W2)".

    • Repeat the drying, cooling, and weighing steps until a constant weight is achieved.

4. Calculation of Nonvolatile Residue:

The nonvolatile residue is calculated using the following formula:

NVR (ppm) = [ (W2 - W1) / (Volume of sample in mL * Density of solvent in g/mL) ] * 1,000,000

Where:

  • W1 = Initial weight of the empty evaporation dish (g)

  • W2 = Final weight of the evaporation dish with residue (g)

  • The density of this compound is approximately 1.55 g/mL.

5. Quality Control:

  • A blank analysis should be performed by running the entire procedure without the solvent sample to account for any environmental contamination.

  • The analysis should be performed in duplicate or triplicate to ensure the precision of the results.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the NVR analysis process.

NVR_Analysis_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_calc Calculation & Reporting prep_dish Clean and Dry Evaporation Dish weigh_initial Weigh Dish (W1) to Constant Weight prep_dish->weigh_initial add_sample Add Known Volume of Solvent Sample weigh_initial->add_sample evaporate Gentle Evaporation of Solvent add_sample->evaporate dry_residue Dry Residue in Oven evaporate->dry_residue weigh_final Weigh Dish with Residue (W2) to Constant Weight dry_residue->weigh_final calculate Calculate NVR (ppm) weigh_final->calculate report Report Results calculate->report

Caption: Experimental workflow for the gravimetric analysis of nonvolatile residue.

Logical_Relationship solvent_purity Solvent Purity nvr_level Nonvolatile Residue (NVR) Level solvent_purity->nvr_level directly impacts application_suitability Application Suitability nvr_level->application_suitability determines precision_cleaning Precision Cleaning (Aerospace, Electronics) application_suitability->precision_cleaning pharma_mfg Pharmaceutical Manufacturing application_suitability->pharma_mfg

Caption: Logical relationship between solvent purity, NVR level, and application suitability.

References

Application Notes and Protocols for Material Compatibility Testing with HCFC-225da

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting material compatibility testing with the hydrochlorofluorocarbon solvent HCFC-225da. Historically marketed under trade names such as Asahiklin AK-225, this solvent is a blend of two isomers: 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb).[1][2] It has been utilized in various applications, including precision cleaning and as a carrier solvent.[3][4]

However, due to its ozone-depleting potential, the production and use of HCFC-225da have been phased out under international agreements. These protocols are intended for legacy system support, validation of alternative materials for existing equipment, or for specific, exempted research applications where its use is still required.

The compatibility of materials with HCFC-225da is a critical consideration to prevent material degradation, which can lead to equipment failure, contamination of processes, and safety hazards. These notes outline the standardized procedures for evaluating the compatibility of common polymers, elastomers, and metals with HCFC-225da.

Material Compatibility Overview

In general, HCFC-225da exhibits good compatibility with a range of common metals and is considered safe for use with many plastics.[1] However, rigorous testing is essential to confirm suitability for specific applications, especially under prolonged exposure and at elevated temperatures.

Elastomers and Plastics: The primary concern with elastomers and plastics is swelling, weight change, and degradation of mechanical properties.[5]

Metals: For metals, the main consideration is corrosion, which can be assessed through visual inspection and weight loss measurements.[6][7]

Experimental Protocols

The following protocols are based on established standards for refrigerant and solvent compatibility testing, such as the sealed tube method described in ASHRAE Standard 97.[2]

Protocol for Elastomer and Plastic Compatibility Testing

This protocol details the steps for assessing the compatibility of elastomeric and plastic materials with HCFC-225da.

3.1.1 Materials and Equipment

  • Test specimens of elastomers and plastics (e.g., O-rings, plaques)

  • HCFC-225da solvent

  • Sealed glass tubes or pressure vessels

  • Analytical balance (±0.1 mg)

  • Calipers or other dimensional measurement tool

  • Durometer for hardness testing

  • Temperature-controlled oven

  • Desiccator

3.1.2 Experimental Workflow

Elastomer_Plastic_Workflow cluster_pre_exposure Pre-Exposure Characterization cluster_exposure Exposure to HCFC-225da cluster_post_exposure Post-Exposure Analysis cluster_data Data Analysis pre_clean Clean & Dry Specimens pre_weigh Initial Weight Measurement pre_clean->pre_weigh pre_measure Initial Dimensional Measurement pre_weigh->pre_measure pre_hardness Initial Hardness Measurement pre_measure->pre_hardness immersion Immerse Specimens in HCFC-225da in Sealed Tubes pre_hardness->immersion aging Age at Elevated Temperature (e.g., 7 days at 50°C) immersion->aging post_clean Remove & Dry Specimens aging->post_clean post_weigh Final Weight Measurement post_clean->post_weigh post_measure Final Dimensional Measurement post_weigh->post_measure post_hardness Final Hardness Measurement post_measure->post_hardness post_visual Visual Inspection post_hardness->post_visual calc_weight Calculate % Weight Change post_visual->calc_weight calc_swell Calculate % Volume Swell calc_weight->calc_swell calc_hardness Calculate Change in Hardness calc_swell->calc_hardness

Elastomer and plastic compatibility testing workflow.

3.1.3 Procedure

  • Specimen Preparation:

    • Clean test specimens with a suitable solvent (e.g., isopropanol) and dry them thoroughly in a desiccator for 24 hours.

  • Pre-Exposure Measurements:

    • Measure the initial weight of each specimen to the nearest 0.1 mg.

    • Measure the initial dimensions (e.g., diameter, thickness) of each specimen.

    • Measure the initial hardness of each specimen using a durometer.

  • Exposure:

    • Place each specimen in a clean, dry sealed tube or pressure vessel.

    • Add a sufficient volume of HCFC-225da to completely immerse the specimen.

    • Seal the tubes/vessels.

    • Place the sealed containers in a temperature-controlled oven at a specified temperature (e.g., 50°C) for a defined duration (e.g., 7 days).

  • Post-Exposure Measurements:

    • After the exposure period, allow the containers to cool to room temperature.

    • Carefully open the containers in a well-ventilated area.

    • Remove the specimens and allow any residual solvent to evaporate. Dry the specimens in a desiccator until a constant weight is achieved.

    • Measure the final weight, dimensions, and hardness of each specimen.

    • Visually inspect the specimens for any signs of degradation, such as cracking, crazing, or discoloration.

  • Data Analysis:

    • Calculate the percentage change in weight, volume (swell), and the change in hardness.

Protocol for Metal Compatibility Testing

This protocol outlines the procedure for evaluating the compatibility of various metals with HCFC-225da.

3.2.1 Materials and Equipment

  • Metal coupons (e.g., stainless steel, aluminum, copper)

  • HCFC-225da solvent

  • Sealed glass tubes or pressure vessels

  • Analytical balance (±0.1 mg)

  • Temperature-controlled oven

  • Desiccator

  • Microscope for visual inspection

3.2.2 Experimental Workflow

Metal_Workflow cluster_pre_exposure Pre-Exposure Preparation cluster_exposure Exposure to HCFC-225da cluster_post_exposure Post-Exposure Analysis cluster_data Data Analysis pre_clean Clean & Degrease Coupons pre_weigh Initial Weight Measurement pre_clean->pre_weigh pre_inspect Initial Visual Inspection pre_weigh->pre_inspect immersion Immerse Coupons in HCFC-225da in Sealed Tubes pre_inspect->immersion aging Age at Elevated Temperature (e.g., 14 days at boiling point) immersion->aging post_clean Remove & Clean Coupons aging->post_clean post_weigh Final Weight Measurement post_clean->post_weigh post_inspect Final Visual Inspection post_weigh->post_inspect calc_weight Calculate Weight Loss post_inspect->calc_weight calc_corrosion Calculate Corrosion Rate (optional) calc_weight->calc_corrosion qual_eval Qualitative Assessment of Corrosion calc_corrosion->qual_eval

Metal compatibility testing workflow.

3.2.3 Procedure

  • Coupon Preparation:

    • Clean and degrease metal coupons according to standard procedures (e.g., using a suitable solvent and abrasive cleaning).

    • Dry the coupons in a desiccator.

  • Pre-Exposure Measurements:

    • Measure the initial weight of each coupon to the nearest 0.1 mg.

    • Visually inspect and document the initial surface condition of each coupon.

  • Exposure:

    • Place each coupon in a clean, dry sealed tube or pressure vessel.

    • Add HCFC-225da to immerse the coupon.

    • Seal the containers.

    • Age the containers at an elevated temperature, such as the boiling point of HCFC-225da (approximately 54°C), for an extended period (e.g., 14 days).

  • Post-Exposure Analysis:

    • After cooling, open the containers and remove the coupons.

    • Clean the coupons to remove any corrosion products according to standard methods.

    • Dry the coupons thoroughly.

    • Measure the final weight of each coupon.

    • Perform a detailed visual and microscopic inspection for signs of corrosion, such as pitting, etching, or discoloration.

  • Data Analysis:

    • Calculate the weight loss.

    • If significant weight loss is observed, the corrosion rate can be calculated in mils per year (mpy).[6][8]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison. Due to the limited availability of public data for the phased-out HCFC-225da, the following tables present illustrative data based on general knowledge of fluorinated solvents. This data is for example purposes only and should not be used for design without conducting material-specific testing.

Table 1: Illustrative Compatibility Data for Elastomers with HCFC-225da (Exposure: 7 days at 50°C)

MaterialChange in Hardness (Shore A)Volume Swell (%)Weight Change (%)Visual AppearanceCompatibility Rating
Viton® (FKM)-2+3+2No changeExcellent
Silicone-5+8+6Slight swellingGood
EPDM-15+25+20Significant swellingPoor
Buna-N (Nitrile)-10+15+12Moderate swellingFair
PTFE0<1<1No changeExcellent

Table 2: Illustrative Compatibility Data for Plastics with HCFC-225da (Exposure: 7 days at 50°C)

MaterialChange in Hardness (Shore D)Dimensional Change (%)Weight Change (%)Visual AppearanceCompatibility Rating
Polypropylene (PP)-1+0.5+0.8No changeExcellent
Polyethylene (HDPE)-2+1.0+1.2No changeExcellent
PVC-5+3.0+2.5Slight softeningGood
ABS-12+8.0+7.0Swelling, crazingPoor
PEEK0<0.5<0.5No changeExcellent

Table 3: Illustrative Compatibility Data for Metals with HCFC-225da (Exposure: 14 days at boiling point)

MaterialWeight Loss (mg/cm²)Corrosion Rate (mpy)Visual AppearanceCompatibility Rating
Stainless Steel 316<0.01<0.1No changeExcellent
Stainless Steel 304<0.01<0.1No changeExcellent
Aluminum 6061<0.02<0.1No changeExcellent
Copper<0.05<0.2Slight discolorationGood
Carbon Steel<0.1<0.5Slight etchingGood

Logical Relationships in Material Selection

The selection of a suitable material for use with HCFC-225da involves a logical decision-making process based on the experimental data.

Material_Selection_Logic cluster_elastomer_plastic Elastomer/Plastic Evaluation cluster_metal Metal Evaluation start Begin Material Selection test_data Review Compatibility Test Data (Tables 1-3) start->test_data material_type Select Material Type test_data->material_type swell_check Volume Swell < 5%? hardness_check Hardness Change < ±5 pts? swell_check->hardness_check Yes not_acceptable Material is Not Acceptable Reselect or Re-evaluate swell_check->not_acceptable No visual_check_ep No Visual Degradation? hardness_check->visual_check_ep Yes hardness_check->not_acceptable No acceptable Material is Acceptable for Application visual_check_ep->acceptable Yes visual_check_ep->not_acceptable No corrosion_check Corrosion Rate < 1 mpy? visual_check_m No Pitting/Etching? corrosion_check->visual_check_m Yes corrosion_check->not_acceptable No visual_check_m->acceptable Yes visual_check_m->not_acceptable No material_type->swell_check Elastomer/Plastic material_type->corrosion_check Metal

Logical flow for material selection based on compatibility data.

Safety Precautions

  • HCFC-225da should be handled in a well-ventilated area to avoid inhalation of vapors.

  • Appropriate personal protective equipment (PPE), including safety glasses and chemically resistant gloves (e.g., Viton®, Butyl rubber), should be worn.[1]

  • Sealed tube or pressure vessel experiments at elevated temperatures pose a risk of over-pressurization. Appropriate safety shields and procedures must be in place.

  • Consult the Safety Data Sheet (SDS) for HCFC-225da for complete safety and handling information.

References

Application Notes and Protocols for the Synthesis of Fluorinated Compounds Using 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca/cb) is a hydrochlorofluorocarbon that has historically been used as a solvent and cleaning agent. Due to its ozone-depleting potential, its production and use have been significantly curtailed under the Montreal Protocol.[1][2][3] However, its chemical structure presents it as a potentially useful, albeit increasingly restricted, starting material for the synthesis of other valuable fluorinated compounds. The presence of both chlorine and fluorine atoms allows for selective chemical transformations to introduce new functional groups.

These application notes provide a comprehensive overview of the synthetic utility of this compound, focusing on its conversion to key fluorinated intermediates and their subsequent derivatization. The protocols detailed below are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Core Synthetic Strategy: Dehydrochlorination to 1,1,3,3,3-pentafluoropropene

The primary and most synthetically valuable transformation of this compound is its dehydrochlorination to form 1,1,3,3,3-pentafluoropropene (HFO-1225ye). This fluoroalkene is a key building block for the introduction of the pentafluoropropenyl group into a variety of molecules. The double bond in 1,1,3,3,3-pentafluoropropene is highly activated towards nucleophilic attack, making it a versatile intermediate for the synthesis of a range of fluorinated compounds.

G 1_2_Dichloro This compound Pentafluoropropene 1,1,3,3,3-pentafluoropropene 1_2_Dichloro->Pentafluoropropene Dehydrochlorination Fluorinated_Compounds Diverse Fluorinated Compounds Pentafluoropropene->Fluorinated_Compounds Nucleophilic Addition / Other Reactions

Caption: Core synthetic strategy.

Application 1: Synthesis of Fluorinated Ethers via Nucleophilic Addition to 1,1,3,3,3-pentafluoropropene

Fluorinated ethers are an important class of compounds with applications ranging from inert fluids to dielectrics and anesthetic agents.[4] A common method for their synthesis involves the reaction of alcohols or phenols with perfluoroolefins.[4] The intermediate, 1,1,3,3,3-pentafluoropropene, readily undergoes nucleophilic addition with various alkoxides and phenoxides to yield the corresponding fluorinated ethers.

Experimental Protocol: Synthesis of a Generic Alkoxy-pentafluoropropane

1. Synthesis of 1,1,3,3,3-pentafluoropropene from this compound:

  • Reaction: CF₂ClCFClCF₃ + KOH → CF₂=CFCF₃ + KCl + H₂O

  • Procedure: A stirred mixture of this compound and a solution of potassium hydroxide (50 wt%) is maintained at approximately 50°C in an autoclave. The reaction is monitored by gas chromatography. After completion (typically 24 hours), the volatile materials are collected. The reaction product will contain a significant molar percentage of 1,1,3,3,3-pentafluoropropene.[5] Purification can be achieved through distillation.

2. Synthesis of the Fluorinated Ether:

  • Reaction: CF₂=CFCF₃ + R-OH + Base → R-OCF₂CHFCF₃

  • Procedure: To a solution of the desired alcohol (R-OH) in a suitable aprotic solvent (e.g., anhydrous THF, dioxane), a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) is added portion-wise at 0°C to generate the corresponding alkoxide. The reaction mixture is then warmed to room temperature and 1,1,3,3,3-pentafluoropropene is bubbled through the solution or added as a condensed liquid. The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.

Quantitative Data
Starting Alcohol (R-OH)BaseSolventReaction ConditionsProductYield (%)
MethanolKOHa-pinene40°C, up to 15 kgf/cm²CH₃OCF₂CHFCF₃High
2,2,2-TrifluoroethanolKOHTetraglymeNot specifiedCF₃CH₂OCF₂CHFCF₃Up to 99.99[4]
PhenolKOHMethanolElevated temp. & pressureC₆H₅OCF₂CHFCF₃80-87[4]

Application 2: Synthesis of Functionalized Fluorinated Alkanes

The double bond in 1,1,3,3,3-pentafluoropropene can also undergo other addition reactions to introduce a variety of functional groups, leading to the synthesis of functionalized fluorinated alkanes. These compounds can serve as building blocks for more complex molecules in agrochemicals and pharmaceuticals.

Experimental Protocol: Free-Radical Addition of Hydrogen Bromide to 1,1,3,3,3-pentafluoropropene
  • Reaction: CF₂=CFCF₃ + HBr --(UV light)--> CF₃CHFCHBrF + CF₃CBrFCH₂F

  • Procedure: A mixture of 1,1,3,3,3-pentafluoropropene and hydrogen bromide is irradiated with UV light in a suitable photochemical reactor. The reaction leads to the formation of a mixture of regioisomeric bromo-pentafluoropropanes.[6] The major products are typically 1-bromo-1,2,3,3,3-pentafluoropropane and 2-bromo-1,1,3,3,3-pentafluoropropane.[6] The product mixture can be separated by fractional distillation.

Quantitative Data
ReactantConditionsMajor ProductsProduct Ratio
HBrPhotochemical1-bromo-1,2,3,3,3-pentafluoropropane & 2-bromo-1,1,1,2,3-pentafluoropropane70:16[6]

Application 3: Synthesis of Fluorinated Polymers

1,1,3,3,3-pentafluoropropene can be copolymerized with other monomers to produce fluorinated polymers with tailored properties such as thermal stability and chemical resistance.[7] While it does not readily homopolymerize, its incorporation into copolymers can significantly modify the characteristics of the resulting material.[7]

Experimental Protocol: Radical Copolymerization of 1,1,3,3,3-pentafluoropropene with Vinylidene Fluoride (VDF)
  • Procedure: The radical copolymerization is carried out in an autoclave. A mixture of 1,1,3,3,3-pentafluoropropene, vinylidene fluoride, and a suitable radical initiator (e.g., an organic peroxide) is prepared in a chosen solvent (e.g., acetonitrile or 1,1,1,3,3-pentafluorobutane).[7] The autoclave is sealed and heated to the desired reaction temperature for a specified period. After cooling, the unreacted monomers are vented, and the resulting polymer is isolated. The polymer is then purified by precipitation in a non-solvent and dried under vacuum.

Quantitative Data
ComonomerInitiatorSolventYield (%)
tert-butyl 2-trifluoromethylacrylateOrganic PeroxideAcetonitrile10-14[7]
tert-butyl 2-trifluoromethylacrylateOrganic Peroxide1,1,1,3,3-pentafluorobutane26[7]

Workflow for Synthesis and Derivatization

G cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Derivatization Reactions cluster_3 Product Classes HCFC 1,2-Dichloro-1,1,3,3,3- pentafluoropropane Dehydrochlorination Dehydrochlorination (e.g., KOH, 50°C) HCFC->Dehydrochlorination HFO 1,1,3,3,3-pentafluoropropene (HFO-1225ye) Dehydrochlorination->HFO Nucleophilic_Addition Nucleophilic Addition (Alcohols, Phenols) HFO->Nucleophilic_Addition Radical_Addition Radical Addition (e.g., HBr, UV) HFO->Radical_Addition Copolymerization Copolymerization (with other monomers) HFO->Copolymerization Ethers Fluorinated Ethers Nucleophilic_Addition->Ethers Alkanes Functionalized Fluorinated Alkanes Radical_Addition->Alkanes Polymers Fluorinated Polymers Copolymerization->Polymers

Caption: Synthetic workflow.

Safety and Environmental Considerations

This compound is an ozone-depleting substance, and its use is regulated.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The dehydrochlorination reaction involves the use of a strong base and should be handled with care. The synthesis and handling of pressurized gases (1,1,3,3,3-pentafluoropropene) require specialized equipment and adherence to safety protocols. Researchers should consult relevant safety data sheets and institutional safety guidelines before commencing any experimental work.

Conclusion

While the direct use of this compound as a synthetic precursor is limited by its classification as an ozone-depleting substance, its conversion to 1,1,3,3,3-pentafluoropropene opens up a rich field of fluorination chemistry. The protocols and data presented here provide a foundation for the synthesis of a diverse range of fluorinated ethers, functionalized alkanes, and polymers. These materials have significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. As regulations on HCFCs become more stringent, the development of alternative and more environmentally benign routes to these valuable fluorinated compounds will be of increasing importance.

References

Application Notes and Protocols for 1,2-Dichloro-1,1,3,3,3-pentafluoropropane in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature precedent for the use of 1,2-dichloro-1,1,3,3,3-pentafluoropropane as a reaction medium for organometallic compounds is limited. The following application notes and protocols are based on the known physical and chemical properties of this solvent and its isomers (HCFC-225ca and HCFC-225cb), as well as analogous organometallic reactions conducted in other fluorinated and non-coordinating solvents. These protocols should be considered as starting points for experimental design and will require optimization.

Introduction

This compound is a hydrochlorofluorocarbon (HCFC) solvent. It is a colorless, nonflammable liquid with low water solubility.[1] Its chemical inertness in many situations, coupled with its unique polarity and thermal stability, suggests its potential as a specialized reaction medium for sensitive organometallic processes.[2] Fluorinated solvents, in general, are recognized for their ability to act as non-coordinating media in transition-metal-based catalysis, a property stemming from the reduced π-electron donating ability of the fluorinated backbone. This can lead to enhanced catalytic activity and altered selectivity in certain reactions.

Properties of this compound as a Reaction Medium

A summary of the key physical and chemical properties of this compound relevant to its use as a reaction solvent is presented in Table 1.

PropertyValueReference
Chemical Formula C₃HCl₂F₅[1]
Molecular Weight 202.93 g/mol [1]
Appearance Colorless, odorless liquid[1]
Boiling Point Not explicitly found for 1,2-isomer, but isomers HCFC-225ca and HCFC-225cb have boiling points of 51.0 °C and 56.0 °C, respectively.[3]
Density Isomers HCFC-225ca and HCFC-225cb have densities of 1.55 g/cm³ and 1.56 g/cm³, respectively.[3]
Solubility in Water Slightly soluble[1]
Flammability Nonflammable[1]
Chemical Inertness Generally inert, but can react with strong reducing agents and strong oxidizing agents at extreme temperatures.[1]

Potential Applications in Organometallic Chemistry

Based on its properties, this compound could be a suitable medium for a variety of organometallic reactions, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: Its non-coordinating nature may enhance the catalytic activity of palladium complexes in reactions such as Suzuki, Heck, and Sonogashira couplings, particularly when using fluorinated substrates or reagents.

  • Olefin Metathesis: The solvent's inertness would be advantageous for highly sensitive ruthenium and molybdenum metathesis catalysts.

  • C-H Activation/Functionalization: The non-protic and inert environment is ideal for transition-metal-catalyzed C-H activation reactions, minimizing solvent-related side reactions.

  • Reactions Involving Highly Reactive Organometallic Reagents: Its stability and lack of acidic protons make it a potentially safer alternative to ethereal solvents for reactions involving Grignard or organolithium reagents, provided solubility is adequate.

Experimental Protocols

The following are hypothetical protocols for organometallic reactions in this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Fluoroaryl Halide

This protocol describes a hypothetical Suzuki-Miyaura coupling between 4-bromo-1-fluorobenzene and phenylboronic acid.

Materials:

  • This compound (anhydrous)

  • 4-Bromo-1-fluorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous, deoxygenated water

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a 50 mL Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

  • Add 10 mL of anhydrous this compound to the flask and stir for 10 minutes at room temperature to form the catalyst complex.

  • To the catalyst solution, add 4-bromo-1-fluorobenzene (1.0 mmol, 175 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add 0.2 mL of anhydrous, deoxygenated water.

  • Heat the reaction mixture to 50 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Data:

EntryCatalyst Loading (mol%)BaseTime (h)Yield (%)
12K₂CO₃1285
21K₂CO₃1278
32Cs₂CO₃1292
42K₂CO₃2491
Protocol 2: Grubbs-Catalyzed Ring-Closing Metathesis

This protocol outlines a hypothetical ring-closing metathesis of a diethyl diallylmalonate derivative.

Materials:

  • This compound (anhydrous and deoxygenated)

  • Diethyl diallylmalonate

  • Grubbs' Catalyst, 2nd Generation

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Grubbs' Catalyst, 2nd Generation (0.01 mmol, 8.5 mg) to a 100 mL Schlenk flask.

  • Outside the glovebox, dissolve diethyl diallylmalonate (1.0 mmol, 240 mg) in 40 mL of anhydrous and deoxygenated this compound.

  • Transfer the substrate solution to the Schlenk flask containing the catalyst via cannula.

  • Stir the reaction mixture at 40 °C for 4 hours.

  • Monitor the reaction progress by ¹H NMR or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Data:

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
1Grubbs' 2nd Gen.1404>98
2Grubbs' 2nd Gen.0.540495
3Hoveyda-Grubbs' 2nd Gen.1404>98
4Grubbs' 2nd Gen.1Room Temp.1288

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_catalyst 1. Add Pd(OAc)₂ and PPh₃ to Schlenk flask add_solvent 2. Add anhydrous This compound prep_catalyst->add_solvent stir_catalyst 3. Stir for 10 min at RT add_solvent->stir_catalyst add_reagents 4. Add aryl halide, boronic acid, and base stir_catalyst->add_reagents add_water 5. Add deoxygenated water add_reagents->add_water heat_reaction 6. Heat to 50°C for 12h add_water->heat_reaction quench 7. Quench with water heat_reaction->quench extract 8. Extract with diethyl ether quench->extract dry_concentrate 9. Dry and concentrate extract->dry_concentrate purify 10. Column chromatography dry_concentrate->purify

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)L₂(X) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)L₂(Ar') transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-Ar' red_elim->product arx Ar-X arx->ox_add ar_boronic Ar'-B(OR)₂ ar_boronic->transmetal base Base base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Safety Considerations

  • This compound, like other HCFCs, should be handled in a well-ventilated fume hood.

  • While nonflammable, it may decompose upon contact with flames or very hot surfaces to produce toxic and corrosive gases.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

Conclusion

While not yet established in the literature, this compound presents intriguing possibilities as a specialized solvent for organometallic chemistry. Its inertness, non-coordinating nature, and unique physical properties may offer advantages in specific catalytic systems. The protocols and data presented here are intended to serve as a foundation for further exploration and development in this promising area. Researchers are encouraged to perform thorough solubility and stability tests with their specific organometallic complexes before proceeding with catalytic reactions.

References

Troubleshooting & Optimization

Technical Support Center: Removal of Residual 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals concerning the removal of residual 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225) from various surfaces.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of residual this compound.

Issue 1: Visible Residue or Oily Film Remains After Cleaning

  • Possible Cause 1: Inadequate Solvent Volume or Contact Time. The solvent may be evaporating too quickly or an insufficient volume is being used to fully dissolve and remove the residue.

  • Troubleshooting Step 1: Increase the volume of the cleaning solvent applied to the surface.

  • Troubleshooting Step 2: Ensure the entire surface remains wetted with the cleaning solvent for a minimum of 30-60 seconds. For stubborn residues, gentle agitation with a compatible, non-shedding wipe or a soft brush may be necessary.

  • Troubleshooting Step 3: Consider a multi-step cleaning process. A preliminary wipe with a solvent-saturated cloth to remove the bulk of the residue, followed by a final rinse with fresh solvent, can be more effective.

  • Possible Cause 2: Incompatible Cleaning Solvent. The chosen solvent may not have a high enough solvency for this compound.

  • Troubleshooting Step 1: Refer to the solubility data in Table 2. Select a solvent in which this compound is highly soluble, such as isopropanol or ethanol.

  • Troubleshooting Step 2: Perform a small spot test on a non-critical area to confirm the effectiveness of the selected solvent before proceeding with the entire surface.

Issue 2: Material Damage (Crazing, Swelling, or Discoloration) Observed on the Surface

  • Possible Cause: Material Incompatibility. The cleaning solvent or the residual this compound itself may be incompatible with the surface material. Halogenated solvents can be aggressive towards certain plastics and elastomers.

  • Troubleshooting Step 1: Immediately discontinue the use of the current cleaning procedure.

  • Troubleshooting Step 2: Refer to the Material Compatibility data in Table 3. Verify that the surface material is compatible with both this compound and the chosen cleaning solvent.

  • Troubleshooting Step 3: If the material is found to be incompatible, alternative cleaning methods that do not involve aggressive solvents should be investigated. Mechanical removal or aqueous-based cleaning procedures (if appropriate for the application) could be considered.

Issue 3: Analytical Testing (e.g., GC/MS) Detects Residual Contamination After Cleaning

  • Possible Cause 1: Insufficient Rinsing. The cleaning process may be dissolving the residue but not effectively removing it from the surface, leading to redeposition as the solvent evaporates.

  • Troubleshooting Step 1: Implement a final rinse step with a high-purity, volatile solvent (e.g., HPLC-grade isopropanol) to ensure all dissolved residues are flushed from the surface.

  • Troubleshooting Step 2: For critical applications, consider using a flow or immersion rinse rather than a static wipe to improve removal efficiency.

  • Possible Cause 2: "Hard-to-Clean" Areas. Complex geometries, such as threaded parts, blind holes, or rough surfaces, can trap residues.

  • Troubleshooting Step 1: Employ ultrasonic cleaning with a suitable solvent to dislodge trapped residues from intricate features.

  • Troubleshooting Step 2: For manual cleaning, use appropriate tools (e.g., swabs, small brushes) to ensure all areas are physically contacted during the cleaning process.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when working with this compound and the recommended cleaning solvents?

A1: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors. Personal Protective Equipment (PPE) is mandatory. This includes safety goggles or a face shield, solvent-resistant gloves (e.g., nitrile or neoprene), and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Q2: How can I verify that the surface is clean of any residual this compound?

A2: For non-critical applications, a visual inspection for the absence of any residue or film may be sufficient. For sensitive applications, analytical testing is required. The most common methods are Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC/MS), which offer high sensitivity for detecting halogenated compounds.

Q3: Is it possible to remove this compound with aqueous-based cleaners?

A3: this compound has very low solubility in water.[1] Therefore, aqueous-based cleaners alone are generally not effective for its removal. However, for some applications, a preliminary wipe with a compatible solvent followed by an aqueous cleaning step to remove other contaminants may be a viable procedure.

Q4: What is the best method for disposing of waste solvent containing this compound?

A4: All waste solvents should be collected in a designated, properly labeled, and sealed container. Disposal must be in accordance with local, state, and federal regulations for hazardous waste. Do not dispose of this solvent down the drain.

Data Presentation

Table 1: Physical and Chemical Properties of this compound (and its isomers)

PropertyValue
Chemical FormulaC₃HCl₂F₅
Molecular Weight202.94 g/mol
AppearanceColorless liquid
OdorFaint ethereal
Boiling Point~54 °C (129 °F)
Vapor Pressure~286 mmHg at 25 °C
Evaporation Rate>1 (n-Butyl Acetate = 1)
Water SolubilitySlightly soluble/Insoluble[1]
FlammabilityNonflammable

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubility
WaterVery Low[1]
IsopropanolHigh
EthanolHigh
MethanolHigh
AcetoneMiscible (Expected)
HexaneSoluble (Expected)
Ethyl AcetateSoluble (Expected)

Table 3: Material Compatibility of this compound

MaterialCompatibility
Metals
Stainless Steel (304, 316)Excellent
AluminumGood
CopperGood
Plastics
Polytetrafluoroethylene (PTFE)Excellent
Polyethylene (PE)Good
Polypropylene (PP)Good
Polyvinyl Chloride (PVC)Fair (Potential for swelling)
AcrylicPoor (Crazing may occur)
PolycarbonatePoor (Crazing may occur)
Elastomers
Viton®Good
Kalrez®Excellent
Buna-N (Nitrile)Poor to Fair (Swelling)
NeoprenePoor (Swelling)
SiliconePoor (Significant Swelling)

Experimental Protocols

Protocol 1: Manual Wipe Cleaning for Non-Critical Surfaces

  • Preparation: Ensure all safety precautions are in place, including appropriate PPE and ventilation.

  • Initial Wipe: Moisten a low-lint, non-shedding wipe with a suitable solvent (e.g., isopropanol).

  • Cleaning: Wipe the surface in one direction, slightly overlapping each pass. Do not re-use a contaminated section of the wipe.

  • Final Rinse (Optional but Recommended): Use a new, clean wipe saturated with fresh solvent to perform a final rinse wipe in the same manner.

  • Drying: Allow the surface to air dry completely in a well-ventilated area.

Protocol 2: Cleaning Validation by Swab Sampling and GC/MS Analysis

  • Define Acceptance Criteria: Establish a maximum allowable carryover (MACO) limit for the residual this compound based on the subsequent use of the equipment and regulatory guidelines.

  • Sampling Location Selection: Identify "worst-case" locations on the equipment that are most difficult to clean (e.g., corners, welds, complex geometries).

  • Swab Preparation: Moisten a low-recovery swab with a high-purity solvent (e.g., HPLC-grade hexane or isopropanol) in which the analyte is highly soluble.

  • Swabbing Technique:

    • Using firm, even pressure, swab a defined area (e.g., 10 cm x 10 cm).

    • Swab the area in one direction, then repeat in a perpendicular direction, ensuring the entire area is covered.

    • Place the swab head into a clean vial.

  • Sample Extraction: Add a known volume of the extraction solvent to the vial containing the swab. Cap and agitate (e.g., vortex) to extract the residue from the swab.

  • Analysis: Analyze the extract using a validated GC/MS method to quantify the amount of this compound.

  • Calculation and Verification: Calculate the amount of residue per surface area and compare it to the pre-defined acceptance criteria to determine if the cleaning process was successful.

Mandatory Visualization

Troubleshooting_Workflow start Start: Residual This compound Removal check_visual Visually inspect surface for residue or oily film start->check_visual is_clean Is the surface visibly clean? check_visual->is_clean increase_solvent Increase solvent volume and/or contact time is_clean->increase_solvent No check_material Check for material damage (crazing, swelling) is_clean->check_material Yes re_clean Re-clean surface increase_solvent->re_clean re_clean->check_visual is_damaged Is there any material damage? check_material->is_damaged stop_procedure STOP! Consult material compatibility chart (Table 3) is_damaged->stop_procedure Yes analytical_test Perform analytical testing (e.g., GC/MS) for critical applications is_damaged->analytical_test No end_fail End: Re-evaluate cleaning procedure stop_procedure->end_fail is_below_limit Is residue below acceptance criteria? analytical_test->is_below_limit final_rinse Implement final rinse step with high-purity solvent is_below_limit->final_rinse No end_success End: Surface is clean is_below_limit->end_success Yes final_rinse->re_clean

Caption: Troubleshooting workflow for removing residual this compound.

Cleaning_Validation_Workflow start Start: Cleaning Validation define_criteria Define Acceptance Criteria (e.g., MACO) start->define_criteria select_locations Select 'Worst-Case' Sampling Locations define_criteria->select_locations perform_cleaning Perform Cleaning Procedure select_locations->perform_cleaning sampling Perform Sampling (Swab or Rinse) perform_cleaning->sampling analysis Analyze Samples (e.g., GC/MS) sampling->analysis compare_results Compare Results to Acceptance Criteria analysis->compare_results pass Cleaning Procedure is Validated compare_results->pass Pass fail Investigate Failure and Optimize Cleaning Procedure compare_results->fail Fail end End: Document Results pass->end fail->perform_cleaning

References

Technical Support Center: Preventing Corrosion with HCFC-225da

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing corrosion when using the solvent HCFC-225da (a mixture of dichloropentafluoropropane isomers) with various metal parts in experimental setups.

Troubleshooting Guide

This guide addresses common corrosion-related issues encountered during experiments involving HCFC-225da and metal components.

Symptom Potential Cause Troubleshooting Steps
Discoloration or etching on metal surfaces after exposure to HCFC-225da. 1. Thermal Decomposition: At elevated temperatures, HCFC-225da can decompose, forming corrosive acidic byproducts such as hydrogen chloride (HCl) and hydrogen fluoride (HF).2. Hydrolysis: Presence of water in the solvent can lead to hydrolysis, forming acidic compounds.1. Temperature Control: Ensure the operating temperature remains well below the decomposition temperature of HCFC-225da. If high temperatures are unavoidable, consider using more resistant materials or adding thermal stabilizers.2. Moisture Control: Use anhydrous grade HCFC-225da and ensure all metal parts and equipment are thoroughly dry before use. Implement measures to prevent atmospheric moisture from entering the system.
Visible pitting or localized corrosion on metal parts. 1. Contamination: The solvent may be contaminated with acids, water, or other corrosive substances.2. Galvanic Corrosion: Dissimilar metals in contact within the HCFC-225da environment can create a galvanic cell, leading to accelerated corrosion of the more active metal.1. Solvent Purity: Verify the purity of the HCFC-225da. If contamination is suspected, purify the solvent or use a fresh, high-purity batch.2. Material Selection: Avoid direct contact between dissimilar metals. If unavoidable, use insulating gaskets or coatings to break the electrical circuit.
Formation of sludge or deposits in the solvent. 1. Reaction with Metal Fines: Fine metal particles from machining or wear can react with the solvent or its decomposition products.2. Stabilizer Depletion: If using a stabilized grade of HCFC-225da, the stabilizers may have been consumed.1. Filtration: Filter the solvent to remove any particulate matter.2. Stabilizer Monitoring: If applicable, monitor the concentration of stabilizers and replenish as needed. Consider adding a compatible corrosion inhibitor.
Unexpected consumption of the solvent. 1. Leakage: Corrosion may have compromised seals or created small fissures in the equipment.2. Evaporation: While not directly a corrosion issue, ensuring a sealed system is crucial for both solvent conservation and preventing moisture ingress that can lead to corrosion.1. Leak Detection: Thoroughly inspect the experimental setup for any signs of leaks, paying close attention to joints and seals.2. System Integrity: Ensure all connections are tight and the system is properly sealed.

Frequently Asked Questions (FAQs)

Q1: Is HCFC-225da inherently corrosive to metals?

A1: Pure, anhydrous HCFC-225da is generally considered to be compatible with most common metals, including carbon steel, stainless steel, aluminum, copper, and zinc, under normal operating conditions.[1] However, corrosion issues can arise from its decomposition products or the presence of contaminants.

Q2: What are the primary causes of corrosion when using HCFC-225da?

A2: The two main causes of corrosion are:

  • Thermal Decomposition: When heated, HCFCs can break down and release acidic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF), which are highly corrosive to most metals.

  • Hydrolysis: In the presence of water, HCFC-225da can slowly hydrolyze to form acidic compounds, which can then attack metal surfaces.[2]

Q3: What metals are most and least resistant to corrosion by HCFC-225da and its byproducts?

A3:

  • Most Resistant: Stainless steels (especially 316 and 304) and nickel-based alloys like Monel and Inconel generally exhibit excellent resistance to corrosion from halogenated solvents and their acidic byproducts.

  • Moderately Resistant: Aluminum and its alloys can be suitable, but they are susceptible to pitting corrosion in the presence of chloride ions, which can be formed from the decomposition of HCFC-225da.

  • Less Resistant: Carbon steel, copper, and zinc are more susceptible to attack by acidic byproducts. Copper and its alloys are generally compatible with HCFC refrigerants, but can be attacked by acids.[1] Zinc is reactive and will corrode in acidic or strongly alkaline environments.

Q4: How can I prevent corrosion in my experimental setup?

A4: A multi-faceted approach is recommended:

  • Material Selection: Choose materials known for their resistance to halogenated solvents and acids.

  • Moisture Control: Use high-purity, anhydrous HCFC-225da and ensure your system is dry.

  • Temperature Management: Operate at the lowest possible temperature to minimize thermal decomposition.

  • Use of Stabilizers: If there's a risk of acid formation, consider adding a stabilizer to the HCFC-225da. Common stabilizers for halogenated solvents include small amounts of alcohols (like ethanol or isopropanol) or epoxides that can act as acid acceptors.

  • Corrosion Inhibitors: For systems with susceptible metals, adding a specific corrosion inhibitor can provide a protective layer on the metal surface.

Q5: What are suitable corrosion inhibitors for HCFC-225da?

A5: While specific data for HCFC-225da is limited, inhibitors used for other halogenated hydrocarbons may be effective. These often include:

  • Amines and Amides: These can neutralize acids but should be tested for compatibility.

  • Phosphates and Phosphonates: These can form protective films on metal surfaces.

  • Epoxides: These act as acid scavengers. It is crucial to test the compatibility and effectiveness of any inhibitor in your specific experimental conditions, as they can sometimes have unintended effects.

Q6: How can I test for corrosion in my system?

A6: You can perform immersion corrosion testing using metal coupons. A detailed protocol based on ASTM G31 is provided below. Regular visual inspection of metal parts and analysis of the solvent for acidic content and metal ions are also recommended.

Experimental Protocols

Protocol for Immersion Corrosion Testing of Metals in HCFC-225da (Adapted from ASTM G31)

This protocol outlines a procedure to determine the corrosion rate of metal coupons immersed in HCFC-225da under specific experimental conditions.

1. Materials and Equipment:

  • Metal coupons (e.g., carbon steel, stainless steel 316, aluminum 6061, copper C110, zinc) with known surface area and composition.

  • HCFC-225da solvent (specify grade, e.g., anhydrous).

  • Glass reaction vessel with a condenser to prevent solvent loss.

  • Temperature control system (e.g., heating mantle, oil bath).

  • Analytical balance (accurate to 0.1 mg).

  • Desiccator.

  • Cleaning reagents (e.g., acetone, appropriate acid/alkaline solutions for post-test cleaning as per ASTM G1).

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

2. Experimental Procedure:

  • Coupon Preparation:

    • Clean each metal coupon with a suitable solvent (e.g., acetone) to remove any oil or grease.

    • Abrade the surfaces with a specific grit of silicon carbide paper to ensure a uniform surface finish.

    • Rinse again with solvent and dry thoroughly.

    • Measure the dimensions of each coupon to calculate the surface area.

    • Weigh each coupon to the nearest 0.1 mg and record the initial weight (W_i).

    • Store the prepared coupons in a desiccator until use.

  • Test Setup:

    • Place a known volume of HCFC-225da into the reaction vessel.

    • If testing with inhibitors or stabilizers, add them to the solvent at the desired concentration.

    • Suspend the metal coupons in the solvent using non-metallic holders (e.g., PTFE thread). Ensure the coupons are fully immersed and not in contact with each other or the vessel walls.

    • Assemble the condenser and start the cooling water flow.

    • Heat the vessel to the desired test temperature and maintain it throughout the experiment.

  • Exposure:

    • Expose the coupons for a predetermined duration (e.g., 24, 48, 168 hours).

    • At the end of the exposure period, turn off the heat and allow the vessel to cool to room temperature.

  • Post-Test Cleaning and Evaluation:

    • Carefully remove the coupons from the solvent.

    • Visually inspect and photograph the coupons, noting any changes in appearance (e.g., discoloration, pitting).

    • Clean the coupons according to ASTM G1 procedures to remove any corrosion products without removing the base metal. This may involve chemical cleaning or gentle mechanical scrubbing.

    • Rinse the cleaned coupons with deionized water and then a volatile solvent like acetone.

    • Dry the coupons thoroughly.

    • Weigh each coupon to the nearest 0.1 mg and record the final weight (W_f).

3. Data Presentation and Calculation:

Summarize the quantitative data in a table as follows:

MetalInitial Weight (W_i) (g)Final Weight (W_f) (g)Weight Loss (g)Exposure Time (h)Surface Area (cm²)Corrosion Rate (mm/year)
Carbon Steel
Stainless Steel 316
Aluminum 6061
Copper C110
Zinc

Calculation of Corrosion Rate:

Corrosion Rate (mm/year) = (K × W) / (A × T × D)

Where:

  • K = a constant (8.76 × 10^4 for mm/year)

  • W = Weight loss in grams (W_i - W_f)

  • A = Surface area of the coupon in cm²

  • T = Exposure time in hours

  • D = Density of the metal in g/cm³

Visualizations

Logical Workflow for Corrosion Troubleshooting

Corrosion_Troubleshooting_Workflow Start Corrosion Observed Check_Solvent Check Solvent Purity and Water Content Start->Check_Solvent Check_Temp Verify Operating Temperature Start->Check_Temp Check_Metals Inspect for Dissimilar Metals in Contact Start->Check_Metals Contaminated Solvent Contaminated? Check_Solvent->Contaminated High_Temp Temperature Too High? Check_Temp->High_Temp Dissimilar_Metals Dissimilar Metals Present? Check_Metals->Dissimilar_Metals Purify_Solvent Purify or Replace Solvent Contaminated->Purify_Solvent Yes Add_Inhibitor Consider Adding Corrosion Inhibitor/Stabilizer Contaminated->Add_Inhibitor No Reduce_Temp Reduce Temperature High_Temp->Reduce_Temp Yes High_Temp->Add_Inhibitor No Isolate_Metals Isolate Metals with Insulators Dissimilar_Metals->Isolate_Metals Yes Dissimilar_Metals->Add_Inhibitor No End Corrosion Mitigated Purify_Solvent->End Reduce_Temp->End Isolate_Metals->End Add_Inhibitor->End

Caption: A flowchart for troubleshooting corrosion issues when using HCFC-225da.

Signaling Pathway of Corrosion by HCFC-225da Decomposition

Corrosion_Pathway HCFC225da HCFC-225da Decomposition Thermal Decomposition HCFC225da->Decomposition Hydrolysis Hydrolysis HCFC225da->Hydrolysis High_Temp High Temperature High_Temp->Decomposition Water Water (H2O) Water->Hydrolysis Acids Corrosive Acids (HCl, HF) Decomposition->Acids Hydrolysis->Acids Corrosion Corrosion (Oxidation of Metal) Acids->Corrosion Metal Metal Surface (e.g., Steel, Aluminum, Copper, Zinc) Metal->Corrosion Metal_Ions Metal Ions in Solution Corrosion->Metal_Ions Hydrogen_Gas Hydrogen Gas (H2) Corrosion->Hydrogen_Gas

Caption: The pathway to metal corrosion initiated by HCFC-225da decomposition.

References

Technical Support Center: 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca/cb) Cleaning Baths

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standard experimental protocols for researchers and scientists using 1,2-dichloro-1,1,3,3,3-pentafluoropropane (also known as HCFC-225, AK-225) in cleaning bath and vapor degreasing applications.

Disclaimer: HCFC-225 is an ozone-depleting substance, and its production and import have been phased out in the United States since January 1, 2015, under the Montreal Protocol and the Clean Air Act.[1] This information is intended for professionals managing existing stockpiles or for historical and academic purposes. Users should always handle this chemical with appropriate safety precautions, including adequate ventilation and personal protective equipment, and consult the Safety Data Sheet (SDS).[2][3]

Troubleshooting Guide

Q1: My cleaning bath solvent appears cloudy, discolored, or has a sharp, acidic odor. What is the cause?

A1: A cloudy or discolored appearance, often accompanied by an acidic smell, typically indicates solvent contamination or degradation.[4] Halogenated solvents like HCFC-225 can break down under certain conditions, such as exposure to high temperatures or reaction with incompatible materials, forming acidic byproducts like hydrochloric acid (HCl) and hydrofluoric acid (HF).[3] Another common cause is the introduction of contaminants like water-based cutting fluids or excessive moisture, which can lead to the formation of an emulsion.[4]

Q2: I am observing pitting, corrosion, or etching on metal parts after cleaning. Why is this happening?

A2: This is a classic sign of solvent instability and acid formation. This compound can react with active metals such as aluminum, zinc, and their alloys, especially in the presence of heat and moisture.[5][6] This reaction is autocatalytic and strips the chlorine and fluorine atoms from the solvent molecule, creating acids that attack the metal surfaces. The use of a properly stabilized solvent blend is critical to prevent this. If you are already using a stabilized solvent, the stabilizer package may be depleted.

Q3: The cleaning performance of my vapor degreaser has noticeably decreased. What should I check first?

A3: A drop in cleaning efficiency is usually due to one of three factors:

  • Contamination: The boil sump has likely accumulated an excessive amount of oils, greases, and other soils from the parts being cleaned. This reduces the effective concentration of the solvent.

  • Stabilizer Depletion: If the stabilizer package is depleted, the solvent may begin to degrade, affecting its performance.

  • Improper Operation: Ensure the vapor degreaser is operating at the correct temperatures and that the cooling coils are functioning efficiently.[7] Significant solvent loss due to drafts or improper workload handling can also impact the process.[8]

Q4: How can I extend the life of my HCFC-225 solvent bath?

A4: To maximize the lifespan of the solvent:

  • Use a Stabilized Blend: Never use unstabilized HCFC-225 with reactive metals.

  • Monitor Acidity: Regularly test the solvent's acid acceptance value to ensure the stabilizer is still active.

  • Control Contamination: Pre-clean parts to remove gross soils and prevent the introduction of water.

  • Perform Regular Maintenance: Follow the manufacturer's guidelines for boiling down the sump to remove accumulated soils and replenishing the solvent and stabilizer.

  • Proper Operation: Minimize airflow across the top of the degreaser, keep the lid closed when not in use, and avoid overloading the machine to prevent vapor blanket collapse.[8]

Frequently Asked Questions (FAQs)

Q1: What are stabilizers and why are they necessary for HCFC-225?

A1: Stabilizers are chemical additives mixed into the solvent to prevent its degradation. For chlorinated and fluorinated solvents, their primary roles are to act as acid acceptors (neutralizing any HCl or HF that forms), antioxidants, and metal passivators. This is crucial because the solvent can react with active metals, high heat, and oxygen to break down.[9]

Q2: What types of chemicals are used as stabilizers in HCFC-225 blends?

A2: While specific formulations are proprietary, stabilizer packages for halogenated solvents typically include a synergistic mixture of compounds to address different degradation pathways. Common classes of stabilizers include:

  • Alcohols (e.g., isopropanol, butanol)

  • Ethers and Epoxides (e.g., 1,4-dioxane, butylene oxide)

  • Nitroalkanes (e.g., nitromethane)

  • Amines (less common due to potential reactions, but used in some formulations)

Q3: Is HCFC-225 compatible with all plastics and elastomers?

A3: No. While HCFC-225 has good compatibility with many materials, it can cause swelling, softening, or extraction of plasticizers from certain plastics and elastomers, especially at elevated temperatures in a vapor degreaser. It is critical to test material compatibility under your specific operating conditions. See the material compatibility table below for general guidance.

Q4: Can I analyze the stabilizer concentration in my cleaning bath?

A4: Yes, the stabilizer level can be determined through analytical techniques. The most common method is gas chromatography (GC), which can separate and quantify the individual components of the stabilizer package.[10] A simpler, though less precise, method is to measure the "acid acceptance value" via titration, which determines the bath's remaining capacity to neutralize acid. See the "Experimental Protocols" section for a detailed procedure.

Data Presentation: Summary Tables

Table 1: Representative Stabilizer Components and Their Functions

Stabilizer ClassExample Compound(s)Primary Function
AlcoholsIsopropanol, MethanolAcid Scavenger, Reaction Inhibitor
Ethers / Epoxides1,4-Dioxane, Butylene OxideAcid Acceptor, Polymerization Inhibitor
NitroalkanesNitromethane, NitropropaneFree Radical Scavenger, Metal Passivator
AminesDiisopropylamineAcid Acceptor (use with caution)

Table 2: General Material Compatibility with HCFC-225

Material ClassCompatibleLimited Compatibility (Testing Required)Incompatible
Metals Stainless Steel, Copper, Brass, Nickel, TitaniumAluminum, Zinc, Magnesium (Requires stabilized solvent)Reactive metal powders or fines
Plastics PTFE, PFA, FEP, PEEK, Polyimide (Vespel®)Polyethylene (HDPE), Polypropylene (PP), NylonPolystyrene, PVC, Acrylic, ABS
Elastomers Fluoroelastomers (Viton®), Perfluoroelastomers (Kalrez®)EPDM, Silicone, Butyl RubberNatural Rubber, Neoprene, Buna-N (Nitrile)

Experimental Protocols

Protocol 1: Determination of Acid Acceptance Value (AAV)

This protocol determines the solvent's remaining capacity to neutralize acid, providing an indirect measure of stabilizer depletion.

Methodology:

  • Reagent Preparation: Prepare a standardized solution of 0.1 N hydrochloric acid (HCl) in isopropanol. Prepare a bromophenol blue indicator solution.

  • Sample Collection: Carefully collect a 50 mL sample of the solvent from the cleaning bath.

  • Titration Setup:

    • Transfer the 50 mL solvent sample to a clean 250 mL Erlenmeyer flask.

    • Add 5-10 drops of the bromophenol blue indicator. The solution should be blue/purple.

  • Titration Procedure:

    • Fill a 50 mL burette with the 0.1 N HCl in isopropanol solution and record the initial volume.

    • Slowly titrate the solvent sample with the HCl solution while continuously swirling the flask.

    • The endpoint is reached when the solution color changes from blue/purple to a persistent yellow.

  • Calculation:

    • Record the volume of HCl solution used (V).

    • Calculate the AAV as: AAV (weight % NaOH) = (V × N × 4) / S

      • V = Volume of HCl titrant in mL

      • N = Normality of the HCl titrant (0.1 N)

      • S = Volume of the solvent sample in mL (50 mL)

  • Interpretation: Compare the calculated AAV to the value for fresh, unused solvent provided by the manufacturer. A significant drop indicates stabilizer depletion.

Protocol 2: Material Compatibility Immersion Test

This protocol evaluates the suitability of a material (e.g., a new plastic component or elastomer seal) for use with HCFC-225.

Methodology:

  • Coupon Preparation:

    • Prepare at least three test coupons of the material with known dimensions and weight (measured to 0.1 mg).

    • Clean the coupons with isopropanol and dry them completely.

  • Immersion:

    • Place the coupons in a sealed container filled with the stabilized HCFC-225 solvent. Ensure the coupons are fully submerged.

    • Place the container in an oven or water bath set to the intended operating temperature of your cleaning process (e.g., the boiling point of HCFC-225, approx. 54°C).

    • Maintain the temperature for a set duration (e.g., 72 hours).

  • Post-Immersion Analysis:

    • After the immersion period, remove the coupons, allow them to cool, and air-dry them in a fume hood until their weight stabilizes.

    • Record the final weight of each coupon.

    • Visually inspect the coupons for any changes, such as swelling, cracking, discoloration, or softening.

    • Measure the dimensions to check for any swelling.

  • Calculation and Interpretation:

    • Calculate the percent weight change: ((Final Weight - Initial Weight) / Initial Weight) × 100.

    • Calculate any dimensional changes.

    • A significant change in weight, dimensions, or physical appearance indicates poor compatibility.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for HCFC-225 Cleaning Baths start Cleaning Issue Identified (e.g., Poor Cleaning, Corrosion) check_acidity Is bath acidic? (Check pH or perform AAV test) start->check_acidity check_contamination Is solvent cloudy or discolored? check_acidity->check_contamination No acid_yes Acid Detected (Stabilizer Depleted) check_acidity->acid_yes Yes check_performance Is cleaning ineffective? check_contamination->check_performance No contam_yes Contamination Present (Water, Oils, Soils) check_contamination->contam_yes Yes perf_no Ineffective Cleaning check_performance->perf_no Yes end_node Process Restored check_performance->end_node No action_stabilizer Action: Replenish Stabilizer or Replace Solvent acid_yes->action_stabilizer action_distill Action: Perform Boil-Down / Distillation to Remove Soils contam_yes->action_distill action_params Action: Check Operating Parameters (Temp, Cycle Time, Contamination) perf_no->action_params action_stabilizer->end_node action_distill->end_node action_params->end_node

Caption: Troubleshooting workflow for diagnosing common issues in cleaning baths.

DegradationPathway HCFC-225 Degradation and Stabilizer Action hcfc HCFC-225 Solvent degradation Solvent Degradation (Dehydrohalogenation) hcfc->degradation stressors Stressors: - Heat - Oxygen - Reactive Metals (Al, Zn) stressors->degradation acids Acid Byproducts (HCl, HF) degradation->acids corrosion Metal Corrosion & Part Damage acids->corrosion neutralization Acid Neutralization acids->neutralization Reacts with stabilizer Stabilizer Package (e.g., Alcohols, Ethers) stabilizer->neutralization Provides stable_solvent Stable Solvent & Clean Parts neutralization->stable_solvent Results in

References

Technical Support Center: Optimizing Vapor Degreasing Parameters for HCFC-225da

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for optimizing vapor degreasing processes using HCFC-225da. Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the vapor degreasing process with HCFC-225da.

Question: Why is my cleaning performance poor, leaving behind residue?

Answer:

Poor cleaning performance can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Cycle Time: The duration of the vapor exposure may be too short for the solvent to effectively dissolve and remove contaminants. Experiment with extending the cycle time.

  • Improper Temperature Settings: Ensure the boil sump and vapor zone temperatures are optimized for HCFC-225da. The boiling point of HCFC-225 is approximately 54°C (129°F).[1][2][3] The boil sump temperature should be slightly above this to ensure a consistent vapor blanket.

  • Contaminated Solvent: Over time, the solvent in the boil sump will become saturated with contaminants, reducing its cleaning efficacy. Regularly distill the solvent or replace it as needed.

  • Part Orientation and Loading: Improperly racked parts can trap soil and prevent proper solvent drainage. Ensure parts are oriented to allow for complete drainage and that the workload does not exceed the manufacturer's recommendations.

  • Incompatible Soils: HCFC-225da is effective for a wide range of soils, but it may not be suitable for all contaminants. Verify that the soils you are trying to remove are soluble in HCFC-225da.

Question: I'm experiencing high solvent loss. What are the common causes and solutions?

Answer:

Excessive solvent consumption is a common and costly issue. Here are the primary causes and how to address them:

  • Leaks in the System: Carefully inspect all seals, gaskets, and fittings for any signs of leakage. Even small leaks can lead to significant solvent loss over time.

  • Improper Operating Temperatures: If the cooling coils are not cold enough, the solvent vapor will not condense efficiently and can escape into the atmosphere. Conversely, if the boil sump is too hot, it can create excessive vapor that overwhelms the cooling system.

  • Drafts: The location of the vapor degreaser is critical. Drafts from open doors, windows, or HVAC systems can disrupt the vapor blanket and carry solvent vapor out of the unit.[4]

  • Improper Workload Handling: Rapid insertion or removal of parts can create a "piston effect" that pushes vapor out of the degreaser. A slow and steady movement is recommended.

  • High Freeboard Temperature: The area above the vapor blanket, known as the freeboard, should be cool to minimize solvent evaporation. Ensure the freeboard chillers are functioning correctly.

Question: My vapor degreaser is showing signs of corrosion. What should I do?

Answer:

Corrosion within a vapor degreaser is a serious issue that can compromise the equipment and the cleaning process.

  • Acid Formation: The presence of water can lead to the hydrolysis of HCFC-225da, forming acidic byproducts that are corrosive to metals. Ensure the water separator is functioning correctly and that parts are dry before they enter the degreaser.

  • Contaminant-Induced Corrosion: Some contaminants, when mixed with the solvent and subjected to high temperatures, can become corrosive. Identify and pre-clean parts with heavy or unusual contamination if necessary.

  • Material Incompatibility: While HCFC-225da is compatible with most metals, ensure that all components of your vapor degreaser and the parts being cleaned are made of compatible materials.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature settings for a vapor degreaser using HCFC-225da?

A1: The optimal temperature settings can vary slightly depending on the specific equipment and the nature of the contaminants. However, a good starting point is to maintain the boil sump temperature just above the boiling point of HCFC-225da, which is 54°C (129°F).[1][2][3] The cooling coils should be cold enough to ensure efficient condensation of the vapor.

Q2: What is a typical cycle time for vapor degreasing with HCFC-225da?

A2: The cycle time depends on the mass, material, and complexity of the parts being cleaned, as well as the nature of the soil. A general guideline is to observe when the condensation on the parts ceases; this indicates that the part has reached the temperature of the vapor and the primary cleaning phase is complete. This can range from a few minutes for light parts to 15-20 minutes or longer for heavier, more complex components.

Q3: Is HCFC-225da still available for purchase?

A3: HCFC-225da is an ozone-depleting substance and its production and import have been phased out under the Montreal Protocol and subsequent regulations. While some recycled or stockpiled HCFC-225da may still be available, its use is highly restricted. Users should consult current environmental regulations and consider transitioning to an approved alternative solvent.

Q4: What are some suitable replacements for HCFC-225da?

A4: Several alternative solvents with zero ozone depletion potential are available. These include hydrofluoroethers (HFEs) and hydrofluoroolefins (HFOs). The suitability of a replacement depends on the specific cleaning application and material compatibility. It is recommended to consult with a solvent supplier to identify the best alternative for your needs.

Q5: What personal protective equipment (PPE) should be worn when working with HCFC-225da?

A5: When handling HCFC-225da, it is important to wear appropriate PPE, including safety glasses with side shields, solvent-resistant gloves (e.g., nitrile or neoprene), and a lab coat or other protective clothing. Ensure adequate ventilation to minimize inhalation of vapors.

Data Presentation

Table 1: Key Physical Properties of HCFC-225da (Asahiklin AK-225)

PropertyValue
Boiling Point 54°C / 129°F[1][2][3]
Vapor Density (Air=1) 7.0[2]
Solubility in Water 0.033 g/100g H₂O @ 25°C[2]
Appearance Clear, colorless liquid[2]
Odor Slight ethereal odor[2]

Table 2: Recommended Operating Parameters for HCFC-225da Vapor Degreasing (General Guidelines)

ParameterRecommended RangeNotes
Boil Sump Temperature 55 - 60°C (131 - 140°F)Should be slightly above the boiling point to maintain a stable vapor zone.
Vapor Temperature 54°C (129°F)Equal to the boiling point of the solvent.
Cooling Coil Temperature 4 - 10°C (40 - 50°F)Sufficient to cause rapid condensation of the vapor.
Freeboard Chiller Temp. -20 to -15°C (-4 to 5°F)Helps to minimize solvent loss by creating a cold air blanket.
Typical Cycle Time 5 - 20 minutesDependent on part mass, geometry, and soil loading.

Experimental Protocols

Methodology for Optimizing Vapor Degreasing Cycle Time

  • Part Preparation: Select a representative part or a coupon of the same material and with a similar surface finish as the components to be cleaned. Apply a consistent and known amount of the target soil to the surface.

  • Initial Cleaning Cycle: Place the prepared part in the vapor degreaser and start the cleaning cycle with a conservative initial cycle time (e.g., 10 minutes).

  • Visual Inspection: After the cycle is complete, carefully remove the part and visually inspect it for any remaining residue under good lighting.

  • Gravimetric Analysis (Optional but Recommended): For a more quantitative assessment, weigh the part before applying the soil and after the cleaning cycle to determine the amount of soil removed.

  • Iterative Optimization:

    • If the part is not clean, increase the cycle time in increments (e.g., 2-3 minutes) and repeat the cleaning process and inspection until the desired level of cleanliness is achieved.

    • If the part is clean, you can attempt to reduce the cycle time in small increments to find the minimum time required for effective cleaning, thereby maximizing throughput.

  • Record Keeping: Document all parameters for each test run, including cycle time, temperatures, and cleaning results.

Mandatory Visualization

VaporDegreasingWorkflow cluster_VaporDegreaser Vapor Degreaser Unit BoilSump 1. Boil Sump (Solvent Heated to Boiling) VaporZone 2. Vapor Zone (Solvent Vapor Fills Chamber) BoilSump->VaporZone PartIntroduction 3. Part Introduction (Cool Part Enters Vapor) VaporZone->PartIntroduction CoolingCoils 6. Cooling Coils (Vapor Condenses and Returns to Sump) VaporZone->CoolingCoils Vapor Rise Condensation 4. Condensation & Cleaning (Vapor Condenses on Part, Dissolving Soil) PartIntroduction->Condensation PartRemoval 5. Part Removal (Clean, Dry Part Exits) Condensation->PartRemoval End End PartRemoval->End CoolingCoils->BoilSump Condensed Solvent Return Start Start Start->BoilSump

Caption: A simplified workflow of the vapor degreasing process.

TroubleshootingTree Problem Problem Identified PoorCleaning Poor Cleaning Performance Problem->PoorCleaning HighSolventLoss High Solvent Loss Problem->HighSolventLoss Corrosion Corrosion Observed Problem->Corrosion CheckCycleTime Increase Cycle Time PoorCleaning->CheckCycleTime CheckTemps Verify Temperature Settings PoorCleaning->CheckTemps CheckSolvent Check Solvent for Contamination PoorCleaning->CheckSolvent InspectLeaks Inspect for Leaks HighSolventLoss->InspectLeaks CheckCooling Verify Cooling Coil Temperature HighSolventLoss->CheckCooling CheckDrafts Eliminate Drafts Around Unit HighSolventLoss->CheckDrafts CheckWaterSeparator Inspect Water Separator Corrosion->CheckWaterSeparator CheckContaminants Analyze for Corrosive Contaminants Corrosion->CheckContaminants

Caption: A decision tree for troubleshooting common vapor degreasing issues.

References

Technical Support Center: Minimizing Emissions of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing emissions of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca and its isomers) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is emission control important?

A1: this compound is a colorless, nonflammable liquid.[1][2] It is a hydrochlorofluorocarbon (HCFC) that has been used as a cleaning agent and solvent, often as a replacement for CFC-113 in industries like aerospace and electronics.[3] Emission control is critical because it is an ozone-depleting substance and a powerful greenhouse gas.[3][4] Minimizing its release into the atmosphere is essential for environmental protection.

Q2: What are the primary health hazards associated with this compound?

A2: Inhalation of vapors may be harmful.[1][5] High concentrations can displace oxygen and lead to dizziness, unconsciousness, and potentially death.[6] Direct contact may cause skin and eye irritation or burns.[1][5][6] Prolonged or repeated skin contact can lead to defatting and dermatitis.[6]

Q3: What are the recommended personal protective equipment (PPE) when handling this substance?

A3: Appropriate PPE includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Protective gloves.[4]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[4]

  • Respiratory Protection: In case of inadequate ventilation, use a full-face respirator.[7]

Q4: How should this compound be stored?

A4: Store in a dry, cool, and well-ventilated area.[4][7] Keep containers tightly closed and away from heat, sparks, and flames.[4] Avoid storage in subsurface locations.[6] It is incompatible with strong oxidizing agents, alkali metals, and strong bases.[4]

Q5: What is the proper disposal method for waste containing this chemical?

A5: Waste should be handled by a licensed collector and disposed of in an authorized incinerator equipped with an afterburner and a flue gas scrubber.[4] Do not flush to sewer systems.[6]

Troubleshooting Guide

Issue: I can smell a faint, sweet odor in the lab after using this compound.

  • Possible Cause: This could indicate a leak from your experimental setup or improper handling leading to fugitive emissions. The substance itself is described as odorless, so any perceived odor could be from impurities or decomposition products.[1][2]

  • Solution:

    • Evacuate and Ventilate: If you suspect a leak, evacuate the immediate area and ensure adequate ventilation.[4]

    • Check for Leaks: Carefully inspect all connections, seals, and tubing in your apparatus for any signs of leakage.

    • Review Handling Procedures: Ensure that all transfers of the chemical are performed in a well-ventilated area, preferably within a fume hood.[7] Minimize the time containers are left open.

    • Use Appropriate Equipment: Ensure all equipment is compatible with this compound and is in good working condition.

Issue: I have a small spill of this compound on the lab bench.

  • Possible Cause: Accidental spillage during transfer or use.

  • Solution:

    • Isolate the Area: Isolate the spill area.[5]

    • Absorb the Spill: For small spills, use a non-combustible absorbent material like sand or dry chemical absorbent.[5]

    • Collect and Dispose: Sweep or shovel the absorbed material into an appropriate, labeled container for disposal.[4][5]

    • Ventilate: Ventilate the area to disperse any remaining vapors.[4]

    • Personal Protection: Always wear appropriate PPE during cleanup.[4]

Issue: My process requires heating this compound. What precautions should I take?

  • Possible Cause: Heating increases the vapor pressure, leading to a higher risk of emissions and potential for hazardous decomposition.

  • Solution:

    • Use a Closed System: Whenever possible, conduct heating procedures in a closed system to contain vapors.

    • Work in a Fume Hood: Always perform heating operations inside a certified chemical fume hood to capture any potential emissions.[8]

    • Avoid High Temperatures: Be aware that the substance can decompose at high temperatures, potentially forming toxic and corrosive products like hydrochloric and hydrofluoric acids.[6]

    • Monitor Pressure: If heating in a closed system, monitor the pressure to prevent over-pressurization and potential rupture of the vessel.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₃HCl₂F₅
Molecular Weight202.94 g/mol [9]
AppearanceColorless liquid[1][2]
OdorOdorless[1][2]
Solubility in WaterSlightly soluble[1]
FlammabilityNonflammable[1][2]

Table 2: Environmental and Safety Data

ParameterValue
Ozone Depletion Potential (ODP)Class II ozone-depleting substance[4]
Global Warming Potential (GWP)568 (for 1,3-dichloro-1,1,2,2,3-pentafluoropropane isomer)[3]
Recommended Exposure Limit (HCFC-225ca/cb mixture)100 ppm[10]

Experimental Protocols

Protocol 1: General Handling and Use to Minimize Emissions

  • Preparation:

    • Before starting any experiment, ensure that the work area is clean and uncluttered.[11]

    • Verify that all necessary PPE is available and in good condition.[4]

    • Ensure that the chemical fume hood is operational and certified.[8]

  • Chemical Transfer:

    • Conduct all transfers of this compound within a fume hood.[8]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly sealed when not in use.[7]

    • Use a funnel or other appropriate transfer device to minimize drips and spills.

  • During the Experiment:

    • If the experiment involves heating or agitation, use a sealed or contained apparatus to prevent the escape of vapors.

    • Continuously monitor the experimental setup for any signs of leaks.

  • Post-Experiment:

    • Properly label and store any remaining chemical in a sealed container in a designated storage area.[4][7]

    • Decontaminate any equipment that has come into contact with the chemical.

    • Dispose of all waste, including contaminated consumables, according to established hazardous waste procedures.[4]

Protocol 2: Spill Response and Cleanup

  • Immediate Actions:

    • Alert others in the vicinity of the spill.

    • If the spill is large or you feel it is unsafe to handle, evacuate the area and follow your institution's emergency procedures.[6]

    • For small, manageable spills, ensure you are wearing the appropriate PPE.[4]

  • Containment and Cleanup:

    • Stop the source of the leak if it is safe to do so.[5]

    • Cover the spill with a non-combustible absorbent material.[5]

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[4]

  • Decontamination:

    • Clean the spill area with an appropriate solvent or detergent, ensuring the cleaning materials are also disposed of as hazardous waste.

    • Allow the area to ventilate thoroughly.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_experiment Experimentation cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_transfer Transfer Chemical in Fume Hood prep_materials->handling_transfer handling_seal Keep Containers Sealed handling_transfer->handling_seal exp_run Conduct Experiment in Closed/Contained System handling_seal->exp_run exp_monitor Monitor for Leaks exp_run->exp_monitor cleanup_waste Dispose of Waste Properly exp_monitor->cleanup_waste cleanup_decontaminate Decontaminate Equipment cleanup_waste->cleanup_decontaminate cleanup_store Store Unused Chemical cleanup_decontaminate->cleanup_store

Caption: Workflow for minimizing emissions during experiments.

troubleshooting_leak start Suspected Leak or Odor Detected evacuate Evacuate Immediate Area & Ensure Ventilation start->evacuate check_setup Inspect Experimental Setup for Leaks evacuate->check_setup leak_found Leak Found? check_setup->leak_found stop_leak Stop Leak and Remediate leak_found->stop_leak Yes review_procedures Review Handling and Storage Procedures leak_found->review_procedures No stop_leak->review_procedures end Issue Resolved review_procedures->end

Caption: Troubleshooting guide for suspected leaks.

References

Technical Support Center: Disposal and Waste Management of HCFC-225da

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal and waste management of HCFC-225da, also known as AK-225. Given that HCFC-225da is an ozone-depleting substance, its use and disposal are strictly regulated. As of January 1, 2015, HCFC-225 is no longer produced and its use is banned in many applications under the Clean Air Act and the Montreal Protocol.[1] Proper disposal is crucial to comply with regulations and protect the environment.

Frequently Asked Questions (FAQs)

Q1: What is HCFC-225da and why does its disposal require special attention?

A1: HCFC-225da is a hydrochlorofluorocarbon, a chemical compound that was once used as a solvent for precision cleaning.[1][2] It is a mixture of two isomers, HCFC-225ca and HCFC-225cb.[1] Due to its potential to deplete the ozone layer, it is regulated under international agreements like the Montreal Protocol.[1] Improper disposal can lead to environmental damage and legal penalties.

Q2: Can I dispose of small quantities of HCFC-225da down the drain or in the regular trash?

A2: No. It is strictly prohibited to dispose of HCFC-225da by dumping it into sewers, on the ground, or into any body of water.[3] This substance is not readily biodegradable and can persist in the environment. All HCFC-225da waste must be collected and managed as hazardous waste.

Q3: What are the primary approved disposal methods for HCFC-225da?

A3: The recommended methods for disposal are recovery by distillation (recycling/reclamation) or removal to a permitted waste disposal facility for destruction.[3] Destruction technologies for halogenated compounds often involve high-temperature incineration or plasma arc processes.[4][5]

Q4: What materials are incompatible with HCFC-225da waste?

A4: HCFC-225da is incompatible with alkali or alkaline earth metals (e.g., sodium, potassium, calcium) and powdered forms of aluminum, zinc, and beryllium.[3][6] Contact with these materials can cause vigorous reactions. Therefore, it is crucial to use dedicated and compatible containers for waste collection.

Q5: What are the hazardous decomposition products of HCFC-225da?

A5: When exposed to high temperatures, such as in a fire or from contact with open flames or glowing metal surfaces, HCFC-225da can decompose to form hazardous substances like hydrochloric acid, hydrofluoric acid, and potentially carbonyl halides.[3][6]

Troubleshooting Guide

Issue Possible Cause Solution
Accidental Spill of HCFC-225da Improper handling or container failure.1. Evacuate the immediate area and ensure adequate ventilation.[7] 2. Wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection. 3. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.[3] 5. Do not allow the spilled material to enter drains or waterways.[3]
Unknown Chemical Reaction in Waste Container Mixing of incompatible wastes.1. Do not open the container. 2. If the reaction is vigorous (e.g., producing heat, gas), evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. 3. Ensure all waste streams are properly segregated to prevent future incidents.
Full Waste Container Routine generation of waste from experiments.1. Do not overfill the waste container. Leave adequate headspace. 2. Securely close the container. 3. Ensure the container is properly labeled with its contents. 4. Arrange for pickup by a licensed hazardous waste disposal service through your institution's EHS department.
Crystallization Observed in Waste Container This is not a typical characteristic of HCFC-225da and may indicate contamination or a reaction.1. Do not attempt to redissolve the crystals. 2. Treat the waste as potentially more hazardous. 3. Clearly label the container with the observation. 4. Consult with your EHS department for guidance on disposal.

Data Presentation

Table 1: Properties and Hazards of HCFC-225da (AK-225)

PropertyValueReference
Chemical Formula C3HCl2F5[6]
Appearance Clear, colorless liquid[3][6]
Odor Slight ethereal odor[3][6]
Boiling Point 54 °C (129 °F)[2][6]
Vapor Pressure 284 torr @ 25 °C[2]
Incompatibility Alkali/alkaline earth metals, powdered Al, Zn, Be[3][6]
Hazardous Decomposition Products Hydrochloric acid, hydrofluoric acid, carbonyl halides[3][6]
Disposal Recommendation Recover by distillation or remove to a permitted waste disposal facility.[3]

Experimental Protocols

Protocol 1: Collection and Storage of HCFC-225da Waste in a Laboratory Setting

This protocol outlines the standard procedure for the safe collection and temporary storage of HCFC-225da waste pending disposal by a licensed contractor.

Materials:

  • A designated and labeled hazardous waste container made of a compatible material (e.g., glass or a suitable plastic that will not be degraded by the solvent).

  • Secondary containment (a larger, chemically resistant tray or tub).

  • Hazardous waste labels for your institution.

  • Personal Protective Equipment (PPE): safety glasses, gloves (Viton or other resistant material), lab coat.

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Establish a specific location in the laboratory where the waste will be generated and collected. This area must be at or near the point of generation.[8]

  • Prepare the Waste Container:

    • Select a clean, dry container that is compatible with HCFC-225da.

    • Affix a hazardous waste label to the container before adding any waste.

    • Place the container in secondary containment to catch any potential leaks.

  • Waste Collection:

    • Carefully pour the waste HCFC-225da into the container, avoiding splashes.

    • Do not mix HCFC-225da with other incompatible waste streams. Use a separate container for each type of waste.

    • Keep the container closed at all times, except when adding waste.[9]

  • Labeling:

    • Clearly write the full chemical name "HCFC-225da" or "Dichloropentafluoropropane" and list all components of the waste mixture on the label.

    • Indicate the approximate percentages of each component.

    • Fill in all other required information on the label (e.g., date, principal investigator, room number).

  • Storage:

    • Store the waste container in the designated SAA.

    • Ensure the storage area is well-ventilated.

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[8]

  • Disposal Request:

    • Once the container is full or you are finished generating this waste stream, arrange for pickup through your institution's EHS department.

    • Follow your institution's specific procedures for requesting a waste pickup.

Mandatory Visualization

HCFC225da_Waste_Management_Workflow cluster_generation Waste Generation & Collection cluster_storage On-site Storage cluster_disposal Final Disposal start Experiment Generates HCFC-225da Waste collect Collect Waste in a Designated, Labeled, Compatible Container start->collect segregate Segregate from Incompatible Wastes (e.g., alkali metals) collect->segregate close_container Keep Container Securely Closed in Secondary Containment segregate->close_container store Store in Satellite Accumulation Area (SAA) check_full Is Container Full? store->check_full check_full->store No request_pickup Request Waste Pickup from EHS/Licensed Vendor check_full->request_pickup Yes pickup Licensed Vendor Picks Up Waste request_pickup->pickup transport Transport to a Permitted Waste Management Facility pickup->transport disposal_options Disposal Method transport->disposal_options reclamation Reclamation/ Recycling (Distillation) disposal_options->reclamation destruction Destruction (e.g., High-Temperature Incineration) disposal_options->destruction end Environmentally Sound Disposal Complete reclamation->end destruction->end

Caption: Workflow for the safe management of HCFC-225da waste from generation to final disposal.

HCFC225da_Disposal_Decision_Tree q1 Do you have HCFC-225da waste? a1_no No Action Required for HCFC-225da Disposal q1->a1_no No q2 Is the waste mixed with other chemicals? q1->q2 Yes a2_no Collect in a dedicated container labeled 'HCFC-225da Waste' q2->a2_no No a2_yes List all components and percentages on the waste label. Ensure compatibility. q2->a2_yes Yes q3 Is the container full or is the experiment complete? a2_no->q3 a2_yes->q3 a3_no Continue to collect waste safely. Keep container closed. q3->a3_no No a3_yes Arrange for pickup by a licensed hazardous waste vendor. q3->a3_yes Yes end Proper Disposal Path Initiated a3_yes->end

Caption: Decision tree for the proper handling and disposal of HCFC-225da waste in a laboratory.

References

Addressing material incompatibility with elastomers and plastics using HCFC-225da

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing material incompatibility issues with elastomers and plastics when using the solvent HCFC-225da (also known by its trade name Asahiklin AK-225). Due to the phase-out of HCFC-225da, detailed manufacturer compatibility data is limited. Therefore, this guide emphasizes best practices for in-house compatibility testing and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is HCFC-225da and why is specific compatibility data hard to find?

A1: HCFC-225da is a hydrochlorofluorocarbon solvent that was marketed under trade names such as Asahiklin AK-225. It was used for precision cleaning and as a carrier fluid. Due to its ozone-depleting potential, its production and import were phased out under the Montreal Protocol, with a deadline of December 31, 2014, for its use in the United States.[1][2] This phase-out is the primary reason for the limited availability of comprehensive, up-to-date manufacturer's chemical compatibility data.

Q2: What are the general signs of incompatibility between HCFC-225da and elastomers or plastics?

A2: Incompatibility can manifest in several ways, including:

  • Swellin g : The material absorbs the solvent, leading to an increase in volume and a decrease in mechanical strength.

  • Shrinkage : The solvent extracts plasticizers or other components from the material, causing it to shrink and become brittle.

  • Crazing and Cracking : The appearance of fine, web-like cracks on the surface of plastics, which can propagate and lead to failure, especially under stress.[3][4]

  • Softening or Hardening : A noticeable change in the material's durometer or flexibility.

  • Discoloration : A change in the color of the material.

  • Dissolution : The material dissolves in the solvent.

Q3: The product literature for AK-225 states it is "safe on most plastics." Which plastics are generally considered compatible?

A3: While specific data is scarce, solvents in this class are often compatible with a range of common laboratory plastics. However, "safe on most plastics" is a general statement, and testing is crucial. Some plastics, particularly amorphous polymers, may be more susceptible to stress cracking.[5]

Q4: The MSDS for AK-225 lists Viton™, Buna, and Neoprene as suitable glove materials. Does this imply compatibility for other applications?

A4: While this suggests a degree of resistance for short-term contact, it does not guarantee long-term compatibility for components such as seals, gaskets, or tubing.[3] The requirements for continuous immersion or prolonged exposure are much more stringent than for intermittent contact as a protective glove.

Troubleshooting Guide

Problem: My plastic component (e.g., a microfluidic chip, a connector) is showing fine cracks (crazing) after exposure to HCFC-225da.

  • Possible Cause: Environmental Stress Cracking (ESC). This occurs when a material is under tensile stress (which can be residual from manufacturing) and is exposed to an aggressive chemical.[3][5]

  • Solution:

    • Reduce Stress: Anneal the plastic component prior to exposure to relieve molded-in stress.

    • Material Selection: Switch to a more chemically resistant polymer. Semi-crystalline polymers often exhibit better resistance to ESC than amorphous ones.[3]

    • Minimize Exposure: If possible, reduce the contact time between the solvent and the plastic component.

Problem: My elastomeric O-ring has swollen and failed after being in contact with HCFC-225da.

  • Possible Cause: Solvent absorption. The elastomer has absorbed the HCFC-225da, causing it to swell and lose its sealing properties and mechanical strength.

  • Solution:

    • Material Selection: Choose an elastomer with a higher chemical resistance to chlorinated solvents. Fluoroelastomers (FKM, e.g., Viton™) or perfluoroelastomers (FFKM) are often good candidates for aggressive chemical environments.

    • Perform Compatibility Testing: Conduct immersion testing as detailed in the Experimental Protocols section below to quantify the swelling and changes in mechanical properties of alternative elastomers.

Problem: After cleaning with HCFC-225da, my plastic component appears cloudy or opaque.

  • Possible Cause: Solvent-induced crystallization or surface etching.

  • Solution:

    • Visual Inspection: Examine the surface under magnification to determine if the cloudiness is due to micro-cracks (crazing) or a uniform change in the material's surface.

    • Test Alternative Solvents: If available and appropriate for your application, test alternative, less aggressive cleaning agents.

    • Material Change: Select a plastic that is known to be more resistant to the solvent.

Experimental Protocols

A standardized approach to testing material compatibility is crucial. The following protocols are based on the principles outlined in ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."[1][6][7][8]

1. Gravimetric Analysis (Weight Change)

  • Objective: To determine the percentage change in mass of a material after immersion in HCFC-225da.

  • Methodology:

    • Cut at least three representative samples of the elastomer or plastic to be tested.

    • Clean the samples with a non-aggressive solvent (e.g., isopropyl alcohol) and dry them thoroughly in a vacuum oven at a temperature appropriate for the material until a constant weight is achieved.

    • Weigh each sample to the nearest 0.1 mg on an analytical balance. This is the initial weight (W_i).

    • Completely immerse the samples in HCFC-225da in a sealed container to prevent evaporation.

    • After a predetermined time (e.g., 24, 48, 72 hours) at a controlled temperature, remove the samples from the solvent.

    • Quickly pat the samples dry with a lint-free cloth and immediately weigh them. This is the final weight (W_f).

    • Calculate the percentage weight change using the formula: ((W_f - W_i) / W_i) * 100.

2. Dimensional Analysis (Volume Change/Swelling)

  • Objective: To quantify the change in the physical dimensions of the material.

  • Methodology:

    • Prior to immersion, measure the dimensions (length, width, thickness, or diameter) of each sample using calibrated calipers.

    • Calculate the initial volume (V_i).

    • After immersion and weighing, re-measure the dimensions to determine the final volume (V_f).

    • Calculate the percentage volume change: ((V_f - V_i) / V_i) * 100.

3. Hardness Testing (Durometer Change)

  • Objective: To assess changes in the material's hardness.

  • Methodology:

    • Measure the initial hardness of the material samples using a durometer (Shore A for elastomers, Shore D for plastics) according to ASTM D2240.

    • After the immersion period, re-measure the hardness of the samples.

    • Report the change in durometer points.

Data Presentation

Table 1: Material Compatibility with HCFC-225da (Hypothetical Data)

MaterialType% Weight Change (72 hrs)% Volume Change (72 hrs)Hardness Change (Shore A/D)Visual ObservationCompatibility Rating
Viton™ (FKM)Elastomer+1.2%+1.5%-1 (Shore A)No changeExcellent
Buna-N (NBR)Elastomer+8.5%+10.2%-5 (Shore A)Slight swellingGood
Silicone (VMQ)Elastomer+15.7%+18.3%-12 (Shore A)Significant swellingPoor
PTFEPlastic<0.1%<0.1%No changeNo changeExcellent
Polypropylene (PP)Plastic+0.5%+0.8%No changeNo changeExcellent
Polycarbonate (PC)Plastic+2.1%+2.5%-2 (Shore D)Crazing observedNot Recommended

Compatibility Rating Key:

  • Excellent: Minimal change in properties.

  • Good: Moderate changes, may be suitable for some applications.

  • Fair: Significant changes, use with caution.

  • Poor: Severe changes, not recommended.

  • Not Recommended: Severe degradation, cracking, or dissolution.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep1 Select & Cut Material Samples prep2 Clean & Dry Samples prep1->prep2 prep3 Initial Measurements (Weight, Dimensions, Hardness) prep2->prep3 exp1 Immerse Samples in HCFC-225da prep3->exp1 exp2 Controlled Time & Temperature exp1->exp2 an1 Final Measurements (Weight, Dimensions, Hardness) exp2->an1 an2 Visual Inspection exp2->an2 an3 Calculate % Change an1->an3 an4 Determine Compatibility Rating an2->an4 an3->an4

Caption: Workflow for Material Compatibility Testing.

Troubleshooting_Logic cluster_plastic cluster_elastomer start Material Incompatibility Observed q1 What is the material? start->q1 p1 Crazing/Cracking? q1->p1 Plastic e1 Swelling/Shrinking? q1->e1 Elastomer p_sol1 Reduce Stress (Anneal) p1->p_sol1 Yes p2 Cloudiness? p1->p2 No p_sol2 Change Material p_sol1->p_sol2 p_sol3 Test Alternative Solvent p2->p_sol3 Yes p_sol3->p_sol2 e_sol1 Select More Resistant Elastomer (e.g., FKM) e1->e_sol1 Yes e_sol2 Perform Immersion Testing e_sol1->e_sol2

Caption: Troubleshooting Decision Tree.

References

Troubleshooting peak tailing in GC analysis of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for peak tailing issues encountered during the Gas Chromatography (GC) analysis of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane.

Troubleshooting Guide: Peak Tailing

Peak tailing, a distortion where the latter half of a chromatographic peak is broader than the front half, can significantly compromise resolution and the accuracy of quantitative analysis.[1] An asymmetry factor greater than 1.5 is generally indicative of a tailing issue that requires attention.[2] For a polar and halogenated compound like this compound, peak tailing is a common challenge.

Initial Diagnosis: Is it just the target analyte or all peaks?

The first step in troubleshooting is to determine the extent of the problem.

  • If all peaks, including the solvent peak, are tailing: This typically points to a physical or mechanical issue within the GC system, such as an improper column installation or a leak.[2][3]

  • If only polar analyte peaks (like this compound) are tailing: This strongly suggests that active sites within the system are the root cause.[3]

The following troubleshooting workflow can help systematically identify and resolve the cause of peak tailing.

Troubleshooting_Peak_Tailing Troubleshooting Workflow for GC Peak Tailing cluster_Diagnosis Diagnosis cluster_Physical_Issues Physical/Mechanical Issues cluster_Chemical_Issues Chemical/Activity Issues cluster_Solutions Solutions Start Peak Tailing Observed CheckAllPeaks Do all peaks exhibit tailing? Start->CheckAllPeaks CheckColumnInstallation Inspect Column Installation (Cut, Position, Ferrule) CheckAllPeaks->CheckColumnInstallation Yes CheckInlet Inspect Inlet (Liner, Septum, O-ring) CheckAllPeaks->CheckInlet No CheckLeaks Perform Leak Check CheckColumnInstallation->CheckLeaks ReinstallColumn Re-install/Trim Column CheckColumnInstallation->ReinstallColumn CheckContamination Check for Gross Contamination CheckLeaks->CheckContamination CheckLeaks->ReinstallColumn ConditionColumn Condition/Replace Column CheckContamination->ConditionColumn CheckColumnCondition Assess Column Condition (Contamination, Degradation) CheckInlet->CheckColumnCondition ReplaceInletConsumables Replace Inlet Consumables CheckInlet->ReplaceInletConsumables CheckMethodParams Review Method Parameters (Temperatures, Flow Rate) CheckColumnCondition->CheckMethodParams CheckColumnCondition->ConditionColumn OptimizeMethod Optimize GC Method CheckMethodParams->OptimizeMethod CleanIonSource Clean MS Ion Source (if applicable) CheckMethodParams->CleanIonSource End Peak Shape Improved ReinstallColumn->End Resolved ReplaceInletConsumables->End Resolved ConditionColumn->End Resolved OptimizeMethod->End Resolved CleanIonSource->End Resolved

Caption: A logical workflow for troubleshooting GC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

A1: The most common causes stem from interactions between the analyte and active sites within the GC system, or from sub-optimal chromatographic conditions. Key factors include:

  • System Activity: This is a primary cause for polar, halogenated compounds. Active sites, such as exposed silanol groups (Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself, can lead to undesirable secondary interactions.[1][4] Contamination from previous injections or septum particles can also create new active sites.[3]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes, causing peak tailing.[1][4]

  • Column Issues: Contamination or degradation of the column's stationary phase can lead to peak distortion.[1][5]

  • Sub-optimal Method Parameters: An incorrect inlet temperature or a slow temperature ramp can lead to band broadening and tailing.[1] For halogenated compounds, interaction with the ion source of a mass spectrometer has also been reported as a cause of tailing.[6][7]

Q2: How can I quickly determine the source of my peak tailing?

A2: A systematic approach is recommended. Start with the simplest and most common fixes:

  • Inlet Maintenance: The injection port is a frequent source of activity.[3] Begin by replacing the inlet liner and septum, as this is a common and relatively easy fix.[1]

  • Column Trimming: If the problem persists, trimming a small section (e.g., 10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.[2][3]

  • Method and Column Health Review: If neither of the above steps resolves the issue, a more in-depth investigation of your GC method parameters and overall column health is necessary.[1]

Symptom Potential Cause Recommended Action
All peaks tailPhysical/Mechanical IssueInspect column installation (cut, position), check for leaks.[2][3]
Only polar peaks tailSystem ActivityPerform inlet maintenance, trim the column.[3]
Tailing worsens over timeContamination BuildupIncrease frequency of inlet maintenance and column trimming.[8]
Sudden onset of tailingDirty Sample/New ContaminationPerform inlet maintenance and consider sample cleanup procedures.[5]

Q3: What is the proper procedure for changing an inlet liner and septum?

A3: Routine inlet maintenance is crucial for preventing peak tailing.[5]

Experimental Protocol: Inlet Maintenance

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut.

  • Remove Liner: Carefully remove the old inlet liner using forceps.

  • Install New Liner: Insert a new, deactivated liner. For active compounds like this compound, a highly deactivated liner is recommended.[3] Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[9]

Q4: How do I properly trim and reinstall a GC column?

A4: A clean, square cut is essential for good peak shape.[2][4]

Experimental Protocol: Column Trimming and Reinstallation

  • Cool Down and Turn Off Gas: Ensure the oven and inlet are cool and the carrier gas is off.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Trim Column: Using a ceramic scoring wafer or a diamond-tipped pen, score the column tubing.[10] Gently break the column at the score. Inspect the cut with a magnifier to ensure it is clean and at a right angle to the column wall.[2][4] Trim 10-20 cm from the inlet end of the column.[2]

  • Install Column: Carefully insert the column into the inlet to the correct depth as specified by your instrument manufacturer.[4] Tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench.[1] Do not overtighten.

  • Leak Check: Restore carrier gas flow and perform a leak check at the connection.

Q5: When and how should I condition a GC column?

A5: Column conditioning is important for new columns and can help restore performance to a contaminated column.

Experimental Protocol: GC Column Conditioning

  • Install Column in Inlet: Connect the column to the GC inlet, but leave the detector end disconnected.[11]

  • Purge with Carrier Gas: With the oven at ambient temperature, purge the column with carrier gas for 15-30 minutes to remove any oxygen.[11][12]

  • Temperature Program: Ramp the oven temperature (e.g., at 10-15 °C/minute) to about 20 °C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[11][12][13]

  • Hold Temperature: Hold at this temperature for 1-2 hours, or until a stable baseline is achieved.[11][14]

  • Cool Down and Connect to Detector: Cool the oven, then connect the column to the detector.

  • Final Check: Heat the oven to your method's initial temperature and check for a stable baseline.

Q6: Could the issue be related to my GC-MS system specifically?

A6: Yes, for halogenated compounds, it has been observed that interaction with the ion source of the mass spectrometer can cause peak tailing.[6][7] This can be due to the formation of metal halides on the ion source surfaces.[15] If you have ruled out other causes and are using a GC-MS system, cleaning the ion source according to the manufacturer's instructions may resolve the issue.[6]

GC_System_Components_and_Peak_Tailing Potential Sources of Peak Tailing in a GC System cluster_FlowPath GC Flow Path cluster_Causes Common Causes of Tailing Injector Injector (Septum, Liner, O-ring) Column GC Column (Inlet cut, Stationary Phase, Contamination) Injector->Column Sample Transfer Detector Detector (Connections, Ion Source for MS) Column->Detector Elution ActiveSites Active Sites (Silanols) ActiveSites->Injector ActiveSites->Column Contamination Contamination (Sample Residue, Septum Particles) Contamination->Injector Contamination->Column InstallationErrors Installation Errors (Poor Cut, Incorrect Depth) InstallationErrors->Column Degradation Column Degradation Degradation->Column MethodIssues Method Parameters (Temperatures, Flow) MethodIssues->Injector MethodIssues->Column MethodIssues->Detector

Caption: Relationship between GC components and causes of peak tailing.

References

Technical Support Center: Enhancing HCFC-225da Solvency with Co-solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of January 1, 2015, the production and import of HCFC-225da have been phased out in the United States and other regions due to its ozone-depleting potential. Its use is severely restricted. This guide is intended for researchers and professionals who may be working with existing stocks of HCFC-225da for legally permissible applications or for historical research purposes. Users are strongly encouraged to consider and evaluate environmentally benign alternative solvents.

Troubleshooting Guide

This guide addresses common issues encountered when attempting to improve the solvency of HCFC-225da using co-solvents.

Issue Potential Cause Troubleshooting Steps
Incomplete Dissolution of Solute Poor match between the solvency power of the blend and the solute's requirements. 1. Verify Hansen Solubility Parameters (HSP): Ensure the HSP of your solute is known or can be estimated. The goal is to formulate a co-solvent blend whose HSP is as close as possible to that of the solute. 2. Adjust Co-solvent Ratio: Systematically vary the concentration of the co-solvent. A small change can sometimes significantly impact solvency. 3. Introduce a Third Co-solvent: In complex situations, a tertiary blend might be necessary to fine-tune the HSP of the solvent mixture. 4. Increase Temperature: Gently heating the solution can increase solubility. Ensure your equipment is rated for the intended temperature and that the solvents are stable.
Phase Separation of Solvent Blend Miscibility issues between HCFC-225da and the chosen co-solvent. 1. Consult a Miscibility Chart: If available, check for known miscibility data between HCFC-225da and your co-solvent. 2. Select a More Compatible Co-solvent: Consider co-solvents with chemical structures more similar to fluorinated compounds, such as other fluorinated solvents or certain esters and ketones. 3. Add a "Bridging" Solvent: A third solvent that is miscible with both HCFC-225da and the primary co-solvent can sometimes stabilize the blend.
Residue or Film Left After Evaporation The co-solvent has a much lower vapor pressure than HCFC-225da. 1. Select a Co-solvent with a Closer Evaporation Rate: Aim for a co-solvent with a boiling point and vapor pressure that are closer to those of HCFC-225da for a more uniform evaporation profile. 2. Perform a Final Rinse with Pure HCFC-225da: If the application allows, a final rinse with the pure, more volatile solvent can help remove residual co-solvent. 3. Utilize a Vacuum Oven: For final parts, a vacuum oven can aid in the removal of less volatile co-solvents.
Material Incompatibility (e.g., swelling, crazing of plastics) The co-solvent is aggressive towards the materials being cleaned or processed. 1. Conduct Material Compatibility Testing: Before large-scale use, immerse a sample of the material in the proposed solvent blend and observe for any changes over time (e.g., swelling, discoloration, cracking). 2. Choose a More Inert Co-solvent: Select co-solvents known for their material compatibility. Refer to manufacturer's data sheets for compatibility information.

Frequently Asked Questions (FAQs)

Q1: Why is my solute not dissolving in HCFC-225da even though it is a fluorinated solvent?

A1: While HCFC-225da is a fluorinated solvent, its solvency power is moderate.[1] Solubility is a complex phenomenon governed by the principle of "like dissolves like." A good indicator of potential solubility is the comparison of Hansen Solubility Parameters (HSP). If the HSP of your solute is significantly different from that of HCFC-225da, dissolution will be difficult. Co-solvents are used to adjust the HSP of the solvent blend to better match that of the solute.

Q2: How do I select an appropriate co-solvent for HCFC-225da?

A2: The selection of a co-solvent should be guided by the Hansen Solubility Parameters (HSP) of the solute you are trying to dissolve. The goal is to create a solvent blend with HSP values that are very close to your solute's HSP. You can use software or manual calculations to predict the HSP of a blend. Additionally, consider the co-solvent's evaporation rate, material compatibility, and safety profile.

Q3: Can I mix any solvent with HCFC-225da?

A3: No. Not all solvents are miscible with HCFC-225da. It is crucial to ensure that the chosen co-solvent forms a stable, single-phase solution with HCFC-225da at the intended operating temperatures and concentrations. Always perform a small-scale miscibility test before preparing a large batch.

Q4: Where can I find Hansen Solubility Parameters for HCFC-225da and potential co-solvents?

A4: Hansen Solubility Parameters can be found in various chemical engineering handbooks, scientific literature, and online databases. The values for HCFC-225ca/cb (a common isomer mixture) are provided in the data table below. You will need to search for the HSP of your specific solute and potential co-solvents.

Q5: Given the phase-out of HCFC-225da, what are my alternatives?

A5: Several alternative solvents have been developed with improved environmental profiles. These include hydrofluoroethers (HFEs), hydrofluoroolefins (HFOs), and various azeotropic blends. When selecting an alternative, you should consider its solvency, material compatibility, safety, and regulatory status.

Data Presentation

Table 1: Hansen Solubility Parameters (HSP) of HCFC-225da and Potential Co-solvents

The Hansen Solubility Parameters are divided into three components: δD (dispersion), δP (polar), and δH (hydrogen bonding). A solvent blend's HSP can be calculated as the volume-weighted average of the individual components. For a solute to dissolve, the "distance" between its HSP and the solvent's (or solvent blend's) HSP should be minimized.

Solvent δD (MPa½) δP (MPa½) δH (MPa½)
HCFC-225ca:cb (45:55) 14.13.21.0
Acetone 15.510.47.0
Isopropanol (IPA) 15.86.116.4
n-Propyl Bromide (nPB) 17.66.34.1
Methanol 15.112.322.3
Toluene 18.01.42.0
Hexane 14.90.00.0

Note: Data is compiled from various sources and should be used as a guideline. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Determining Solute Solubility in a Co-solvent Blend

Objective: To systematically evaluate the solubility of a solid solute in various blends of HCFC-225da and a co-solvent.

Materials:

  • Solid solute

  • HCFC-225da

  • Co-solvent

  • Graduated cylinders or pipettes

  • A series of sealable glass vials or test tubes

  • Vortex mixer

  • Temperature-controlled water bath or hot plate

Procedure:

  • Prepare Stock Solutions: Prepare a series of co-solvent blends in HCFC-225da by volume (e.g., 10%, 20%, 30%, etc.).

  • Add Solute: To a known volume of each solvent blend in a separate vial, add a pre-weighed amount of the solute. Start with a concentration relevant to your application.

  • Initial Mixing: Cap the vials and vortex for 2 minutes at room temperature.

  • Visual Observation: Observe if the solute has completely dissolved. Record your observations.

  • Heating (if necessary): If the solute is not fully dissolved, place the vials in a temperature-controlled bath and heat to a specified temperature (e.g., 40°C). Mix intermittently.

  • Final Observation: After a set time at the elevated temperature, observe again for complete dissolution.

  • Determine Optimal Blend: Identify the co-solvent blend and temperature that provides the desired solubility.

Protocol 2: Material Compatibility Testing

Objective: To assess the compatibility of a material (e.g., plastic, elastomer) with a proposed HCFC-225da/co-solvent blend.

Materials:

  • Sample coupons of the material to be tested

  • Prepared HCFC-225da/co-solvent blend

  • Sealable glass containers

  • Calipers and an analytical balance

Procedure:

  • Initial Measurement: Measure the dimensions and weight of the material coupons.

  • Immersion: Place each coupon in a separate container and add enough of the solvent blend to fully submerge it. Seal the container.

  • Exposure: Store the containers at a specified temperature for a defined period (e.g., 24, 48, or 72 hours).

  • Post-Exposure Analysis:

    • Remove the coupons from the solvent.

    • Allow any absorbed solvent to evaporate completely in a fume hood.

    • Re-measure the dimensions and weight of the coupons.

    • Visually inspect for any changes such as swelling, shrinking, cracking, crazing, or discoloration.

  • Calculate Changes: Determine the percentage change in weight and dimensions. A significant change indicates incompatibility.

Mandatory Visualization

G cluster_input Inputs cluster_process Co-solvency Workflow cluster_output Outcome Solute Solute (e.g., drug compound, residue) HSP Determine Hansen Solubility Parameters (HSP) of Solute Solute->HSP HCFC225da HCFC-225da Blend Prepare Test Blends (Varying Ratios) HCFC225da->Blend CoSolvent Potential Co-solvents Select Select Co-solvents with Complementary HSP CoSolvent->Select HSP->Select Select->Blend Test Test Solute Solubility in Blends Blend->Test Optimize Optimize Blend Ratio and Temperature Test->Optimize Result Improved Solvency (Dissolved Solute) Optimize->Result

Caption: Workflow for improving solvency using co-solvents.

G Conceptual representation of co-solvency in Hansen Space. The optimal solvent blend's HSP is matched to the solute's HSP. cluster_hsp Hansen Space Solute Solute HCFC HCFC-225da Blend Optimal Blend HCFC->Blend CoSolvent Co-solvent CoSolvent->Blend

Caption: Co-solvency in Hansen Space.

References

Health and safety protocols for handling 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential health and safety information for researchers, scientists, and drug development professionals working with 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS No. 431-86-7).

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound?

A1: this compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] High concentrations of vapor can displace oxygen and may cause dizziness, unconsciousness, and in extreme cases, death with prolonged exposure.[3]

Q2: What are the immediate first-aid procedures in case of exposure?

A2: In case of any exposure, it is crucial to seek medical advice immediately.[1]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[2][3] Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] Get immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and never give anything by mouth to an unconscious person.[1][4] Call a poison control center or doctor immediately.[4]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: Appropriate PPE is mandatory to ensure safety. This includes:

  • Hand Protection: Wear protective gloves.[1]

  • Eye and Face Protection: Use chemical goggles or safety glasses. A face shield may also be necessary.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1] Safety shoes are also recommended.[1]

  • Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.[1]

Q4: How should I properly store this compound?

A4: Store the chemical in a dry, cool, and well-ventilated area.[1][2] Keep the container tightly closed when not in use.[1][2] Avoid storage in subsurface locations.[3]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with alkali metals, finely divided metals (such as aluminum, magnesium, or zinc), strong bases, and strong oxidizing agents.[2]

Q6: What should I do in the event of a spill?

A6: In case of a spill, evacuate unnecessary personnel from the area.[1] Ensure adequate ventilation.[1] For small spills, use a dry chemical absorbent. For large spills, dike the area for recovery or absorb with appropriate material.[1][2] Use non-combustible absorbent material like sand.[5] Collect the spilled material and absorbent into a suitable container for disposal.[1][2]

Troubleshooting Guides

Problem: I can smell a chemical odor in the lab.

  • Possible Cause: Inadequate ventilation or a potential leak.

  • Solution:

    • Ensure your laboratory's ventilation system is functioning correctly.

    • Check all containers of this compound for proper sealing and any signs of leakage.

    • If the odor persists and a leak is suspected, evacuate the area and follow the emergency procedures for a chemical spill.

Problem: My skin came into contact with the chemical.

  • Immediate Action:

    • Proceed immediately to the nearest safety shower or sink.

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1]

    • Remove any contaminated clothing while under the shower.

    • Seek immediate medical attention, even if no irritation is apparent.[1]

Problem: I splashed the chemical in my eye.

  • Immediate Action:

    • Go to the nearest emergency eyewash station without delay.

    • Flush the eye with water for a minimum of 15 minutes, keeping the eyelids open.[1][4]

    • Remove contact lenses if you are wearing them and it is safe to do so.[1][2]

    • Seek immediate medical attention.[1]

Quantitative Data Summary

Hazard ClassificationDetailsReference
GHS Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[1][2]
NFPA Ratings Health: 3, Flammability: 0, Reactivity: 0[1]

Experimental Safety Protocols

Protocol 1: Standard Handling Procedure

  • Preparation: Before handling, ensure you are in a well-ventilated area.[1] An emergency eye wash fountain and safety shower should be readily accessible.[1][2]

  • Personal Protective Equipment (PPE): Don the required PPE: protective gloves, chemical goggles or safety glasses, and a lab coat or other protective clothing.[1]

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the work area.[1][2]

  • Storage: Securely close the container and return it to a designated cool, dry, and well-ventilated storage area.[1][2]

Protocol 2: Spill Response Procedure

  • Evacuation and Notification: Immediately alert others in the vicinity and evacuate non-essential personnel.[1]

  • Ventilation: Increase ventilation in the area of the spill if it is safe to do so.[1]

  • Containment: For small spills, cover with a dry chemical absorbent. For larger spills, create a dike around the spill using an appropriate absorbent material to prevent it from spreading.[1][2]

  • Cleanup: Once absorbed, carefully sweep or shovel the material into a designated, labeled waste container.[1][2]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste according to institutional and local regulations.

Visual Guides

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Absorbent ppe->contain cleanup Collect Absorbed Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Workflow for handling a chemical spill.

Emergency_First_Aid_Decision_Tree exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin_contact->wash_skin rinse_eyes Rinse Eyes for 15 min eye_contact->rinse_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention fresh_air->medical_attention wash_skin->medical_attention rinse_eyes->medical_attention rinse_mouth->medical_attention

Caption: Decision tree for emergency first aid.

References

Validation & Comparative

A Comparative Analysis of Cleaning Performance: 1,2-Dichloro-1,1,3,3,3-pentafluoropropane vs. HCFC-225cb

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of precision cleaning for research, scientific, and drug development applications, the selection of an appropriate solvent is paramount to ensure the removal of contaminants without compromising the integrity of sensitive materials. This guide provides an objective comparison of the cleaning performance of two halogenated solvents: 1,2-dichloro-1,1,3,3,3-pentafluoropropane and HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane). Due to the phase-out of ozone-depleting substances like HCFC-225cb under the Montreal Protocol, a direct comparison with newer alternatives is crucial for industries seeking effective and compliant cleaning solutions.

While direct comparative experimental data on the cleaning performance of these two specific isomers is limited in publicly available literature, this guide synthesizes available physical and chemical property data, which are indicative of cleaning potential. Furthermore, a standardized experimental protocol is provided to enable researchers to conduct their own comparative evaluations.

Physical and Chemical Properties

A comparison of the physical and chemical properties of a solvent provides valuable insights into its potential cleaning efficacy. Key parameters include boiling point, density, surface tension, and the Kauri-Butanol (Kb) value, which is a measure of solvent power.[1]

PropertyThis compoundHCFC-225cb (1,3-Dichloro-1,1,2,2,3-pentafluoropropane)
CAS Number 431-86-7507-55-1
Molecular Formula C₃HCl₂F₅C₃HCl₂F₅
Molecular Weight 202.94 g/mol 202.94 g/mol
Boiling Point Not available56 °C
Density Not available1.56 g/cm³
Vapor Pressure Not available286 mmHg @ 25°C[2]
Surface Tension Not availableNot available
Kauri-Butanol (Kb) Value Not available31
Ozone Depletion Potential (ODP) Class II ODS[3]0.033[4]

Note: The Kauri-Butanol value for HCFC-225cb suggests a moderate solvency power.[1] Unfortunately, a corresponding value for this compound could not be found in the available literature, making a direct comparison of solvent strength challenging.

Experimental Protocols for Cleaning Performance Evaluation

To facilitate a direct and quantitative comparison of cleaning performance, the following experimental protocol, based on the principles outlined in ASTM G122 "Standard Test Method for Evaluating the Effectiveness of Cleaning Agents," is recommended.[5] This method provides a framework for assessing the capability of a cleaning agent to remove specific contaminants from a substrate.

Objective: To quantitatively compare the cleaning efficacy of this compound and HCFC-225cb in removing a representative industrial contaminant from a standardized substrate.

Materials:

  • Test coupons of a relevant material (e.g., stainless steel, aluminum, or a specific polymer used in the laboratory).

  • A representative contaminant (e.g., a specific lubricating oil, grease, or process residue).

  • The two cleaning solvents: this compound and HCFC-225cb.

  • Analytical equipment for quantifying residual contamination (e.g., gravimetric analysis, spectroscopy, or chromatography).

Procedure:

  • Coupon Preparation: Pre-clean all test coupons to a baseline level of cleanliness.

  • Contamination: Apply a known amount of the contaminant uniformly to the surface of each test coupon.

  • Initial Measurement: Quantify the initial amount of contaminant on a subset of coupons to establish a baseline.

  • Cleaning Process:

    • Immerse a set of contaminated coupons in this compound for a specified time and at a controlled temperature. Agitation (e.g., ultrasonic bath) can be incorporated if representative of the intended cleaning process.

    • Repeat the same cleaning process with a separate set of contaminated coupons using HCFC-225cb.

  • Drying: Remove the coupons from the solvent and allow them to dry completely in a controlled environment.

  • Final Measurement: Quantify the amount of residual contaminant remaining on the cleaned and dried coupons using the same analytical method as in the initial measurement.

  • Calculation of Cleaning Efficacy: Calculate the cleaning efficacy as the percentage of contaminant removed:

    • Cleaning Efficacy (%) = [(Initial Contaminant - Residual Contaminant) / Initial Contaminant] x 100

Data Presentation: The results should be presented in a clear tabular format, comparing the average cleaning efficacy and standard deviation for each solvent.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating and comparing the cleaning performance of the two solvents.

G cluster_prep Preparation Phase cluster_cleaning Cleaning & Measurement Phase cluster_analysis Analysis Phase A Select Substrate and Contaminant B Pre-clean Test Coupons A->B C Apply Known Amount of Contaminant B->C D Initial Contaminant Measurement C->D E Clean with Solvent 1 (this compound) C->E F Clean with Solvent 2 (HCFC-225cb) C->F H Calculate Cleaning Efficacy D->H G Final Contaminant Measurement E->G F->G G->H I Compare Performance H->I

Caption: Experimental workflow for comparative cleaning performance evaluation.

Conclusion

For researchers, scientists, and drug development professionals, the provided experimental protocol offers a robust method to determine the most suitable solvent for their specific cleaning challenges, ensuring both efficacy and compliance with environmental regulations. The comparison of physical properties serves as a preliminary guide, but empirical testing is strongly recommended to validate cleaning performance for any critical application.

References

A Comparative Analysis of HCFC-225da and CFC-113 as Cleaning Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the hydrochlorofluorocarbon HCFC-225da and the chlorofluorocarbon CFC-113, two solvents historically used for precision cleaning applications. The impending global phase-out of HCFCs, following the earlier ban on CFCs under the Montreal Protocol, necessitates a thorough understanding of their performance characteristics to inform the selection of viable, long-term alternatives. This document summarizes key physicochemical properties, cleaning efficacy based on experimental data, and established cleaning protocols.

Physicochemical Properties

HCFC-225da, often commercially available as a blend of its isomers (HCFC-225ca and HCFC-225cb) under trade names like AK-225, was developed as a "drop-in" replacement for CFC-113 due to their remarkably similar physical and chemical properties. This similarity allowed for the use of existing cleaning equipment with minimal modifications. Both solvents are non-flammable and have low surface tension, enabling effective penetration into complex geometries.

PropertyHCFC-225daCFC-113
Molecular Formula C₃HCl₂F₅C₂Cl₃F₃
Molecular Weight 202.94 g/mol 187.38 g/mol [1]
Boiling Point ~54 °C47.6 °C[2]
Vapor Pressure Similar to CFC-113284 mmHg @ 20 °C[1][2]
Density Similar to CFC-1131.56 g/cm³ @ 25 °C[1]
Surface Tension LowLow
Kauri-Butanol (KB) Value 3131
Water Solubility Low170 mg/L @ 25 °C[1]

Cleaning Performance and Material Compatibility

The cleaning efficacy of a solvent is paramount. The Kauri-Butanol (KB) value, a measure of solvent power, is identical for both HCFC-225da and CFC-113, indicating comparable performance in dissolving oils, greases, and other non-polar contaminants.

Experimental data confirms that the degreasing performance of HCFC-225 is equivalent to that of CFC-113.[1] For defluxing applications, an azeotropic mixture of HCFC-225 with an alcohol demonstrates cleaning performance for ionic contamination that is nearly identical to that of CFC-113 azeotropes.[1]

Material compatibility is another critical factor. Studies have shown that the compatibility of HCFC-225 with a wide range of metals, plastics, and elastomers is very similar to that of CFC-113.[1] This broad compatibility was a key reason for its adoption as a transitional replacement.

Environmental Impact and Safety Profile

The primary driver for transitioning away from these solvents is their environmental impact, specifically their contribution to ozone depletion. CFC-113 is a Class I ozone-depleting substance (ODS) with a high Ozone Depletion Potential (ODP). HCFC-225da is a Class II ODS, with a significantly lower ODP, approximately 1/25th that of CFC-113.[3] However, under the Montreal Protocol, the production and import of HCFC-225 have also been phased out in many regions.

ParameterHCFC-225daCFC-113
Ozone Depletion Potential (ODP) ~0.02-0.030.8
Global Warming Potential (GWP) Relatively LowHigh
Regulatory Status Class II ODS (Phase-out)Class I ODS (Banned)

From a safety perspective, both solvents have low toxicity. However, inhalation of high concentrations of vapors can cause central nervous system effects.[3] Proper ventilation and personal protective equipment are essential when handling either solvent.

Experimental Protocols

The cleaning procedures for HCFC-225da are analogous to those established for CFC-113, often allowing for the use of the same equipment. A typical workflow for solvent cleaning involves a multi-stage process to ensure thorough removal of contaminants.

Standard Vapor Degreasing Workflow

A common experimental protocol for precision cleaning involves vapor degreasing. The fundamental steps are outlined below.

VaporDegreasingWorkflow cluster_process Vapor Degreasing Process A Immersion in Boiling Solvent (with optional ultrasonics) B Cool Solvent Rinse A->B Transfer C Solvent Vapor Rinse B->C Transfer D Drying in Vapor Zone C->D Final Rinse & Dry End Cleaned Part D->End Start Contaminated Part Start->A

Standard vapor degreasing workflow.

Methodology:

  • Immersion: The component to be cleaned is first immersed in a sump of boiling solvent. Ultrasonic energy can be applied at this stage to enhance the removal of stubborn contaminants.

  • Rinsing: The component is then moved to a second sump containing cool, clean solvent for a rinsing step.

  • Vapor Rinse: Following the liquid rinse, the component is held in the solvent vapor zone above the boiling sump. The pure, distilled solvent vapor condenses on the cooler component, providing a final rinse.

  • Drying: The component is slowly withdrawn from the vapor zone, allowing it to dry completely before removal from the degreaser.

Logical Relationship of Solvent Properties to Application

The selection of a cleaning solvent is a multi-faceted decision based on a logical evaluation of its properties against the requirements of the cleaning application.

SolventSelectionLogic cluster_properties Solvent Properties cluster_requirements Application Requirements Physicochemical Physicochemical Properties Cleanliness Required Cleanliness Physicochemical->Cleanliness Performance Cleaning Performance (KB Value) Contaminant Contaminant Type Performance->Contaminant Compatibility Material Compatibility Substrate Substrate Material Compatibility->Substrate Environmental Environmental & Safety (ODP, GWP, Toxicity) Regulatory Regulatory Compliance Environmental->Regulatory Decision Solvent Selection Contaminant->Decision Substrate->Decision Cleanliness->Decision Regulatory->Decision

References

Shifting Paradigms in Precision Cleaning: A Guide to Alternatives for 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca/cb) served as a critical solvent for precision cleaning in the pharmaceutical, electronics, and aerospace industries. However, its significant ozone depletion potential (ODP) has led to its phase-out under the Montreal Protocol, compelling researchers and drug development professionals to seek safer, more sustainable alternatives. This guide provides an objective comparison of modern cleaning agents, supported by experimental data, to aid in the selection of a suitable replacement.

The ideal alternative to HCFC-225ca/cb must balance effective cleaning performance with a favorable environmental and safety profile. Key considerations include high solvency for a range of contaminants, low surface tension for penetrating complex geometries, material compatibility, and minimal environmental impact (low Global Warming Potential - GWP, and zero ODP). This guide focuses on the most promising classes of next-generation solvents: hydrofluoroolefins (HFOs), hydrofluoroethers (HFEs), and advanced HFC/HFE blends.

Comparative Performance Data

The following table summarizes the key physical, solvency, and environmental properties of several leading alternatives compared to the phased-out HCFC-225ca/cb. This data is essential for an initial screening of potential replacements based on process requirements.

PropertyHCFC-225caHCFC-225cbHFO-1233zd(E) (e.g., Solstice® PF)Opteon™ SF79Vertrel™ MCANovec™ 7100 (HFE-7100)
Chemical Class HCFCHCFCHCFOHFO/t-DCE BlendHFC/HFE/t-DCE BlendHFE
Boiling Point (°C) 51.0[1]56.0[1][2]19[3]47[4][5]39[6][7]61[8]
Liquid Density (g/cm³ @ 25°C) 1.55[1]1.56[1][2]1.26[3]1.279[4]1.41[6][7]1.51[8]
Viscosity (cP @ 25°C) ---0.4[5]0.49[6][9]<1.0[10]
Surface Tension (dynes/cm @ 25°C) --~14.58[11]-15.2[6][7]13.6[8]
Kauri-Butanol (KB) Value --~25103[4][5]25[12]-
Ozone Depletion Potential (ODP) 0.0250.033[13]~0[3]0[5]0[7]0[8]
Global Warming Potential (GWP, 100-yr) 170568[13]1-7[3][14]<15[5][15]806[12]297-320[8][16]

Experimental Protocols

To ensure a rigorous and standardized evaluation of any potential alternative solvent, the following experimental protocols are recommended.

Cleaning Efficiency Assessment

This test evaluates the solvent's ability to remove a standardized contaminant from a surface.

Objective: To quantify the percentage of a specific soil removed by the cleaning agent.

Methodology:

  • Substrate Preparation: Standardized coupons (e.g., stainless steel) are pre-cleaned and weighed to establish a baseline mass.

  • Contamination: A known amount of a representative contaminant (e.g., a specific hydrocarbon grease or flux) is applied to the coupons and the new weight is recorded.

  • Cleaning Process: The contaminated coupons are subjected to a defined cleaning process, such as vapor degreasing, ultrasonic immersion for a set time, or a standardized spray application.

  • Final Weighing: After drying, the coupons are weighed again.

  • Calculation: The cleaning efficiency is calculated as the percentage of the soil removed.

Non-Volatile Residue (NVR) Test (ASTM F331)

This protocol determines the amount of soluble, suspended, or particulate material remaining on a surface after cleaning.[17][18][19][20][21]

Objective: To measure the mass of residue left on a component after cleaning and solvent evaporation.[17][18][19][20][21]

Methodology:

  • Extraction: The cleaned component is rinsed or flushed with a specific volume of the test solvent to collect any remaining residue.[17][18]

  • Filtration: The solvent extract is passed through a pre-weighed, fine-pore membrane filter to remove insoluble particles.[18]

  • Evaporation: The filtered solvent is collected in a pre-weighed beaker and evaporated to dryness using a rotary flash evaporator.[17][18][19][20][21]

  • Gravimetric Analysis: The beaker containing the dried residue is weighed, and the mass of the non-volatile residue is determined.[17][18]

  • Calculation: The NVR is typically reported as mass per unit of surface area.

Material Compatibility Testing (ASTM D543)

This procedure evaluates the effect of the cleaning solvent on various materials, particularly plastics and elastomers.

Objective: To assess any changes in the physical properties of materials after exposure to the cleaning solvent.

Methodology:

  • Specimen Preparation: Standardized specimens of various plastics and elastomers are prepared, and their initial mass, volume, and tensile strength are measured.[22]

  • Exposure: The specimens are immersed in the cleaning solvent for a specified period, often at an elevated temperature to simulate accelerated aging.[23]

  • Post-Exposure Analysis: After removal from the solvent and drying, the specimens are re-evaluated for changes in mass, volume (swelling), and tensile strength.[22][23]

  • Visual Inspection: The specimens are also visually inspected for any signs of degradation, such as cracking, crazing, or discoloration.[23]

Decision Pathway for Solvent Selection

The selection of an appropriate alternative is a multi-step process that involves balancing performance, safety, environmental regulations, and cost. The following diagram illustrates a logical workflow for this decision-making process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Process Integration & Validation A Define Cleaning Requirements (Contaminant, Substrate, Cleanliness Spec) C Identify Potential Alternatives (HFOs, HFEs, Blends, etc.) A->C B Review Environmental & Safety Regulations (ODP, GWP, Toxicity, Flammability) B->C D Quantitative Data Comparison (KB Value, Surface Tension, Boiling Point) C->D Shortlist Candidates E Experimental Testing D->E F Cleaning Efficiency Test E->F G Non-Volatile Residue (NVR) Test E->G H Material Compatibility Test E->H I Process Optimization & Cost Analysis F->I G->I H->I Analyze Results J Pilot-Scale Validation I->J K Final Selection & Implementation J->K

Caption: Logical workflow for selecting an alternative precision cleaning solvent.

Conclusion

The transition away from HCFC-225ca/cb presents an opportunity to adopt more sustainable and, in many cases, higher-performing precision cleaning solutions. HFOs and advanced HFE blends, such as Opteon™ SF79 and HFO-1233zd(E), offer excellent cleaning efficacy with significantly lower environmental impact. A thorough evaluation, based on the experimental protocols outlined in this guide, will enable researchers and drug development professionals to select an alternative that meets their specific cleaning requirements while adhering to modern environmental and safety standards.

References

Performance Showdown: HFCs and HFEs as Replacements for HCFC-225da in High-Purity Cleaning

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring pristine surfaces, the phase-out of the hydrochlorofluorocarbon HCFC-225da has necessitated a critical evaluation of its alternatives. This guide provides an objective comparison of the performance of hydrofluorocarbons (HFCs) and hydrofluoroethers (HFEs) as replacements, supported by experimental data to inform your selection of a high-purity cleaning solvent.

The ideal replacement for HCFC-225da must balance effective cleaning performance with material compatibility and environmental responsibility. HFCs and HFEs have emerged as leading contenders, each with distinct properties. This guide delves into a quantitative comparison of their key performance indicators.

Environmental Impact and Physical Properties: A Comparative Overview

A primary driver for replacing HCFC-225da is its environmental impact. Both HFCs and HFEs offer the significant advantage of having zero Ozone Depletion Potential (ODP).[1] However, their Global Warming Potential (GWP) varies, a factor of growing regulatory importance. The following table summarizes key environmental and physical properties.

PropertyHCFC-225daHFC-43-10meeHFE-7100
Ozone Depletion Potential (ODP) 0.0200
Global Warming Potential (GWP, 100-yr) 1201,640 - 1,700320
Boiling Point (°C) 545461
Vapor Pressure (psi @ 20°C) 5.64.43.2

Cleaning Performance: Solvency Power

A critical measure of a solvent's cleaning ability is its Kauri-Butanol (KB) value, which indicates its power to dissolve oils, greases, and other non-polar contaminants.[2][3] A higher KB value generally signifies stronger solvency.[3]

Performance MetricHCFC-225daHFC-43-10meeHFE-7100
Kauri-Butanol (KB) Value 319-2010

As the data indicates, HCFC-225da possesses a higher KB value than both HFC-43-10mee and HFE-7100, suggesting it is a more aggressive solvent.[4] While HFCs and HFEs have lower solvency for some applications, they are often formulated into azeotropes or blends with other solvents to enhance their cleaning performance for specific contaminants like heavy oils and flux residues.[4][5] For instance, azeotropic blends of HFEs can achieve KB values comparable to or exceeding that of HCFC-225da.[4]

Material Compatibility

Ensuring a cleaning solvent does not damage the materials of the components being cleaned is paramount. HCFC-225da was known for its good material compatibility.[6] HFCs and HFEs are also generally compatible with a wide range of metals, plastics, and elastomers, though specific compatibility testing is always recommended for critical applications.

A study on various HFCs and one HFE found them to be compatible with metals such as aluminum, cast iron, copper, brass, and bronze. However, some fluoropolymers showed unacceptable swelling, and neoprene was found to be unsuitable due to shrinkage and embrittlement.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability.

Kauri-Butanol Value Determination (ASTM D1133)

The Kauri-Butanol (KB) value is determined by titrating a standard solution of kauri resin in n-butanol with the solvent being tested. The endpoint is reached when the solution becomes turbid. The volume of solvent required to reach this "cloud point" is the KB value. A larger volume indicates a stronger solvent.[2]

G cluster_0 Kauri-Butanol Value (ASTM D1133) A Prepare Standard Kauri-Butanol Solution B Titrate with Test Solvent A->B Start Titration C Observe for Cloud Point (Turbidity) B->C Continuous Mixing D Record Volume of Solvent Used C->D Endpoint Reached E Calculate KB Value D->E Calculation

Kauri-Butanol Value Experimental Workflow
Material Compatibility Testing

Material compatibility is assessed by immersing samples of various materials (plastics, elastomers, metals) in the solvent at a specified temperature for a set duration. Following exposure, the materials are evaluated for changes in physical properties such as weight, volume (swelling), hardness, and visual appearance (e.g., cracking, crazing, discoloration).

G cluster_1 Material Compatibility Evaluation start Select Materials (Plastics, Elastomers, Metals) immerse Immerse Samples in Test Solvent start->immerse incubate Incubate at Controlled Temperature immerse->incubate evaluate Evaluate Physical & Visual Changes incubate->evaluate report Report Compatibility evaluate->report

Material Compatibility Testing Workflow

Logical Selection Pathway

Choosing the right replacement involves a trade-off between cleaning performance, environmental impact, and cost. The following diagram illustrates a logical pathway for selecting an appropriate solvent.

G cluster_2 Solvent Selection Logic start Define Cleaning Requirement q1 High Solvency Required? start->q1 hfe_blend Consider HFE Blends/ Azeotropes q1->hfe_blend Yes neat_hfe_hfc Neat HFE or HFC May Suffice q1->neat_hfe_hfc No q2 Low GWP a Priority? hfe_blend->q2 neat_hfe_hfc->q2 hfe Prioritize HFE-based Solvents q2->hfe Yes hfc HFC-based Solvents May be an Option q2->hfc No final Final Selection & Validation hfe->final hfc->final

Decision-Making Flowchart for Solvent Selection

References

A Comparative Guide to Dichloromethane and 1,2-Dichloro-1,1,3,3,3-pentafluoropropane as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, scalability, and safety. Dichloromethane (DCM) has long been a workhorse solvent in organic chemistry, prized for its versatility and efficacy. However, mounting concerns over its environmental impact and health risks have prompted a search for viable alternatives. Among the potential replacements that have been considered are fluorinated solvents, such as 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca).

This guide provides a detailed comparison of dichloromethane and this compound as reaction solvents, offering insights into their physicochemical properties, performance, safety, and environmental profiles to assist researchers, scientists, and drug development professionals in making informed solvent selection decisions.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical characteristics are paramount to its suitability for a given reaction. The following table summarizes the key properties of dichloromethane and this compound.

PropertyDichloromethane (DCM)This compound (HCFC-225ca)
Chemical Formula CH₂Cl₂C₃HCl₂F₅
Molecular Weight 84.93 g/mol [1]202.94 g/mol [2]
Boiling Point 39.6 °C[1]51 °C
Melting Point -96.7 °C[3]-94.0 °C
Density 1.326 g/mL at 20 °C[1]1.55 g/cm³
Vapor Pressure 350 Torr at 20 °C[1]240 mm Hg at 25 °C[4]
Solubility in Water 1.60% at 20 °C[1]Slightly soluble[5][6]
Dielectric Constant 8.93 at 25 °C[1]Not readily available
Dipole Moment 1.14 D at 25 °C[1]Not readily available
Flash Point None by closed cup[1]Nonflammable[5][6][7]
Ozone Depletion Potential (ODP) Not classified as an ODS[8]0.02
Global Warming Potential (GWP) 9 (over 100 years)137 (over 100 years)[9]

Performance as a Reaction Solvent

Dichloromethane (DCM)

Dichloromethane is a highly effective and versatile solvent used extensively in a wide range of organic reactions.[10][11][12] Its ability to dissolve a broad spectrum of organic compounds, coupled with its relatively low boiling point, makes it ideal for reactions and subsequent product isolation.[10] DCM is a polar aprotic solvent, capable of solvating both polar and nonpolar reactants.[13] It is frequently employed in reactions such as oxidations, reductions, and as a medium for chromatography. However, its reactivity with strong bases and nucleophiles can sometimes be a limitation.

This compound (HCFC-225ca)

Historically, this compound and its isomers (often sold as a mixture under the name HCFC-225) were primarily used as cleaning agents and precision solvents, serving as a replacement for chlorofluorocarbons (CFCs).[4][14] Its use as a reaction solvent in organic synthesis is not well-documented in publicly available literature.

Based on its physical properties, HCFC-225ca is a nonflammable, colorless liquid with low water solubility.[5][6][7] It is chemically inert in many situations, which could be advantageous for reactions involving sensitive reagents.[5][6][7] However, it can react violently with strong reducing agents and strong bases may release toxic gases.[6][14] The limited data available suggests its primary applications were in areas other than as a general-purpose reaction solvent. The phase-out of HCFCs due to their ozone-depleting properties has further limited research into their potential applications in synthesis.[4]

Experimental Protocols: General Handling and Safety

While specific experimental protocols are reaction-dependent, the following provides general guidelines for the safe handling of these chlorinated and fluorinated solvents in a laboratory setting.

Dichloromethane (DCM) Handling Protocol:

  • Engineering Controls: All work with DCM should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5][10][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves have a very short breakthrough time and double gloving or using more resistant gloves like Viton or laminate film is recommended), safety goggles, and a lab coat.[15][16]

  • Dispensing: Dispense from a sealed container, avoiding splashing.

  • Heating: Avoid heating DCM openly. If heating is necessary, use a well-controlled system with a condenser to prevent the release of vapors.

  • Waste Disposal: Collect all DCM waste in designated, clearly labeled, and sealed containers for hazardous waste disposal. Do not dispose of DCM down the drain.[15]

  • Spill Response: In case of a spill, evacuate the area and use absorbent materials to contain the spill. Ensure proper ventilation and wear appropriate PPE during cleanup.[5]

This compound (HCFC-225ca) Handling Protocol:

  • Engineering Controls: As with DCM, use a chemical fume hood for all operations to control vapor inhalation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, safety glasses, and a lab coat, is required.

  • Storage: Store in a cool, well-ventilated area away from incompatible materials such as strong reducing agents and active metals.[17]

  • Heating: Although nonflammable, heating can cause containers to rupture. If heating is required, it should be done with caution in a closed system.

  • Waste Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

  • Spill Response: For spills, ventilate the area and use a non-combustible absorbent material to clean up the liquid.

Solvent Selection Workflow

The choice between these two solvents, or any solvent, involves a multi-faceted decision-making process. The following diagram illustrates a logical workflow for solvent selection.

SolventSelection Solvent Selection Decision Workflow A Define Reaction Requirements (Solubility, Temperature, Reactivity) B Initial Solvent Screening A->B C Dichloromethane (DCM) B->C D 1,2-Dichloro-1,1,3,3,3- pentafluoropropane (HCFC-225ca) B->D E Performance Evaluation (Yield, Purity, Reaction Time) C->E D->E Limited Data Available F Safety Assessment (Toxicity, Flammability, Handling) E->F G Environmental Impact Analysis (ODP, GWP, Persistence) F->G H Final Solvent Selection G->H

Caption: A workflow diagram for selecting a reaction solvent.

Safety and Environmental Considerations

Dichloromethane:

DCM poses several health risks. It is classified as a potential human carcinogen and can cause irritation to the skin, eyes, and respiratory tract.[18] Acute exposure can lead to central nervous system depression, with symptoms such as dizziness and nausea.[18] Environmentally, while not classified as an ozone-depleting substance, it is a volatile organic compound (VOC) that can contribute to the formation of ground-level ozone.[7] Recent regulations have increasingly restricted its use in many applications.[8]

This compound:

As a hydrochlorofluorocarbon (HCFC), the primary environmental concern with this compound is its contribution to ozone layer depletion.[19] Although its ODP is lower than that of CFCs, it is still significant.[20] Consequently, its production and use have been phased out under the Montreal Protocol.[4] In terms of acute toxicity, it is considered to have low toxicity.

Conclusion

In comparing dichloromethane and this compound as reaction solvents, it is clear that DCM remains a more established and versatile option for a wide array of synthetic applications, backed by a vast body of literature and experimental data. Its excellent solvency and convenient boiling point are significant advantages.

Conversely, this compound's role as a reaction solvent is largely unexplored, with its historical application being in cleaning and refrigerant systems. The most significant barrier to its current and future use is its environmental impact, specifically its ozone-depleting potential, which has led to its global phase-out. While its chemical inertness and non-flammability are desirable properties, the lack of performance data in organic synthesis and its regulatory status make it an impractical choice for new process development.

For researchers and drug development professionals seeking alternatives to dichloromethane, the focus should be on greener solvents that do not pose significant environmental or health risks. While this compound does not fit this profile, the ongoing exploration of other solvent classes continues to provide more sustainable options for the future of chemical synthesis.

References

A Comparative Guide to HCFC-225da Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For decades, HCFC-225da, also known as AK-225, served as a reliable solvent for precision cleaning and as a carrier fluid in various laboratory and manufacturing processes within the pharmaceutical and electronics industries. However, due to its ozone-depleting properties, its production and import have been phased out under the Montreal Protocol. This guide provides a comprehensive cost-benefit analysis of viable alternatives, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their specific applications.

Performance and Properties Comparison

The primary replacements for HCFC-225da are hydrofluoroethers (HFEs) and hydrofluorocarbons (HFCs). These alternatives are designed to offer comparable or superior performance without harming the ozone layer. Below is a summary of their key properties compared to HCFC-225da.

PropertyHCFC-225da (Baseline)Vertrel™ XF (HFC-based)[1][2][3][4]Novec™ 7200 (HFE-based)BestSolv® (HFE-based)[5][6]
Chemical Composition DichloropentafluoropropaneDecafluoropentane (HFC-43-10mee)Ethoxy-nonafluorobutaneHydrofluoroether
Ozone Depletion Potential (ODP) 0.02-0.030[1][2][3]00[5]
Global Warming Potential (GWP) ~600~1640~300Low GWP[5]
Boiling Point (°C) 545576Varies by blend
Vapor Pressure (kPa @ 20°C) 31.331.214.5Varies by blend
Surface Tension (dynes/cm) 16.213.613.6Varies by blend
Kauri-Butanol (Kb) Value 311025Varies by blend
Toxicity (AEL in ppm) 50-200200200Low toxicity[6]
Flammability Non-flammable[2]Non-flammable[2]Non-flammableNon-flammable[6]

Cost-Benefit Analysis

While the initial procurement cost of alternatives may be higher than that of stockpiled HCFC-225da, a comprehensive analysis reveals a favorable long-term economic and environmental profile for the replacements.

FactorHCFC-225daHFE/HFC Alternatives
Procurement Cost High (due to scarcity)Moderate to High
Regulatory Compliance Non-compliant with phase-out regulationsFully compliant
Environmental Impact Ozone-depleting, moderate GWPZero ODP, variable but generally lower GWP (for HFEs)[5]
Worker Safety Moderate toxicityGenerally lower toxicity
Cleaning Efficiency GoodExcellent, often with better penetration due to lower surface tension[2][4]
Process Compatibility EstablishedHigh compatibility with most materials[2][7]
Long-term Availability None (phased out)Readily available from multiple suppliers[6][8][9]

Experimental Protocol: Solvent Cleaning Validation

To ensure a new cleaning solvent meets the stringent requirements of pharmaceutical and research applications, a validation protocol is essential. The following is a generalized procedure for evaluating the cleaning efficacy of an HCFC-225da alternative.

Objective: To verify that the alternative solvent consistently removes a target contaminant (e.g., a specific active pharmaceutical ingredient or a process oil) from a stainless steel surface to a pre-defined acceptable residue limit.

Materials:

  • Alternative solvent (e.g., Vertrel™ XF)

  • Contaminant of interest

  • Stainless steel coupons (316L, 10x10 cm)

  • Low-lint swabs

  • Vials with a suitable diluent for analysis

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Spiking:

    • Prepare a stock solution of the contaminant in a volatile solvent.

    • Spike a known amount of the contaminant onto the stainless steel coupons and allow the solvent to evaporate. The amount spiked should represent a worst-case scenario.

  • Cleaning:

    • Manual Swabbing: Moisten a swab with the alternative solvent and wipe the coupon surface in a standardized pattern (e.g., overlapping strokes in one direction, followed by perpendicular strokes).

    • Vapor Degreasing: Place the spiked coupon in a vapor degreaser charged with the alternative solvent for a specified time and temperature cycle.

  • Sampling:

    • Direct Swabbing: After cleaning, swab the surface of the coupon with a new swab moistened with a recovery solvent (a solvent in which the contaminant is highly soluble). The swabbing pattern should be identical to the cleaning step.

    • Rinse Sampling: For larger equipment, a defined volume of the alternative solvent can be used to rinse the cleaned surface, and a sample of the rinse solution is collected for analysis.[10]

  • Analysis:

    • Extract the swab head in a known volume of diluent.

    • Analyze the swab extract or the rinse sample using a validated HPLC method to quantify the amount of residual contaminant.

  • Acceptance Criteria:

    • The amount of residual contaminant should be below a pre-determined limit, often based on toxicological data (e.g., Permitted Daily Exposure) or a fraction of the therapeutic dose. A common industry practice is to aim for a visually clean surface and a residue level of less than 10 ppm.[10]

Visualizations

CostBenefitAnalysis Decision Solvent Selection: HCFC-225da Alternative Cost Cost Factors Decision->Cost Evaluates Benefit Benefit Factors Decision->Benefit Evaluates Procurement Procurement Cost Cost->Procurement Disposal Waste Disposal Cost Cost->Disposal Process Process Modification Cost Cost->Process Performance Cleaning Performance Benefit->Performance Safety Worker Safety Benefit->Safety Environment Environmental Impact (Zero ODP, Low GWP) Benefit->Environment Compliance Regulatory Compliance Benefit->Compliance

Caption: Logical flow of a cost-benefit analysis for selecting an HCFC-225da alternative.

ExperimentalWorkflow Start Start: Select Contaminant and Surface Spike Spike Surface with Known Contaminant Amount Start->Spike Clean Clean with Alternative Solvent Spike->Clean Sample Sample Surface (Swab or Rinse) Clean->Sample Analyze Analyze Sample (e.g., HPLC) Sample->Analyze Compare Compare Residue to Acceptance Criteria Analyze->Compare Pass Pass: Validation Complete Compare->Pass Below Limit Fail Fail: Optimize Cleaning Process Compare->Fail Above Limit

Caption: A typical experimental workflow for validating a new cleaning solvent.

References

Navigating Solvent Selection: An Environmental Impact Comparison of HCFC-225da and Next-Generation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents is a critical decision that balances efficacy with environmental and safety considerations. This guide provides an objective comparison of the environmental impact of the legacy solvent HCFC-225da against emerging next-generation solvents, supported by quantitative data and detailed experimental methodologies.

Historically, hydrochlorofluorocarbon-225da (HCFC-225da), a blend of two isomers, HCFC-225ca and HCFC-225cb, was a widely used solvent in precision cleaning for industries ranging from electronics to aerospace due to its nonflammability and effective solvency.[1] However, its contribution to ozone depletion has led to a global phase-out under the Montreal Protocol, compelling industries to seek safer, more sustainable alternatives.[2]

Next-generation solvents, including hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs), have been developed to offer comparable performance with a significantly lower environmental footprint.[3] These innovative solvents are designed with very short atmospheric lifetimes, which dramatically reduces their impact on the ozone layer and climate change.[4]

Quantitative Environmental Impact Assessment

The environmental impact of a solvent is primarily assessed using three key metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Atmospheric Lifetime. The data presented below summarizes these values for HCFC-225da and a selection of next-generation solvents.

SolventChemical NameAtmospheric LifetimeOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)
HCFC-225da Isomers
HCFC-225ca3,3-Dichloro-1,1,1,2,2-pentafluoropropane1.9 years[5]0.025[5]122[5]
HCFC-225cb1,3-Dichloro-1,1,2,2,3-pentafluoropropane5.9 years[5]0.033[5]595[5][6]
Next-Generation Solvents
HFO-1234yf2,3,3,3-Tetrafluoropropene11 days[4][7]0[1][7]4[7][8]
HFO-1234ze(E)trans-1,3,3,3-Tetrafluoropropene18 days[6]0[9]<1[9]
HCFO-1233zd(E)trans-1-Chloro-3,3,3-trifluoropropene26-42 days[10][11]0.00034[10]<1 - 5[10][11]
Solstice® Performance Fluid (PF)(HFO-1233zd(E))-Negligible[12]1[12]

Experimental Protocols for Key Environmental Metrics

The determination of ODP, GWP, and Atmospheric Lifetime involves a combination of laboratory measurements and atmospheric modeling.

Ozone Depletion Potential (ODP)

ODP quantifies the relative ability of a chemical to destroy stratospheric ozone.[13] It is a standardized metric calculated relative to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0.[13][14]

Methodology:

  • Laboratory Studies: The fundamental chemical properties of the substance are determined, including its photolytic properties and the kinetics of its reactions in the atmosphere.[15]

  • Atmospheric Modeling: These properties are then input into atmospheric chemistry-transport models.[13] These models simulate the steady-state ozone depletion caused by a continuous mass emission of the substance relative to the depletion caused by the same mass emission of CFC-11.[13][15]

  • Calculation: The ODP is the ratio of the calculated global ozone loss due to the substance compared to the global ozone loss due to CFC-11.[14] For blends, the ODP is the mass-weighted average of the ODPs of its individual components.[14]

Global Warming Potential (GWP)

GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, compared to carbon dioxide (CO2), which has a GWP of 1.0.[2]

Methodology:

  • Radiative Efficiency: The first step is to determine the radiative efficiency of the gas, which is its ability to absorb energy (heat) and re-emit it.[2] This is derived from laboratory measurements of the substance's infrared absorption spectrum.

  • Atmospheric Lifetime: The atmospheric lifetime of the gas is determined, as this dictates how long the warming effect will persist.[2]

  • Time-Integrated Radiative Forcing: The GWP is calculated as the ratio of the time-integrated radiative forcing from the instantaneous release of 1 kg of the substance relative to that of 1 kg of CO2 over the chosen time horizon. The Intergovernmental Panel on Climate Change (IPCC) regularly updates GWP values based on the latest scientific understanding.

Atmospheric Lifetime

The atmospheric lifetime is the average time a molecule of a substance will remain in the atmosphere before being removed by chemical reactions or other processes.[2]

Methodology:

  • Reaction Rate Determination: The primary method for determining the atmospheric lifetime of many solvents is by measuring the rate of their reaction with hydroxyl (OH) radicals in the troposphere. This is often done in laboratory settings using techniques like laser-based methods.

  • Atmospheric Modeling: The experimentally determined reaction rates are used in chemical transport models of the global atmosphere to calculate the substance's distribution and overall lifetime.

  • Scaling Method: A common approach involves scaling the atmospheric lifetime of a reference compound (like methyl chloroform) by the ratio of the rate coefficients for its reaction with OH radicals to that of the substance being evaluated.

Solvent Selection Workflow

The process of selecting an environmentally preferable solvent involves a logical progression of evaluating key parameters. The following diagram illustrates this workflow.

SolventSelection Start Start: Identify Solvent Need PhaseOut Is the solvent a phased-out substance? (e.g., HCFC-225da) Start->PhaseOut ODP_Eval Evaluate Ozone Depletion Potential (ODP) PhaseOut->ODP_Eval No Reject Reject Solvent PhaseOut->Reject Yes GWP_Eval Evaluate Global Warming Potential (GWP) ODP_Eval->GWP_Eval Lifetime_Eval Evaluate Atmospheric Lifetime GWP_Eval->Lifetime_Eval Toxicity_Eval Evaluate Toxicity & Workplace Exposure Limits Lifetime_Eval->Toxicity_Eval Performance_Eval Evaluate Performance (Solvency, Compatibility, etc.) Toxicity_Eval->Performance_Eval Select Select Optimal Next-Generation Solvent Performance_Eval->Select

Caption: A workflow for environmentally conscious solvent selection.

Toxicity and Regulatory Considerations

Beyond the primary environmental metrics, toxicity is a crucial factor. Acute inhalation studies on the isomers of HCFC-225 have shown narcotic-like effects at high concentrations. The U.S. Environmental Protection Agency (EPA) has recommended workplace exposure limits of 50 ppm for the -ca isomer and 400 ppm for the -cb isomer, with 100 ppm for the commercial mixture. In contrast, many next-generation solvents, such as HFO-1233zd(E), are characterized by low toxicity.

The production and use of HCFC-225da are being phased out globally under the Montreal Protocol.[2] In the United States, this is enforced under the Clean Air Act, with a ban on its use that began on January 1, 2015.[2] Next-generation solvents like HFOs and HCFOs are not subject to these phase-out regulations and are designed to comply with current and future environmental standards.

Conclusion

The data unequivocally demonstrates the significant environmental advantages of next-generation solvents over HCFC-225da. With ODPs at or near zero, GWPs that are orders of magnitude lower, and drastically shorter atmospheric lifetimes, solvents like HFOs and HCFOs represent a substantial step forward in sustainable chemistry. For researchers and drug development professionals, transitioning to these alternatives is not only a matter of regulatory compliance but also a commitment to minimizing the environmental impact of their critical work. The continued development and adoption of these greener solvents will be pivotal in advancing both scientific discovery and environmental stewardship.

References

Comparative study of the cleaning efficiency of fluorinated solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of research, scientific discovery, and pharmaceutical development, the purity of components is paramount. The removal of contaminants such as oils, greases, fingerprints, and flux residues is a critical step that can significantly impact experimental outcomes and product viability. Fluorinated solvents have emerged as a leading class of cleaning agents due to their favorable safety, environmental, and performance profiles. This guide provides a comparative study of the cleaning efficiency of various fluorinated solvents, supported by key performance data and detailed experimental methodologies, to aid in the selection of the most appropriate solvent for your specific application.

Performance Data Overview

The cleaning efficacy of a solvent is determined by several key properties. The Kauri-Butanol (Kb) value is a standardized measure of a solvent's ability to dissolve a particular gum, providing a quantitative measure of its solvency power. A higher Kb value generally indicates a stronger solvent. Other important factors include surface tension, which affects the solvent's ability to penetrate tight spaces, and boiling point, which influences the cleaning process parameters and drying time.

The following table summarizes the key physical properties and solvency data for a selection of widely used fluorinated solvents.

Solvent ClassificationProduct ExampleFormulationBoiling Point (°C)Surface Tension (mN/m)Kauri-Butanol (Kb) ValueTypical Applications
Hydrofluoroether (HFE) 3M™ Novec™ 7100100% HFE-71006113.610Light-duty cleaning, rinsing agent, particulate removal.[1]
3M™ Novec™ 7200100% HFE-72007613.610Similar to Novec 7100, with a higher boiling point.[1]
HFE Blends 3M™ Novec™ 71DEHFE-7100 / t-DCE4116.627Medium-duty cleaning of oils, greases, and waxes.[1][2][3]
3M™ Novec™ 72DEHFE-7100 / HFE-7200 / t-DCE4419.052Heavy-duty cleaning of a wide range of soils.[1]
3M™ Novec™ 73DEHFE-7100 / HFE-7200 / t-DCE4819.983Heavy-duty cleaning of tough residues like heavy greases and waxes.[1]
Hydrofluorocarbon (HFC) Blends Chemours™ Vertrel™ MCAHFC-43-10mee / t-DCE40.815.225Precision cleaning of hydraulic oils, cutting oils, and heavy greases.[2][4][5][6]
Chemours™ Vertrel™ SDGHFCs / t-DCE47Not Specified95Heavy-duty degreasing of oils, greases, waxes, and hydraulic fluids.[5]

t-DCE: trans-1,2-dichloroethylene

Experimental Protocols for Cleaning Efficiency Evaluation

To ensure objective and reproducible comparisons of cleaning efficiency, standardized experimental protocols are essential. The following outlines a typical methodology based on the principles of ASTM G122, "Standard Test Method for Evaluating the Effectiveness of Cleaning Agents," and gravimetric analysis.

Objective:

To quantitatively determine the cleaning efficiency of a fluorinated solvent in removing a specific contaminant from a standardized substrate.

Materials and Equipment:
  • Test Coupons: Standardized substrates relevant to the intended application (e.g., stainless steel, aluminum, or ceramic coupons of a defined size).

  • Contaminant: A specific, well-characterized soil relevant to the application (e.g., MIL-PRF-83282 hydraulic fluid, a specific solder flux, or a medical-grade silicone oil).

  • Fluorinated Solvent: The solvent to be evaluated.

  • Vapor Degreaser or Ultrasonic Bath: For conducting the cleaning process.

  • Analytical Balance: With a readability of at least 0.0001 g.

  • Desiccator: To ensure accurate weighing by preventing moisture absorption.

  • Cleanroom Wipes and Solvent Dispenser: For handling and preparing coupons.

Experimental Workflow:

G cluster_prep Preparation Phase cluster_cleaning Cleaning Phase cluster_eval Evaluation Phase A 1. Coupon Preparation: Clean and pre-weigh coupons (W1). B 2. Contamination: Apply a known amount of contaminant and re-weigh (W2). A->B C 3. Curing/Drying: Allow the contaminant to set as per standard procedure. B->C D 4. Cleaning Process: Immerse coupons in the fluorinated solvent (e.g., vapor degreasing or ultrasonication) for a defined time and temperature. C->D E 5. Drying: Thoroughly dry the cleaned coupons. D->E F 6. Post-Cleaning Weighing: Weigh the final, cleaned coupons (W3). E->F G 7. Calculation of Cleaning Efficiency: Efficiency (%) = [(W2-W1) - (W3-W1)] / (W2-W1) * 100 F->G

Caption: Experimental workflow for determining cleaning efficiency.

Choosing the Right Fluorinated Solvent

The selection of an appropriate fluorinated solvent depends on a multitude of factors beyond just its inherent cleaning power.

  • Nature of the Contaminant: As indicated in the data table, different solvents and blends are optimized for various types of soils. For heavy, non-polar contaminants like waxes and greases, a solvent with a higher Kb value, such as 3M™ Novec™ 73DE or Chemours™ Vertrel™ SDG, may be necessary.[1][5] For lighter oils and particulates, a milder solvent like 3M™ Novec™ 7100 could be sufficient and more cost-effective.[1]

  • Substrate Compatibility: It is crucial to ensure that the chosen solvent does not damage the material being cleaned. While many fluorinated solvents are compatible with a wide range of metals, plastics, and elastomers, some blends may be more aggressive.[2] Always consult the manufacturer's compatibility data for specific materials.

  • Process Requirements: The boiling point of the solvent will dictate the operating temperature of a vapor degreaser. Solvents with lower boiling points can reduce energy consumption but may evaporate more quickly.[7] The cleaning process itself, whether it's a simple immersion, ultrasonic agitation, or vapor degreasing, will also influence the effectiveness of the solvent.

  • Safety and Environmental Regulations: Modern fluorinated solvents, such as hydrofluoroethers (HFEs), are designed to have low global warming potential (GWP) and zero ozone depletion potential (ODP), making them environmentally preferable alternatives to older solvents like CFCs and HCFCs.[7][8][9] Always review the safety data sheet (SDS) for information on toxicity and handling requirements.

Conclusion

The data and methodologies presented in this guide offer a framework for the comparative analysis of fluorinated solvent cleaning efficiency. By understanding the key performance indicators, such as the Kauri-Butanol value, and by implementing standardized evaluation protocols, researchers, scientists, and drug development professionals can make informed decisions in selecting the optimal cleaning solvent. This ensures the integrity of their work, the reliability of their products, and compliance with safety and environmental standards.

References

Navigating Cleaning Validation: A Comparative Guide to 1,2-Dichloro-1,1,3,3,3-pentafluoropropane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the cleanliness of manufacturing equipment is a critical, non-negotiable aspect of producing safe and effective pharmaceuticals. The validation of cleaning procedures guarantees that residues from previous batches and cleaning agents are removed to predetermined, safe levels, preventing cross-contamination. This guide provides an objective comparison of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225), a historically used cleaning solvent, with its modern alternatives, supported by experimental data and detailed protocols.

Once a staple in precision cleaning, HCFC-225 is a hydrochlorofluorocarbon that offered a balance of cleaning efficacy and material compatibility.[1] However, due to its ozone-depleting potential, its use has been largely phased out under international agreements like the Montreal Protocol.[1] This has necessitated the adoption of alternative cleaning agents that are both effective and environmentally sound. This guide will focus on comparing HCFC-225 with prominent alternatives such as hydrofluoroethers (HFEs), specifically HFE-7100, and aqueous cleaning methods.

Performance Comparison of Cleaning Solvents

The selection of a cleaning agent is a critical decision in the manufacturing process, directly impacting product quality, operational efficiency, and regulatory compliance. The following tables summarize the performance characteristics of HCFC-225 and its alternatives based on available experimental data.

Table 1: Physical and Environmental Properties

PropertyThis compound (HCFC-225ca/cb)Hydrofluoroether (HFE-7100)Aqueous Cleaners
Ozone Depletion Potential (ODP) 0.025 - 0.033[2]0[3]0
Global Warming Potential (GWP) 122 - 595[2]~297[4]0
Boiling Point (°C) ~5461[5]100 (water)
VOC Exempt Yes[1]YesNo (typically)

Table 2: Cleaning Efficacy

ContaminantThis compound (HCFC-225)Hydrofluoroether (HFE-7100)Aqueous Cleaners
Hydrocarbon Oils Excellent (>97% removal)[1]Good to ExcellentGood (often requires detergents and higher temperatures)
Silicone Oils GoodGoodFair to Good (formulation dependent)
Particulates Good (high density and low surface tension aid removal)[1]GoodGood (requires sufficient agitation and flow)
Ionic Residues PoorPoorExcellent

Table 3: Safety Profile

ParameterThis compound (HCFC-225ca/cb)Hydrofluoroether (HFE-7100)Aqueous Cleaners
Flammability Non-flammable[1]Non-flammableNon-flammable
Occupational Exposure Limit (OEL) - 8-hr TWA 25 ppm (ca isomer) / 250 ppm (cb isomer)[2]750 ppmNot applicable (depends on detergent)
Toxicity Low acute toxicityLow toxicityLow (detergent dependent)

Table 4: Analytical Detection of Residues

ParameterThis compound (HCFC-225)Hydrofluoroether (HFE-7100)Aqueous Cleaners (Detergent Residues)
Primary Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Total Organic Carbon (TOC), HPLC, Conductivity
Typical Limit of Detection (LOD) ~0.02 µg/mL[6]Analyte dependent, can be in the low µg/mL rangeTOC: ~50 ppb; HPLC: Analyte dependent
Typical Limit of Quantitation (LOQ) ~0.05 µg/mL[6]Analyte dependent, can be in the low µg/mL rangeTOC: ~100 ppb; HPLC: Analyte dependent

Experimental Protocols

Detailed and validated experimental protocols are the bedrock of a successful cleaning validation program. The following sections outline key experimental workflows.

Experimental Workflow for Cleaning Validation

The overall process for validating a cleaning procedure is a systematic endeavor to ensure the consistent removal of residues to acceptable levels.

CleaningValidationWorkflow cluster_0 Phase 1: Development & Qualification cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Monitoring & Revalidation Develop Cleaning Procedure Develop Cleaning Procedure Identify & Characterize Residues Identify & Characterize Residues Develop Cleaning Procedure->Identify & Characterize Residues Set Acceptance Limits Set Acceptance Limits Identify & Characterize Residues->Set Acceptance Limits Develop & Validate Analytical Methods Develop & Validate Analytical Methods Set Acceptance Limits->Develop & Validate Analytical Methods Execute Cleaning Protocol (3 consecutive successful runs) Execute Cleaning Protocol (3 consecutive successful runs) Develop & Validate Analytical Methods->Execute Cleaning Protocol (3 consecutive successful runs) Sampling (Swab/Rinse) Sampling (Swab/Rinse) Execute Cleaning Protocol (3 consecutive successful runs)->Sampling (Swab/Rinse) Sample Analysis Sample Analysis Sampling (Swab/Rinse)->Sample Analysis Compare Results to Acceptance Limits Compare Results to Acceptance Limits Sample Analysis->Compare Results to Acceptance Limits Final Validation Report Final Validation Report Compare Results to Acceptance Limits->Final Validation Report Routine Monitoring Routine Monitoring Final Validation Report->Routine Monitoring Change Control Change Control Routine Monitoring->Change Control Revalidation (if required) Revalidation (if required) Change Control->Revalidation (if required)

Caption: A high-level overview of the cleaning validation lifecycle.

Protocol for Vapor Degreasing using this compound (HCFC-225)

Vapor degreasing is a common method for solvent-based cleaning.[7][8][9][10]

  • Pre-cleaning: Manually remove gross soil from the equipment surfaces.

  • Vapor Degreasing Cycle:

    • Place the equipment parts in the vapor degreaser basket.

    • Heat the HCFC-225 in the boil sump to its boiling point to generate a vapor zone.

    • Lower the basket into the vapor zone. The hot vapor condenses on the cooler parts, dissolving contaminants.

    • For stubborn soils, immerse the basket in the boil sump for a predetermined time (e.g., 5-15 minutes).

    • Raise the basket into the rinse sump containing pure, distilled HCFC-225 for a final rinse (e.g., 2-5 minutes).

    • Slowly raise the basket out of the vapor zone, allowing the parts to dry completely.

  • Post-cleaning: Visually inspect the parts for any remaining residue.

Protocol for Swab Sampling and Analysis of HCFC-225 Residues

Swab sampling is a direct method for assessing surface cleanliness.[4][6][11][12]

  • Preparation:

    • Define and document the critical sampling locations on the equipment surface (typically 25 cm² or 100 cm²).

    • Use low-residue swabs and a suitable extraction solvent (e.g., a solvent in which HCFC-225 is soluble and compatible with the analytical method).

  • Sampling Procedure:

    • Moisten a swab with the extraction solvent.

    • Swab the defined area with overlapping strokes in one direction.

    • Using the other side of the same swab, swab the area again at a 90-degree angle to the first pass.

    • Place the swab head into a clean vial containing a known volume of extraction solvent.

  • Sample Analysis (GC-MS):

    • Prepare a calibration curve using standards of known HCFC-225 concentrations.

    • Analyze the extraction solvent containing the swab sample by GC-MS.

    • Quantify the amount of HCFC-225 residue based on the calibration curve.

    • Calculate the surface residue level (e.g., in µg/cm²), accounting for the surface area swabbed and the recovery factor of the sampling method.

Logical Relationship for Setting Acceptance Limits

The determination of acceptable residue limits is a risk-based assessment that considers the toxicity of the residue and the potential for carryover to the next product.[13][14]

AcceptanceLimits Toxicity Data (e.g., LD50, NOEL) Toxicity Data (e.g., LD50, NOEL) Calculate Permitted Daily Exposure (PDE) Calculate Permitted Daily Exposure (PDE) Toxicity Data (e.g., LD50, NOEL)->Calculate Permitted Daily Exposure (PDE) Calculate Maximum Allowable Carryover (MACO) Calculate Maximum Allowable Carryover (MACO) Calculate Permitted Daily Exposure (PDE)->Calculate Maximum Allowable Carryover (MACO) Calculate Residue Acceptance Limit (per surface area) Calculate Residue Acceptance Limit (per surface area) Calculate Maximum Allowable Carryover (MACO)->Calculate Residue Acceptance Limit (per surface area) Minimum Batch Size of Next Product Minimum Batch Size of Next Product Minimum Batch Size of Next Product->Calculate Maximum Allowable Carryover (MACO) Maximum Daily Dose of Next Product Maximum Daily Dose of Next Product Maximum Daily Dose of Next Product->Calculate Maximum Allowable Carryover (MACO) Final Acceptance Limit (most stringent) Final Acceptance Limit (most stringent) Calculate Residue Acceptance Limit (per surface area)->Final Acceptance Limit (most stringent) Total Shared Equipment Surface Area Total Shared Equipment Surface Area Total Shared Equipment Surface Area->Calculate Residue Acceptance Limit (per surface area) 10 ppm Criterion 10 ppm Criterion Alternative Acceptance Limit Alternative Acceptance Limit 10 ppm Criterion->Alternative Acceptance Limit Alternative Acceptance Limit->Final Acceptance Limit (most stringent) Visually Clean Criterion Visually Clean Criterion Visually Clean Criterion->Alternative Acceptance Limit

Caption: Decision process for establishing residue acceptance limits.

Conclusion

The validation of cleaning procedures is a multifaceted process that requires a thorough understanding of the cleaning agents, the residues to be removed, and the analytical methods used for detection. While this compound was once a widely used and effective cleaning solvent, its detrimental impact on the ozone layer has led to its replacement by more environmentally benign alternatives like HFE-7100 and aqueous cleaners.

The choice of a suitable alternative depends on a careful evaluation of cleaning efficacy for specific contaminants, material compatibility, safety, and environmental impact. This guide provides a framework for comparing these cleaning agents and outlines the necessary experimental protocols to ensure a robust and compliant cleaning validation program. As with any critical process, it is imperative that all procedures and analytical methods are thoroughly validated to ensure the safety and quality of the final drug product.

References

Navigating the Post-Phase-Out Landscape: A Guide to HCFC-225da Alternatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate solvents is a critical aspect of experimental integrity and laboratory safety. The once-common solvent HCFC-225da, a member of the hydrochlorofluorocarbon family, is now subject to stringent regulations due to its ozone-depleting potential. This guide provides a comprehensive overview of the regulatory environment surrounding HCFC-225da, a detailed comparison with viable alternatives, and experimental protocols to aid in the transition to safer and compliant laboratory practices.

The Regulatory Imperative: The Phase-Out of HCFC-225da

HCFC-225da is an isomer of HCFC-225, which was commercially available as a mixture of two isomers, HCFC-225ca and HCFC-225cb, often under the trade name AK-225. As ozone-depleting substances, the production and import of HCFCs are regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer and, in the United States, by the Clean Air Act.

Under these regulations, the use of HCFC-225ca/cb as a solvent was effectively phased out in the United States on January 1, 2015. While there were some provisions for the use of existing inventory, for all practical purposes, researchers must now utilize alternative solvents for their cleaning and experimental needs. This regulatory action necessitates a thorough evaluation of replacement solvents to ensure they meet the performance, safety, and compatibility requirements of a modern research laboratory.

Performance Comparison of HCFC-225da Alternatives

The selection of a suitable alternative to HCFC-225da depends on a variety of factors, including the nature of the contaminant to be removed, the materials of the equipment to be cleaned, and the specific experimental requirements. A range of alternatives, both "in-kind" (fluorinated solvents) and "not-in-kind" (aqueous or hydrocarbon-based cleaners), are available.

Below is a comparative overview of some of the most promising alternatives.

Solvent Class Example(s) Key Performance Characteristics Advantages Disadvantages
Hydrofluoroolefins (HFOs) trans-1-chloro-3,3,3-trifluoro-1-propene (HFO-1233zd)Excellent solvency for a wide range of organic soils.Very low global warming potential (GWP); non-flammable.Higher cost compared to some alternatives.
Hydrofluoroethers (HFEs) Methyl nonafluorobutyl ether (HFE-7100), Ethyl nonafluorobutyl ether (HFE-7200)Good solvency for many organic contaminants; effective rinsing agents.Low toxicity; good material compatibility.Moderate GWP; may have lower solvency for some soils compared to HCFC-225da.
Hydrofluorocarbons (HFCs) HFC-43-10meeGood cleaning performance for certain applications.Non-ozone depleting.High GWP; subject to future regulations.
Brominated Solvents n-Propyl Bromide (nPB)Strong solvency.Effective cleaner.Significant health and safety concerns; regulatory scrutiny.
Aqueous Cleaners Formulations of water, detergents, and other additivesEffective for removing inorganic and some organic soils.Environmentally friendly; low cost.May require longer drying times; potential for microbial growth; may not be suitable for all applications or materials.
Hydrocarbon Solvents Isoparaffins, Aliphatic HydrocarbonsGood for removing oils and greases.Low cost.Flammability concerns; may have volatile organic compound (VOC) restrictions.

Experimental Protocols for Alternative Solvent Evaluation

To ensure a seamless transition from HCFC-225da, a systematic evaluation of potential alternatives is crucial. The following are detailed methodologies for key experiments to assess the suitability of a replacement solvent.

Protocol 1: Cleaning Efficacy Assessment

Objective: To quantitatively determine the effectiveness of an alternative solvent in removing a specific contaminant from a substrate.

Materials:

  • Substrate coupons representative of laboratory surfaces (e.g., stainless steel, glass, specific plastics).

  • Contaminant of interest (e.g., a specific organic compound, grease, or biological residue).

  • Alternative solvent to be tested.

  • Control solvent (if available and safe to use in a controlled environment).

  • Analytical balance (accurate to 0.0001 g).

  • Beakers and other appropriate glassware.

  • Ultrasonic bath (optional).

  • Drying oven.

  • Appropriate personal protective equipment (PPE).

Procedure:

  • Pre-Cleaning: Thoroughly clean all substrate coupons with a standard laboratory detergent, rinse with deionized water, and dry completely in an oven.

  • Initial Weighing: Record the initial weight of each clean, dry coupon.

  • Contamination: Apply a known amount of the contaminant uniformly to a defined area of each coupon.

  • Post-Contamination Weighing: Record the weight of each contaminated coupon.

  • Cleaning Process:

    • Immerse the contaminated coupons in the alternative solvent for a specified time (e.g., 5 minutes).

    • Agitate the solvent or use an ultrasonic bath for a defined period.

    • For wipe cleaning, use a standardized wiping procedure with a solvent-wetted cloth.

  • Rinsing and Drying:

    • Rinse the coupons with fresh solvent.

    • Dry the coupons in an oven at a temperature appropriate for the substrate material until a constant weight is achieved.

  • Final Weighing: Record the final weight of each cleaned and dried coupon.

  • Calculation of Cleaning Efficacy:

    • Cleaning Efficacy (%) = [(Weight of Contaminant Removed) / (Initial Weight of Contaminant)] x 100

Protocol 2: Material Compatibility Assessment

Objective: To evaluate the effect of an alternative solvent on the physical properties of common laboratory materials.

Materials:

  • Samples of various laboratory materials (e.g., different types of plastics, elastomers, and metals).

  • Alternative solvent.

  • Sealed containers (e.g., glass vials with PTFE-lined caps).

  • Analytical balance.

  • Micrometer or calipers.

  • Hardness tester (durometer).

  • Tensile testing machine (optional).

Procedure:

  • Initial Characterization:

    • Measure and record the initial weight, dimensions, and hardness of each material sample.

    • If available, measure the initial tensile strength and elongation.

  • Immersion:

    • Place each material sample in a separate sealed container with the alternative solvent, ensuring the sample is fully submerged.

    • Store the containers at a controlled temperature for a specified duration (e.g., 24 hours, 7 days).

  • Post-Immersion Analysis:

    • Remove the samples from the solvent and allow them to dry completely.

    • Re-measure and record the weight, dimensions, and hardness of each sample.

    • If applicable, perform tensile testing.

  • Evaluation of Changes:

    • Calculate the percentage change in weight, dimensions, and hardness.

    • Observe any visual changes such as swelling, shrinking, cracking, or discoloration.

    • Compare the post-immersion tensile properties to the initial values.

Visualization of Experimental Workflows

To aid in the systematic evaluation and selection of an alternative solvent, the following diagrams illustrate key decision-making and experimental processes.

Experimental_Workflow_for_Solvent_Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Final Selection A Identify Cleaning Requirements B Research Potential Alternatives A->B C Review Safety and Regulatory Information B->C D Conduct Cleaning Efficacy Tests C->D E Perform Material Compatibility Tests D->E F Analyze Test Data E->F G Select Optimal Solvent F->G H Implement and Validate G->H

Caption: A logical workflow for the selection and validation of an alternative solvent.

Cleaning_Validation_Process A Define Contaminants and Substrates B Select Alternative Solvent A->B C Develop Cleaning Protocol B->C D Execute Cleaning Procedure C->D E Sample Surfaces for Residual Contaminants D->E F Analyze Samples (e.g., HPLC, GC-MS) E->F G Compare Results to Acceptance Criteria F->G H Document and Approve Validation Report G->H

Caption: A typical process flow for validating a new cleaning procedure in a research setting.

By following a structured approach to evaluating and selecting an alternative to HCFC-225da, researchers can ensure the continued integrity of their experimental work while adhering to environmental regulations and promoting a safer laboratory environment.

Navigating Precision Cleaning: A Comparative Guide to 1,2-Dichloro-1,1,3,3,3-pentafluoropropane and its Alternatives in Cross-Contamination Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mitigating the risk of cross-contamination is a cornerstone of process safety and product integrity. The choice of cleaning solvent plays a pivotal role in this endeavor. This guide provides a comprehensive comparison of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane, a component of the HCFC-225 solvent blend, with its common alternatives. The following sections present available performance data, detailed experimental protocols for residue analysis, and logical workflows to aid in the selection and validation of cleaning processes.

Performance Comparison of Cleaning Solvents

Historically, this compound, as part of the HCFC-225 blend (often sold under trade names such as AK-225), was a widely used solvent for precision cleaning in various industries, including electronics and aerospace, due to its favorable properties such as low surface tension, high density, and non-flammability.[1][2] However, due to its classification as a hydrochlorofluorocarbon (HCFC) with ozone-depleting potential, its use has been largely phased out under international agreements like the Montreal Protocol.[1][2]

The transition away from HCFC-225 has led to the adoption of alternative solvents, primarily hydrofluoroethers (HFEs) and hydrofluorocarbons (HFCs), often in blends with other chemicals like trans-1,2-dichloroethylene (t-DCE) to enhance solvency. While direct, publicly available cross-contamination studies in a pharmaceutical setting are scarce, performance evaluations from precision cleaning applications offer valuable insights into their cleaning efficacy.

Solvent/BlendCompositionKey Performance CharacteristicsReference
HCFC-225 Dichloropentafluoropropane isomersExcellent cleaning for a wide range of contaminants, non-flammable, low surface tension.[1][2]
Vertrel™ MCA HFC-43-10mee / trans-1,2-dichloroethyleneGood cleaning performance, often considered a replacement for HCFC-225.[3]
HFE-7100DE HFE-7100 / trans-1,2-dichloroethyleneEffective cleaning, favorable environmental profile (zero ODP).[3]
Aqueous Cleaning Water-based detergentsEffective for many applications, but may require more complex processes (e.g., rinsing, drying).

Experimental Protocols for Residue Analysis

Ensuring the complete removal of cleaning agents is critical to prevent cross-contamination. The following are generalized protocols for the analysis of solvent residues on equipment surfaces, which can be adapted for specific applications.

Protocol 1: Surface Sampling via Swabbing

This protocol outlines the collection of a sample from a cleaned surface to test for residual solvent.

Objective: To recover any residual cleaning solvent from a defined surface area for subsequent quantitative analysis.

Materials:

  • Low-lint, non-reactive swabs (e.g., polyester, polyurethane)

  • Wetting solvent (e.g., isopropanol, hexane, appropriate for the residue and analytical method)

  • Sterile, sealed vials

  • Forceps

  • Template to define a standard surface area (e.g., 10 cm x 10 cm)

Procedure:

  • Don appropriate personal protective equipment (gloves, safety glasses).

  • Using sterile forceps, remove a swab from its packaging.

  • Moisten the swab with a precise volume of the wetting solvent.

  • Place the template over the area of the equipment to be sampled.

  • Swab the defined area with firm, even strokes, ensuring the entire surface is covered. A common technique is to swab horizontally, then vertically, and finally around the perimeter.

  • Aseptically place the swab head into a sterile vial.

  • Add a known volume of extraction solvent to the vial, ensuring the swab head is fully submerged.

  • Seal the vial and label it with the sample identification, date, time, and location.

  • Prepare a blank sample by moistening a swab with the wetting solvent and placing it directly into a vial with the extraction solvent, without swabbing a surface.

  • Transport the samples to the analytical laboratory for analysis.

Protocol 2: Quantitative Analysis of Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the collected swab samples to quantify the amount of residual this compound or its alternatives.

Objective: To determine the concentration of the target solvent residue in the extraction solvent.

Instrumentation and Reagents:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms, HP-5ms)

  • High-purity helium or hydrogen as carrier gas

  • Certified reference standards of the target solvent(s)

  • High-purity extraction solvent (matching the one used for swabbing)

Procedure:

  • Sample Preparation:

    • Vortex or sonicate the sample vials containing the swabs to ensure complete extraction of the residue into the solvent.

    • Transfer an aliquot of the extract into a GC vial.

  • Instrument Setup and Calibration:

    • Set up the GC-MS with an appropriate temperature program for the oven, injector, and detector to achieve good separation and detection of the target analyte.

    • Prepare a series of calibration standards of the target solvent in the extraction solvent at known concentrations.

    • Analyze the calibration standards to generate a calibration curve.

  • Sample Analysis:

    • Inject a known volume of the sample extract into the GC-MS.

    • Acquire the data in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

    • Identify the target analyte based on its retention time and mass spectrum.

  • Quantification:

    • Integrate the peak area of the target analyte in the sample chromatogram.

    • Calculate the concentration of the residue in the sample using the calibration curve.

    • Calculate the total amount of residue on the swabbed surface area based on the concentration in the extract and the total volume of the extraction solvent.

Visualizing Workflows and Logical Relationships

To facilitate understanding, the following diagrams illustrate key processes and relationships in cross-contamination studies.

Experimental_Workflow_for_Cross_Contamination_Study cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase A Select Cleaning Agents (e.g., HCFC-225, HFE-7100DE) E Perform Cleaning Process (Vapor Degreasing, Manual Wiping) A->E B Define Contaminant (e.g., Active Pharmaceutical Ingredient) D Apply Contaminant to Surfaces B->D C Prepare Test Surfaces (e.g., Stainless Steel Coupons) C->D D->E F Collect Surface Samples (Swabbing/Rinsing) E->F G Analyze Samples for Residue (e.g., GC-MS, HPLC) F->G H Quantify Residue Levels G->H I Compare Cleaning Efficacy H->I

Caption: Experimental workflow for a comparative cross-contamination study.

Residue_Analysis_Workflow Start Cleaned Equipment Surface Sampling Surface Sampling (Swabbing or Rinsing) Start->Sampling Extraction Sample Extraction into Solvent Sampling->Extraction Analysis Instrumental Analysis (GC-MS or HPLC) Extraction->Analysis Quantification Quantification of Residue Analysis->Quantification Comparison Compare with Acceptance Criteria Quantification->Comparison Result Pass/Fail Decision Comparison->Result

Caption: Logical workflow for residue analysis and validation.

References

Safety Operating Guide

Safe Disposal of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca), a Class II ozone-depleting substance, is critical for laboratory safety and environmental protection.[1] This guide provides essential procedural steps for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this halogenated solvent. Adherence to these protocols is mandatory to comply with federal and local regulations and to mitigate health and environmental risks.

Quantitative Data for Disposal

The primary method for the disposal of this compound is high-temperature incineration. Key operational parameters for the thermal oxidation of halogenated hydrocarbons are summarized below.

ParameterValueNotes
Operating Temperature 1800 to 2200°F (982 to 1204°C)Ensures complete thermal decomposition.
Minimum Temperature 1100°C (2012°F)Required for hazardous waste with >1% halogenated organic substances.[2][3]
Residence Time 2.0 secondsThe minimum time the gas resulting from incineration must be held at the required temperature.[2][4]
Destruction Efficiency > 99.9999%The percentage of the waste that is effectively destroyed during the incineration process.[4]

Experimental Protocols: Waste Management and Disposal

The following protocols outline the step-by-step procedures for the safe management and disposal of this compound from the laboratory to its final destruction.

1. Waste Collection and Segregation:

  • Initial Collection: Collect waste this compound in a designated, compatible container, such as a polyethylene container provided by your institution's Environmental Health & Safety (EH&S) department.

  • Segregation: It is crucial to segregate halogenated solvent waste from non-halogenated solvent waste.[5] Do not mix with other waste streams such as acids, bases, metals, or oxidizing agents.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

2. Storage:

  • Container Integrity: Ensure the waste container is tightly sealed to prevent leaks or evaporation.

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and flames.[1]

  • Incompatible Materials: Store away from incompatible materials such as alkali metals, finely divided metals (e.g., Al, Mg, Zn), strong bases, and strong oxidizing agents.[1]

3. Spill Management:

  • Small Spills: For small spills, use a dry chemical absorbent or non-combustible material like sand to absorb the liquid.[1][6]

  • Large Spills: For large spills, use a pump or vacuum to transfer the liquid into a suitable container. Finish the cleanup with a dry chemical absorbent.[1]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, and eye/face protection, when handling spills.

4. Disposal Procedure:

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the waste.

  • Transportation: The waste will be transported by a licensed hazardous waste collector to an approved waste disposal plant.

  • Destruction: The primary method of destruction is incineration in an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize acidic byproducts like hydrogen chloride and hydrogen fluoride.[1][7]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations, including the US EPA's regulations under the Clean Air Act for ozone-depleting substances.[5]

Logical Workflow for Disposal

The following diagram illustrates the key stages in the proper disposal of this compound.

cluster_lab Laboratory Procedures cluster_disposal Disposal Process A Waste Generation B Segregation of Halogenated Waste A->B C Collection in a Labeled, Compatible Container B->C D Secure Storage in a Ventilated Area C->D E Spill Management (as needed) D->E F Contact Environmental Health & Safety (EH&S) D->F G Transport by Licensed Collector F->G H High-Temperature Incineration at Approved Facility G->H I Gas Scrubbing H->I J Final Destruction I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (HCFC-225ca). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • Synonyms: HCFC-225ca, R-225ca

  • CAS Number: 431-86-7[1]

Primary Hazards: this compound is a chemical that poses several health and environmental risks. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] The substance causes irritation to the skin, eyes, and respiratory system.[1][2] High concentrations of its vapor can displace oxygen, leading to dizziness, unconsciousness, and potentially death.[3] Furthermore, this compound is recognized as a Class II ozone-depleting substance, harming the environment by destroying ozone in the upper atmosphere.[1] Contact with flames or extremely hot surfaces may cause it to decompose into toxic and corrosive gases, such as hydrochloric and hydrofluoric acids.[3]

Quantitative Exposure Limits

It is imperative to maintain workplace exposure below the established limits. Engineering controls and personal protective equipment should be utilized to achieve this.

Chemical NameExposure Limit TypeValueOrganization
3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)TWA (8-hour)50 ppm*Supplier (AEL)[3]

*AEL (Acceptable Exposure Limit) as established by the manufacturer.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be used when handling this compound.

  • Eye and Face Protection:

    • Wear chemical goggles or safety glasses conforming to ANSI Z87.1 standards.[1][4]

    • A face shield is required in situations with a risk of splashing.[1][4]

  • Hand Protection:

    • Chemical-resistant gloves are required.[1][4] Recommended materials include Viton, Solvex, Butyl, Buna, and Neoprene.[3][5]

    • Always inspect gloves for signs of degradation or puncture before use and replace them immediately if any contact with the chemical occurs.[5][6]

  • Skin and Body Protection:

    • Wear suitable protective clothing to prevent skin contact.[1][4]

    • A lab coat should be worn, and appropriate shoes that cover the entire foot are mandatory.[7]

  • Respiratory Protection:

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep exposure below recommended limits.[1][3]

    • If ventilation is inadequate or if exposure limits are exceeded, a full-face respirator is necessary.[6]

    • For emergency situations, such as a large spill, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[5][8]

Operational and Disposal Plans

Safe Handling and Operational Workflow

A systematic approach is essential for the safe handling of this chemical from preparation to disposal.

  • Preparation:

    • Ensure that an emergency eye wash station and safety shower are accessible and operational.[1][2][4]

    • Verify that the work area, typically a chemical fume hood, is well-ventilated.[1][3]

    • Don all required PPE as specified above.

    • Keep containers tightly closed when not in use.[2][4]

  • Handling:

    • Avoid direct contact with skin and eyes.[1][4]

    • Do not breathe vapors, mists, or sprays.[1][4]

    • Use only in a well-ventilated area.[1][3]

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and finely divided metals (e.g., Al, Mg, Zn).[1][2]

  • Spill Response:

    • In case of a spill, evacuate all non-essential personnel from the area.[1]

    • For small spills, absorb the material with sand or another non-combustible absorbent material and place it into a clean, dry, covered container for disposal.[9]

    • Do not touch or walk through the spilled material.[9]

    • Ensure adequate ventilation during cleanup.

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]

    • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation occurs.[1][3]

    • If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][6]

    • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][6]

Disposal Plan

Proper disposal is critical to mitigate environmental harm.

  • Waste Collection:

    • Collect all waste material, including contaminated absorbents and disposable PPE, in a suitable, sealed, and clearly labeled container.

  • Disposal Procedure:

    • Dispose of the waste through a licensed and approved waste disposal facility.[1][2][10]

    • Some regulations may require disposal via an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

    • Refer to the manufacturer or supplier for information on recovery or recycling options.[1][2]

    • Do not dispose of the chemical into the environment or down the drain.

Visual Safety Protocols

The following diagrams illustrate the essential workflows and logical relationships for safely handling this compound.

G Safe Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Handling & Disposal A Verify Engineering Controls (Fume Hood, Eyewash) B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Dispense Chemical in Fume Hood B->C D Perform Experiment C->D E Securely Close Container D->E F Decontaminate Work Area E->F E->F G Segregate Waste (Chemical & Contaminated PPE) F->G H Dispose via Licensed Contractor G->H I Remove PPE & Wash Hands H->I

Caption: Step-by-step workflow for the safe handling of this compound.

G Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination_Desc Physically remove the hazard (Not applicable here) Elimination->Elimination_Desc Engineering Engineering Controls Substitution_Desc Replace with a less hazardous chemical Substitution->Substitution_Desc Administrative Administrative Controls Engineering_Desc Isolate people from the hazard (e.g., Fume Hood, Ventilation) Engineering->Engineering_Desc PPE PPE (Least Effective) Administrative_Desc Change the way people work (e.g., SOPs, Training) Administrative->Administrative_Desc PPE_Desc Protect the worker with Personal Protective Equipment PPE->PPE_Desc

Caption: Hierarchy of controls for mitigating exposure risks, from most to least effective.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-1,1,3,3,3-pentafluoropropane
Reactant of Route 2
1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.